Dipentamethylenethiuram tetrasulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4823. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate | |
|---|---|---|
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InChI |
InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDRMZTXEFFQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044789 | |
| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
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Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS] | |
| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |
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| Record name | Dipentamethylenethiuram tetrasulfide | |
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CAS No. |
120-54-7 | |
| Record name | Dipentamethylenethiuram tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-54-7 | |
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| Record name | Thiuram MT | |
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| Record name | Thiuram MT | |
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| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |
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| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
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| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
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| Record name | DIPENTAMETHYLENETHIURAM TETRASULFIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX3WH7S23F | |
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Foundational & Exploratory
Dipentamethylenethiuram tetrasulfide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry.[1] It also exhibits notable antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of DPTT. Detailed experimental protocols for its synthesis and the determination of its fundamental properties are presented. Furthermore, this document elucidates the proposed mechanisms of action in rubber vulcanization and as an antifungal agent, accompanied by visual diagrams to facilitate understanding. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Structure and Identification
This compound is characterized by a central tetrasulfide chain linked to two piperidine (B6355638) rings via thiocarbonyl groups.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,1'-(tetrathiodicarbonothioyl)bis(piperidine) |
| CAS Number | 120-54-7[2] |
| Molecular Formula | C₁₂H₂₀N₂S₆[2] |
| Molecular Weight | 384.7 g/mol [2] |
| SMILES | C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2[2] |
| InChI | InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2[2] |
Physicochemical Properties
DPTT is typically a light yellow powder or crystal.[1][3] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 118.0 to 122.0 °C | [3][4] |
| Boiling Point | 510.1 °C at 760 mmHg (Predicted) | [3][4] |
| Density | ~1.4 g/cm³ | [4] |
| Solubility | Practically insoluble in water. Soluble in carbon disulfide, chloroform, and carbon tetrachloride. | [5] |
| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of DPTT.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data and Observations |
| ¹H NMR | Spectra have been recorded on a Varian CFT-20 instrument.[2] |
| ¹³C NMR | Spectral data is available and can be found in chemical databases.[6] |
| FT-IR | Analysis is typically performed using a KBr pellet technique.[2] |
| Mass Spectrometry | GC-MS data is available, with a top peak at m/z 128.[2] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on a patented method for the preparation of DPTT.[7]
Objective: To synthesize this compound from piperidine, carbon disulfide, and sulfur.
Materials:
-
Piperidine
-
Carbon disulfide
-
Sulfur powder
-
Hydrogen peroxide
-
Water (solvent)
-
Reaction kettle with stirring mechanism
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under normal pressure and with continuous stirring, add piperidine and then sulfur powder to a reaction kettle containing water. The molar ratio of piperidine to carbon disulfide to sulfur to hydrogen peroxide should be approximately 1:1.1:2.0:0.5.[7]
-
After the addition is complete, control the temperature of the reaction mixture between 20 and 30 °C.[7]
-
Slowly add carbon disulfide to the reaction mixture over a period of 2 to 3 hours.[7]
-
Monitor the pH of the reaction solution. Once the pH stabilizes in the range of 6.5 to 7.5, increase the temperature to between 30 and 40 °C.[7]
-
Introduce hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.[7]
-
After the oxidation is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.[7]
-
Perform solid-liquid separation to isolate the solid product.
-
The obtained solid is then dried, ground, and sieved to yield the final this compound product.[7]
Determination of Melting Point
Objective: To determine the melting point range of a synthesized or purified sample of DPTT.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the DPTT sample is completely dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The reported melting point should be a range.
Solubility Assessment
Objective: To qualitatively assess the solubility of DPTT in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, acetone, chloroform, carbon disulfide)
-
Test tubes with stoppers
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of DPTT to 1 mL of each solvent in separate, labeled test tubes.
-
Stopper the test tubes and vortex for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Mechanisms of Action and Logical Relationships
Role in Rubber Vulcanization
This compound acts as an ultra-fast accelerator and a sulfur donor in the vulcanization of natural and synthetic rubbers.[4][8] The process involves the thermal decomposition of DPTT to generate radical species that initiate the cross-linking of polymer chains.
The vulcanization process is often activated by the presence of zinc oxide and a fatty acid, such as stearic acid.[9][10][11][12][13] These activators form a complex with the accelerator, which then reacts with sulfur to create a highly potent vulcanizing agent.[10][11] This complex facilitates the formation of shorter and more stable cross-links, enhancing the physical properties of the vulcanized rubber.[10][11]
Caption: Workflow of DPTT in Rubber Vulcanization.
Antifungal Activity
This compound has demonstrated significant antifungal activity against various plant pathogens.[1] While the precise mechanism for DPTT has not been extensively elucidated, the antifungal action of thiuram compounds and other sulfur-containing molecules is generally attributed to their ability to disrupt fungal cell membranes and inhibit key enzymatic processes.
The lipophilic nature of these compounds allows them to interfere with the ergosterol (B1671047) synthesis pathway, a critical component of the fungal cell membrane.[14][15] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[14]
Caption: Proposed Antifungal Mechanism of DPTT.
Safety and Handling
This compound may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile organosulfur compound with well-established applications in material science and potential for use in agricultural and pharmaceutical sectors. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, while the elucidated mechanisms of action provide insight into its functional roles.
References
- 1. CAS 120-54-7: this compound [cymitquimica.com]
- 2. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound [chembk.com]
- 6. Bis(pentamethylene)thiuram tetrasulfide (120-54-7) 13C NMR [m.chemicalbook.com]
- 7. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
- 8. lusida.com [lusida.com]
- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 10. indolysaght.com [indolysaght.com]
- 11. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]
- 12. The role of stearic acid and zinc oxide in rubber compounding-Huaqi [huaqiseals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Dipentamethylenethiuram Tetrasulfide
For Researchers, Scientists, and Drug Development Professionals
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound of significant industrial interest, primarily utilized as a vulcanizing agent and accelerator in the rubber industry.[1][2] Its ability to decompose and donate free sulfur at operational temperatures makes it a valuable component in the manufacturing of heat-resistant and age-resistant rubber products.[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of DPTT, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Physicochemical Properties
This compound is a yellow to brown powder with limited solubility in water but soluble in various organic solvents.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂S₆[1] |
| Molecular Weight | 384.69 g/mol [1] |
| CAS Number | 120-54-7[4] |
| Appearance | White to light yellow or gray-yellow powder[2][5][6] |
| Melting Point | 118.0 to 122.0 °C[1] |
| Boiling Point | 510.1 ± 33.0 °C at 760 mmHg[1] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Solubility | Practically insoluble in water. Soluble in carbon disulfide, chloroform, and carbon tetrachloride.[6] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported. The following sections provide detailed protocols for each method.
Method 1: Aqueous Synthesis via Oxidation
This method, detailed in Chinese patent CN101429145A, describes an environmentally friendly process using water as the solvent.[3] The synthesis involves the reaction of piperidine (B6355638), carbon disulfide, and sulfur, followed by oxidation with hydrogen peroxide.
Experimental Protocol:
-
Initial Setup: To a reaction kettle equipped with a stirrer, add the required amount of water.
-
Addition of Reactants: Under continuous stirring and at normal pressure, sequentially add piperidine and sulfur to the reaction vessel.
-
Temperature Control: After the addition is complete, control the temperature of the reaction mixture between 20 and 30 °C.
-
Carbon Disulfide Addition: Slowly drip in carbon disulfide liquid over a period of 2 to 3 hours.
-
pH Monitoring: After the addition of carbon disulfide, monitor the pH of the reaction solution until it stabilizes within the range of 6.5 to 7.5.
-
Oxidation Step: Adjust the temperature of the reaction solution to 30-40 °C and begin to drip in hydrogen peroxide to carry out the oxidation reaction. Continue the oxidation for 3 to 4 hours.
-
Insulation and Reaction Completion: Once the oxidation is complete, allow the reaction to continue under insulation for an additional hour.
-
Product Isolation and Purification: Perform solid-liquid separation to isolate the crude product. The resulting solid is then dried, ground, sieved, and packaged to obtain the final product.[3]
Reactant Molar Ratios:
| Reactant | Molar Ratio |
| Piperidine | 1 |
| Carbon Disulfide | 1 - 1.3 |
| Sulfur | 1.8 - 2.5 |
| Hydrogen Peroxide | 0.4 - 0.7 |
Table based on data from patent CN101429145A.[3]
Method 2: Synthesis from Sodium Pentamethylene Dithiocarbamate (B8719985)
This alternative method involves the preparation of sodium pentamethylene dithiocarbamate as an intermediate, which is then reacted with sulfur monochloride.[1]
Experimental Protocol:
-
Formation of Sodium Pentamethylene Dithiocarbamate: Prepare sodium pentamethylene dithiocarbamate by reacting piperidine, sodium carbonate, and carbon disulfide.
-
Reaction with Sulfur Monochloride: Treat the resulting sodium pentamethylene dithiocarbamate with sulfur monochloride to yield this compound.[1]
Characterization Data
The characterization of this compound typically involves spectroscopic techniques to confirm its molecular structure.
| Technique | Observations |
| ¹H NMR | Data available on SpectraBase, acquired on a Varian CFT-20 instrument.[4] |
| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center.[4] |
| Infrared (IR) Spectroscopy | FTIR spectra obtained using a KBr pellet are available on SpectraBase.[4] |
Further details on the specific spectral data can be accessed through the referenced databases.
Applications and Safety
This compound is primarily used as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers, including styrene-butadiene rubber (SBR) and nitrile rubber.[1][7] It can also act as a sulfur donor, providing approximately 28% of its mass as effective sulfur.[1] The resulting vulcanized rubber exhibits excellent heat and aging resistance.[1]
In terms of safety, DPTT may cause skin sensitization and is a respiratory irritant.[2][4] Appropriate personal protective equipment should be used when handling this compound.[8]
References
- 1. echemi.com [echemi.com]
- 2. CAS 120-54-7: this compound [cymitquimica.com]
- 3. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
- 4. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. This compound [chembk.com]
- 7. lusida.com [lusida.com]
- 8. This compound (so called) [Vulcanization Accelerator] --Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
The Thermal Decomposition of Dipentamethylenethiuram Tetrasulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentamethylenethiuram tetrasulfide (DPTT) is a sulfur-containing organic compound widely utilized as a vulcanization accelerator and sulfur donor in the rubber industry. Its thermal decomposition characteristics are pivotal to its function, governing the release of active sulfur species that facilitate the cross-linking of polymer chains. Understanding the intricate mechanism of this decomposition is crucial for optimizing vulcanization processes, ensuring product quality, and exploring novel applications. This in-depth technical guide delineates the thermal decomposition mechanism of DPTT, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Thermal Decomposition Mechanism
The thermal decomposition of this compound is a free-radical process initiated by the homolytic cleavage of the polysulfide linkages. The mechanism can be broadly categorized into initiation, propagation, and termination steps.
Initiation: The decomposition cascade begins with the scission of the sulfur-sulfur bonds within the tetrasulfide chain, as these are the weakest bonds in the DPTT molecule. Theoretical studies on analogous thiuram disulfides and trisulfides suggest that the homolytic cleavage of the central S-S bond requires the lowest energy, leading to the formation of dithiocarbamate (B8719985) radicals.
Propagation: The highly reactive dithiocarbamate radicals can undergo several subsequent reactions:
-
Sulfur Elimination: The radicals can further decompose, releasing elemental sulfur (in various allotropic forms, such as S2, S3, etc.) and generating radicals with shorter sulfide (B99878) chains.
-
Hydrogen Abstraction: These radicals can abstract hydrogen atoms from adjacent molecules or the solvent, leading to the formation of piperidine (B6355638) and other secondary products.
-
Rearrangement: Intramolecular rearrangements can occur, leading to the formation of various other sulfur-containing organic species.
Termination: The radical chain reactions are terminated through the combination of two radicals, forming stable molecules.
Quantitative Decomposition Data
While specific kinetic data for the thermal decomposition of pure DPTT is scarce in publicly available literature, data from analogous thiuram polysulfides provide valuable insights. The following table summarizes key quantitative parameters, with data for tetramethylthiuram disulfide (TMTD) and tetramethylthiuram trisulfide (TMTT) included for comparative purposes.
| Parameter | Value | Compound | Source/Method |
| Bond Dissociation Enthalpy (S-S) | 150.0 kJ/mol | TMTD | Ab initio calculations[1][2] |
| Bond Dissociation Enthalpy (C-S) | 268.0 kJ/mol | TMTD | Ab initio calculations[1][2] |
| Bond Dissociation Enthalpy (S-S in trisulfide) | 191.1 kJ/mol | TMTT | Ab initio calculations[1][2] |
Experimental Protocols for Thermal Analysis
The study of the thermal decomposition of DPTT involves several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of DPTT by measuring its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure DPTT (typically 3-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass. To determine kinetic parameters like activation energy, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are typically performed.[3]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of DPTT, identifying endothermic and exothermic events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure DPTT (typically 2-5 mg) is hermetically sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition of DPTT.
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of melting, crystallization, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of DPTT.
Methodology:
-
Sample Preparation: A small amount of pure DPTT (typically in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 550 °C) in an inert atmosphere (e.g., helium).[4] This rapid heating causes the DPTT to decompose into smaller, more volatile fragments.
-
Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas into a GC column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A typical GC oven temperature program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The mass spectrum of each component serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries.[5]
Visualizing the Decomposition and Analysis Workflow
To better illustrate the complex processes involved in the thermal decomposition of DPTT and its analysis, the following diagrams are provided.
Conclusion
The thermal decomposition of this compound is a complex radical process initiated by the homolytic cleavage of its sulfur-sulfur bonds. While a complete, experimentally verified mechanism and precise kinetic parameters for pure DPTT remain areas for further research, analysis of related thiuram compounds and the application of standard thermal analysis techniques provide a strong foundational understanding. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and professionals seeking to investigate and harness the thermal properties of this important industrial chemical. Further studies employing techniques such as TGA-MS and quantitative Py-GC-MS on pure DPTT are warranted to refine the decomposition model and provide more precise quantitative data.
References
- 1. Homolytic dissociation of the vulcanization accelerator tetramethylthiuram disulfide (TMTD) and structures and stabilities of the related radicals Me2NCSn* (n = 1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bath.ac.uk [bath.ac.uk]
- 4. frontier-lab.com [frontier-lab.com]
- 5. shimadzu.com [shimadzu.com]
The Core Mechanism of Sulfur-Sulfur Bond Cleavage in DPTT Vulcanization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal process of sulfur-sulfur bond cleavage in dipentamethylenethiuram tetrasulfide (DPTT) vulcanization. Understanding this core mechanism is crucial for controlling the cross-linking process of rubber, thereby tailoring its mechanical properties for a wide range of applications, from industrial manufacturing to the development of advanced materials in the biomedical field. This document provides a comprehensive overview of the vulcanization process, detailed experimental methodologies, and a summary of key quantitative data to facilitate advanced research and development.
Introduction to DPTT Vulcanization
Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between individual polymer chains.[1][2] this compound (DPTT) is classified as an ultra-fast accelerator for this process.[1] It can also act as a sulfur donor, meaning it can provide the necessary sulfur for cross-linking in the absence of elemental sulfur.[1][3] The performance of the final vulcanized product is highly dependent on the nature and density of these cross-links, which are primarily composed of mono-, di-, and polysulfidic bonds. The cleavage of the sulfur-sulfur (S-S) bonds within the DPTT molecule is the initiating step that leads to the formation of these crucial cross-links.
The efficiency of DPTT is often enhanced by the presence of activators, such as zinc oxide (ZnO) and stearic acid.[4][5] These activators form a complex with the accelerator, which facilitates the sulfur transfer and cross-linking reactions.[5] The thermal stability of the resulting vulcanizate is influenced by the type and length of the sulfur cross-links formed.
The Mechanism of Sulfur-Sulfur Bond Cleavage
The vulcanization process initiated by DPTT involves a series of complex chemical reactions. The central event is the homolytic or heterolytic cleavage of the polysulfidic chain within the DPTT molecule.
Thermal Initiation: The vulcanization process is thermally activated.[6] Upon heating, the S-S bonds in DPTT, particularly the central, weaker bonds in the tetrasulfide chain, undergo scission. This decomposition releases reactive sulfur species. The bond dissociation energy of a typical sulfur-sulfru bond is in the range of 256-273 kJ/mol.[2]
Formation of Reactive Intermediates: The cleavage of the S-S bonds in DPTT leads to the formation of highly reactive pentamethylenethiocarbamoyl polysulfidic radicals. These radicals are the primary sulfurating agents that attack the polymer chains.
Role of Activators: Zinc oxide and stearic acid play a critical role in the activation of DPTT.[4][5] Stearic acid reacts with zinc oxide to form zinc stearate, which is more soluble in the rubber matrix.[4] The zinc ions from this complex then coordinate with the DPTT molecule, weakening the S-S bonds and facilitating their cleavage at lower temperatures.[5] This interaction leads to the formation of a zinc-accelerator complex that is a more efficient sulfurating agent.
Cross-link Formation: The active sulfurating species, derived from the cleavage of DPTT, react with the unsaturated polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions.[2][7] This results in the formation of pendant groups containing sulfur chains. These pendant groups can then react with adjacent polymer chains to form mono-, di-, or polysulfidic cross-links. The distribution of these cross-link types is influenced by the vulcanization temperature and time.[8]
Below is a logical workflow illustrating the key stages of DPTT vulcanization.
Caption: Logical workflow of DPTT vulcanization.
Quantitative Data Summary
The kinetics of DPTT vulcanization can be studied using techniques like Differential Scanning Calorimetry (DSC) and Oscillating Disk Rheometry. These methods provide quantitative data on the vulcanization process, such as activation energy and reaction rates.
| Parameter | Value | Technique | Reference |
| Activation Energy (Ea) | ~50 kJ/mol (for accelerated sulfur vulcanization) | DSC | [9] |
| Vulcanization Temperature Range | 120 - 180 °C | Rheometer | [6] |
| S-S Bond Dissociation Energy | 256 - 273 kJ/mol | [2] |
Note: The activation energy can vary depending on the specific rubber formulation and the presence of other additives.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Vulcanization Kinetics
Objective: To determine the heat flow associated with the vulcanization reaction and to calculate the activation energy of the process.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of the uncured rubber compound containing DPTT is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to complete the vulcanization (e.g., 250 °C).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The resulting exotherm, representing the vulcanization reaction, is integrated to determine the total heat of vulcanization.
-
To determine the activation energy, the experiment is repeated at several different heating rates (e.g., 5, 10, 15, 20 °C/min). The Kissinger or Ozawa-Flynn-Wall method can then be applied to the data to calculate the activation energy.[9]
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the DPTT-vulcanized rubber and to study its decomposition profile.
Methodology:
-
A small sample (10-20 mg) of the cured vulcanizate is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperature at which weight loss occurs, indicating the onset of thermal degradation. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of weight loss.
X-ray Absorption Near Edge Spectroscopy (XANES) for Cross-link Analysis
Objective: To determine the relative amounts of different sulfur cross-links (mono-, di-, and polysulfidic) in the vulcanized rubber.
Methodology:
-
Thin samples of the vulcanized rubber are prepared.
-
The samples are mounted in the beamline of a synchrotron light source.
-
The X-ray absorption spectrum is measured at the sulfur K-edge.
-
The energy position and features of the absorption edge are sensitive to the chemical environment of the sulfur atoms.
-
By analyzing the XANES spectra, the proportions of different types of sulfur cross-links can be determined.[8][10]
The following diagram outlines the general experimental workflow for characterizing DPTT vulcanization.
Caption: Experimental workflow for DPTT vulcanization.
Signaling Pathways in DPTT Vulcanization
The term "signaling pathway" is more commonly associated with biological systems. In the context of chemical reactions, a more appropriate term is "reaction pathway." The following diagram illustrates the key steps in the reaction pathway of DPTT-accelerated sulfur vulcanization.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 4. researchgate.net [researchgate.net]
- 5. metaltek.com.tr [metaltek.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of crosslink structure of natural rubber during vulcanization using X-ray absorption near edge spectroscopy | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7). The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental methodologies for key properties and visual representations of its synthesis and proposed fungicidal mechanism of action.
Chemical Identity
| Identifier | Value |
| CAS Number | 120-54-7 |
| IUPAC Name | 1-{[4-(1-piperidinylcarbothioyl)tetrasulfanyl]carbothioyl}piperidine |
| Synonyms | Bis(pentamethylene)thiuram tetrasulfide, DPTT, Tetrone A |
| Molecular Formula | C₁₂H₂₀N₂S₆[1] |
| Molecular Weight | 384.70 g/mol [1] |
| InChI Key | VNDRMZTXEFFQDR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2[1] |
Physical Properties
The physical properties of Dipentamethylene Thiuram Tetrasulfide are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid, powder to crystal.[2] | Sigma-Aldrich |
| Color | Yellow to brown powder.[3] | Cymit Química S.L. |
| Melting Point | 120 °C | AccuStandard[4] |
| Boiling Point | 510.10 °C | Biosynth[1] |
| Flash Point | 262.30 °C | Biosynth[1] |
| Density | 1.5 g/cm³ at 20 °C | Sovereign Chemical Company[5] |
| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25 °C | ChemBK |
| Water Solubility | Insoluble.[5] | Sovereign Chemical Company |
| Solubility in Organic Solvents | Soluble in organic solvents.[3] | Cymit Química S.L. |
Chemical Properties
| Property | Description | Source |
| Stability | Stable under normal conditions; can decompose when exposed to high temperatures or strong oxidizing agents.[3] | Cymit Química S.L. |
| Reactivity | The thiuram tetrasulfide group contributes to its reactivity, particularly in promoting cross-linking in rubber vulcanization.[3] | Cymit Química S.L. |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties, based on internationally recognized standards.
Melting Point Determination (OECD 102)
The melting point of Dipentamethylene Thiuram Tetrasulfide can be determined using the capillary tube method as described in OECD Guideline 102.
-
Sample Preparation: A small amount of the finely powdered, dried substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.
-
Apparatus: A melting point apparatus consisting of a heated bath (e.g., silicone oil) with a stirrer and a calibrated thermometer or an automated instrument is used.
-
Procedure: The capillary tube is placed in the heating bath, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Determination: The temperature at which the substance is observed to melt is recorded as the melting point. For a melting range, the temperatures at which melting begins and is complete are recorded.
Boiling Point Determination (OECD 103)
The boiling point is determined using a dynamic method as outlined in OECD Guideline 103.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: An ebulliometer or a similar apparatus that allows for the precise measurement of temperature and pressure is used.
-
Procedure: The substance is heated, and the temperature and vapor pressure are recorded. The boiling point is the temperature at which the vapor pressure equals 760 mmHg (101.325 kPa).
-
Correction: The observed boiling point is corrected to standard atmospheric pressure.
Flash Point Determination (ASTM D93)
The Pensky-Martens closed-cup method (ASTM D93) is suitable for determining the flash point of Dipentamethylene Thiuram Tetrasulfide.[2]
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Procedure: A specified amount of the sample is placed in the test cup. The sample is heated at a slow, constant rate with continuous stirring.
-
Ignition Source: An ignition source is directed into the cup at regular temperature intervals.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
Density Determination (OECD 109)
The density of the solid can be determined using an air comparison pycnometer as described in OECD Guideline 109.[5][6]
-
Principle: This method determines the volume of a known mass of the solid by measuring the pressure change when a known volume of gas is added to the sample chamber.
-
Apparatus: An air comparison pycnometer.
-
Procedure: A weighed sample of the solid is placed in the sample chamber. The chamber is sealed, and the initial pressure is recorded. A known volume of air is then introduced, and the final pressure is measured. The volume of the sample is calculated from the pressure difference.
-
Calculation: Density is calculated by dividing the mass of the sample by its determined volume.
Water Solubility (OECD 105)
The column elution method, as described in OECD Guideline 105, is appropriate for substances with low water solubility.[7]
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.
-
Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC-UV) for determining the concentration of the substance in the eluate.
-
Procedure: The column is packed and equilibrated with water. Water is then passed through the column, and fractions of the eluate are collected and analyzed.
-
Determination: The water solubility is the average of the concentrations in the plateau region of the elution profile.
Synthesis and Mechanism of Action
Synthesis Workflow
The following diagram illustrates a typical synthesis process for Dipentamethylene Thiuram Tetrasulfide, based on the reaction of piperidine (B6355638) with carbon disulfide and sulfur, followed by oxidation. This workflow is derived from the process described in patent CN101429145A.[8]
Proposed Fungicidal Mechanism of Action
Dipentamethylene Thiuram Tetrasulfide is a multi-site contact fungicide. Its mechanism of action is not fully elucidated but is believed to involve the disruption of multiple enzyme systems within the fungal cell. The following diagram illustrates the proposed general mechanisms.
Safety Information
Dipentamethylene Thiuram Tetrasulfide is considered to be a skin and respiratory irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
The primary applications of Dipentamethylene Thiuram Tetrasulfide include:
-
Rubber Vulcanization Accelerator: It is used to accelerate the cross-linking of rubber polymers with sulfur, enhancing the mechanical properties and durability of rubber products.
-
Fungicide: It is used to control the growth of various fungi on plants.[3]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7), along with standardized experimental protocols for their determination. The synthesis workflow and proposed fungicidal mechanism of action have also been illustrated. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
References
- 1. scimed.co.uk [scimed.co.uk]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. laboratuar.com [laboratuar.com]
- 8. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
An In-depth Technical Guide to Dipentamethylenethiuram Tetrasulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with a notable history as a vulcanizing agent and accelerator in the rubber industry. This document provides a comprehensive technical overview of DPTT, detailing its chemical and physical properties, synthesis protocols, and known biological activities. While its primary application lies in polymer science, this guide also explores its toxicological profile and potential mechanisms of biological interaction, offering insights for researchers in toxicology and materials science.
Core Molecular and Physical Properties
This compound is chemically identified as bis(pentamethylene)thiuram tetrasulfide. Its core properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₂₀N₂S₆ | [1] |
| Molecular Weight | 384.69 g/mol | [2] |
| CAS Number | 120-54-7 | [2][3] |
| Appearance | Yellow to brown powder | [4] |
| Melting Point | 118.0 to 122.0 °C | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
| Density | Approximately 1.4 g/cm³ | [5] |
Synthesis Protocol
A common method for the preparation of this compound involves the reaction of piperidine (B6355638), carbon disulfide, and sulfur, followed by oxidation. A detailed experimental protocol derived from patent literature is provided below.[6]
Materials and Molar Ratios
-
Piperidine
-
Carbon Disulfide
-
Sulfur
-
Hydrogen Peroxide
-
Water (as solvent)
The molar ratio of the reactants is crucial for optimal yield and purity: Piperidine : Carbon Disulfide : Sulfur : Hydrogen Peroxide = 1 : 1-1.3 : 1.8-2.5 : 0.4-0.7[6]
Experimental Procedure
-
Initial Reaction Setup : Under normal pressure, sequentially add piperidine and sulfur to a reaction vessel containing water while stirring.
-
Temperature Control : After the addition is complete, maintain the temperature of the reaction mixture between 20 and 30 °C.
-
Carbon Disulfide Addition : Slowly add liquid carbon disulfide to the reaction mixture over a period of 2 to 3 hours.
-
pH Monitoring : After the addition of carbon disulfide, monitor the pH of the reaction solution until it stabilizes within the range of 6.5 to 7.5.
-
Oxidation Step : Adjust the temperature of the reaction solution to between 30 and 40 °C.
-
Hydrogen Peroxide Addition : Add hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.
-
Insulation and Reaction Completion : Following the oxidation, allow the reaction to continue under thermal insulation for 1 hour.
-
Product Isolation : Perform solid-liquid separation to collect the crude product.
-
Final Processing : The obtained solid is then dried, ground, sieved, and packaged.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action and Applications
Vulcanization of Rubber
DPTT is primarily used as a sulfur donor and ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.[7][8] The process of vulcanization creates cross-links between polymer chains, enhancing the material's strength and durability. The tetrasulfide group in DPTT is thermally labile and decomposes to provide the sulfur necessary for these cross-links.[5]
Caption: Simplified mechanism of DPTT in rubber vulcanization.
Biological Activity and Toxicology
While not developed as a pharmaceutical, DPTT exhibits certain biological activities and a defined toxicological profile.
Antifungal Properties : DPTT has demonstrated potent antifungal activity against various plant pathogens, including Botrytis cinerea and Rhizoctonia solani.[4][9] The proposed mechanism of action involves the inhibition of DNA synthesis or interference with cell wall formation.[4][9]
Toxicological Profile :
-
Skin Sensitization : DPTT is classified as a skin sensitizer (B1316253) and may cause allergic skin reactions.[1]
-
Irritation : It can act as a respiratory tract irritant.[1]
-
Acute Toxicity : Ingestion may lead to symptoms such as headache, dizziness, and nausea.[1] The intraperitoneal LD50 in mice is reported as 200 mg/kg.[1]
-
Aquatic Toxicity : The compound is considered toxic to aquatic life with long-lasting effects.[10]
| Toxicological Endpoint | Observation | Citation(s) |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Respiratory Irritation | Classified as a respiratory tract irritant. | [1] |
| Acute Oral Effects | Ingestion may cause headache, dizziness, nausea, and vomiting. | [1] |
| LD50 (Intraperitoneal, mouse) | 200 mg/kg | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [10] |
Mechanism of Biological Interaction : In biological systems, the electrophilic tetrasulfide moiety of DPTT can react with endogenous nucleophiles. A primary mechanism is the thiol-disulfide exchange with glutathione (B108866) (GSH), a key cellular antioxidant.[11] This interaction involves the nucleophilic attack of the thiolate anion of GSH on a sulfur atom in the tetrasulfide chain, leading to the cleavage of a sulfur-sulfur bond and the formation of a mixed disulfide.[11] This reaction can disrupt cellular redox balance and may be a contributing factor to its toxicological effects.
Caption: Proposed biological interaction of DPTT via thiol-disulfide exchange.
Conclusion
This compound is a well-characterized organosulfur compound with significant industrial applications, particularly in polymer chemistry. Its biological activities, including antifungal properties and a defined toxicological profile mediated by interactions with cellular thiols, warrant consideration in the fields of toxicology and environmental science. While its direct application in drug development is not established, the study of its reactivity with biological nucleophiles provides a valuable case study for understanding the mechanisms of action of sulfur-containing compounds. Researchers are advised to handle this compound with appropriate safety precautions due to its potential as a skin sensitizer and irritant.
References
- 1. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 120-54-7: this compound [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. lusida.com [lusida.com]
- 9. Dipentamethylene thiuram tetrasulfide | 120-54-7 | FD36421 [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 120-54-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of Dipentamethylenethiuram Tetrasulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dipentamethylenethiuram tetrasulfide (DPTT). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative summary and a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound (DPTT)
This compound, with the CAS number 120-54-7, is an organosulfur compound widely utilized as a vulcanization accelerator in the rubber industry.[1] Its molecular formula is C₁₂H₂₀N₂S₆, and it typically appears as a very pale yellow to pale yellow crystal or powder.[2][3] Understanding its solubility in various organic solvents is crucial for its application in polymer systems, chemical synthesis, and for safety and handling considerations.[1]
Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Carbon Disulfide | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Carbon Tetrachloride | Soluble | [1] |
| Acetone | Slightly Soluble | [3] |
| Benzene | Slightly Soluble | [3] |
| Toluene | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble (< 1 mg/mL) | [4] |
| Water | Very Slightly Soluble / Insoluble | [1][3] |
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is considered the gold standard for determining the equilibrium solubility of a compound.[5][6]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][7]
Apparatus and Reagents:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
This compound (of known purity)
-
High-purity organic solvent of choice
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of DPTT to a vial. An amount that is visibly more than what is expected to dissolve is recommended.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.[5]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[6]
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Using HPLC:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for DPTT.[8]
-
Prepare a series of standard solutions of DPTT of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.[9]
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for DPTT in the chosen solvent.[10]
-
Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[11]
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the underlying principle of solvent selection.
Caption: Experimental workflow for determining the solubility of DPTT.
References
- 1. chembk.com [chembk.com]
- 2. labproinc.com [labproinc.com]
- 3. zllchemical.com [zllchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Mechanism of Action of Rubber Accelerators
For Researchers and Scientists in Polymer Chemistry and Material Science
Introduction: The Imperative of Accelerated Sulfur Vulcanization
Sulfur vulcanization is a cornerstone chemical process that converts natural and synthetic rubbers from a plastic-like, tacky state into a durable, elastic material with enhanced mechanical properties.[1][2] This transformation is achieved by forming cross-links, primarily composed of sulfur atoms, between individual polymer chains, creating a robust three-dimensional molecular network.[3][4][5]
However, vulcanization using elemental sulfur alone is an impractically slow and inefficient process. It requires high temperatures and prolonged heating times (e.g., around 6 hours at 140°C) and consumes a large amount of sulfur (40-55 atoms per crosslink), leading to vulcanizates with poor mechanical strength and aging properties.[4] To overcome these limitations, chemical compounds known as accelerators are essential components in modern rubber compounding.[4][6]
Accelerators are chemical catalysts that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2][6][7][8] They reduce the amount of sulfur required, shorten cure times, and improve the overall quality, durability, and aging resistance of the final rubber product.[4][6][9] This guide provides an in-depth exploration of the mechanisms through which these critical additives function, presents comparative performance data, details relevant experimental protocols, and visualizes the complex chemical pathways involved.
The Core Chemistry: From Raw Polymer to Cross-linked Network
The mechanism of accelerated vulcanization is a complex series of reactions involving the rubber polymer, sulfur, an accelerator, and crucial activators . The most common activator system consists of zinc oxide (ZnO) and a fatty acid, such as stearic acid.[10][11] Activators work synergistically with accelerators to enhance their effectiveness and improve the efficiency of the curing process.[12][13][14]
The overall process can be broken down into three primary stages:
-
Formation of the Active-Sulfurating Agent: The accelerator first reacts with the activators (ZnO and stearic acid) to form an active accelerator-zinc complex.[15] This complex then reacts with elemental sulfur (typically in its S₈ ring form) to create a highly reactive polysulfidic intermediate, known as the sulfurating agent.[6][15][16]
-
Formation of Cross-link Precursors: The active sulfurating agent reacts with the rubber polymer at an unsaturated site (allylic carbon) to form a polysulfidic pendant group attached to the rubber chain, with the accelerator fragment at its end.[15] This structure is a cross-link precursor.
-
Formation of Cross-links: The precursor then reacts with a second rubber chain, forming a stable mono-, di-, or polysulfidic cross-link between the two polymer molecules and regenerating a portion of the accelerator to continue the cycle.[15]
The length of these sulfur cross-links (mono-, di-, or polysulfidic) significantly influences the final properties of the vulcanizate. Polysulfidic links offer better elasticity, while monosulfidic links provide superior thermal stability.[3][4]
Visualizing the General Mechanism
The following diagram illustrates the simplified, high-level pathway of accelerated sulfur vulcanization.
Caption: General pathway of accelerated sulfur vulcanization.
Classes of Accelerators and Specific Mechanisms
Rubber accelerators are classified into several chemical families, each with distinct characteristics regarding cure speed, scorch safety (premature vulcanization), and the properties they impart to the final product.[8][9] The most common classes include Sulfenamides, Thiazoles, Thiurams, and Guanidines.[9][10][11]
Sulfenamide (B3320178) Accelerators
Sulfenamides, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are the most widely used class of primary accelerators, especially in the tire industry.[4][17] Their key advantage is providing a built-in "delayed action," which offers excellent scorch safety during mixing and processing, followed by a rapid cure rate once vulcanization temperatures are reached.[10][18]
Mechanism: The delayed action arises from the S-N bond in the sulfenamide molecule. During the initial heating phase, this bond remains stable. As temperatures rise to vulcanization levels, the S-N bond cleaves. The resulting benzothiazole (B30560) fragment reacts with zinc ions to form the active complex, while the amine fragment acts as a secondary accelerator, boosting the cure rate.[16]
Caption: Activation pathway of a sulfenamide accelerator.
Thiazole Accelerators
Thiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide derivative (MBTS), are medium-fast primary accelerators.[6][8] They are often used in combination with secondary accelerators to boost cure speed.[6][19] Compared to sulfenamides, they offer less scorch safety.[8]
Mechanism: In the presence of activators, MBT forms a zinc salt. This complex reacts with sulfur to form a polysulfide-mercaptobenzothiazole species, which then acts as the sulfurating agent, transferring sulfur to the rubber chains.[16]
Thiuram Accelerators
Thiurams, like tetramethylthiuram disulfide (TMTD), are classified as ultra-fast accelerators.[4][20] A unique feature of thiurams is their ability to act as sulfur donors, enabling vulcanization with very low levels of elemental sulfur or even in its absence ("sulfurless" curing).[3][20] This produces vulcanizates with excellent heat and reversion resistance due to a high proportion of stable monosulfidic cross-links.
Guanidine Accelerators
Guanidines, such as diphenylguanidine (DPG), are medium-speed accelerators.[20] Today, they are most commonly used as secondary accelerators ("kickers") in small quantities to activate primary accelerators like thiazoles and sulfenamides, increasing the cure rate and cross-link density.[4][6]
Quantitative Performance Data
The performance of an accelerator system is evaluated by its cure characteristics and the physical properties of the resulting vulcanizate. These are typically measured using a rheometer and tensile testing equipment.
Table 1: Comparative Cure Characteristics of Accelerator Classes
This table summarizes typical performance data for different accelerators in a natural rubber (NR) formulation. Cure characteristics are measured using an Oscillating Disc Rheometer (ODR) at 150°C.
| Parameter | Sulfenamide (CBS) | Thiazole (MBT) | Thiuram (TMTD) | Guanidine (DPG) |
| Dosage (phr) | 0.6 | 1.0 | 0.3 | 1.5 |
| Scorch Time, tₛ₂ (min) | 5.0 - 8.0 | 3.0 - 5.0 | 1.0 - 2.0 | 4.0 - 6.0 |
| Optimum Cure Time, t₉₀ (min) | 10 - 15 | 15 - 20 | 5 - 8 | 25 - 35 |
| Cure Rate Index (CRI) | High | Medium | Very High | Low |
| Maximum Torque, M₋ (dN·m) | High | Medium-High | High | Medium |
Data are representative and can vary based on the full compound formulation. phr = parts per hundred rubber. tₛ₂ = Time for torque to rise 2 units above minimum; indicates processing safety. t₉₀ = Time to reach 90% of maximum torque; indicates cure speed. CRI = 100 / (t₉₀ - tₛ₂).
Table 2: Typical Physical Properties of Vulcanizates
| Property | Sulfenamide System | Thiuram (EV System) |
| Tensile Strength (MPa) | 25 - 30 | 20 - 25 |
| Elongation at Break (%) | 500 - 600 | 400 - 500 |
| Modulus at 300% (MPa) | 12 - 16 | 14 - 18 |
| Cross-link Type | Polysulfidic | Monosulfidic |
| Heat Resistance | Good | Excellent |
| Reversion Resistance | Good | Excellent |
EV = Efficient Vulcanization system, characterized by a high accelerator-to-sulfur ratio.
Standardized Experimental Protocols
Accurate evaluation of rubber compounds relies on standardized testing procedures. The following are outlines of key experimental protocols.
Protocol: Determination of Cure Characteristics via Rheometry
-
Standard: ASTM D2084 (Oscillating-Disc Rheometer) or ASTM D5289 (Moving-Die Rheometer).
-
Objective: To measure the vulcanization characteristics of a rubber compound.
-
Methodology:
-
Sample Preparation: A small, uncured rubber sample (approx. 5g) is die-cut and placed in the rheometer cavity.
-
Test Conditions: The cavity is heated to a specified vulcanization temperature (e.g., 150°C). The die oscillates at a fixed frequency and amplitude (e.g., 1.7 Hz, ±1° arc).
-
Measurement: The torque required to oscillate the die is measured continuously over time. As cross-linking occurs, the stiffness of the rubber increases, leading to a rise in torque.
-
Data Analysis: A cure curve (Torque vs. Time) is generated. From this curve, key parameters are extracted:
-
M₋ (Minimum Torque): Indicates the viscosity of the unvulcanized compound.
-
M₋ (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.
-
tₛ₂ (Scorch Time): The time at which vulcanization begins, indicating processing safety.
-
t₉₀ (Optimum Cure Time): The time to reach 90% of the total torque change, indicating the speed of cure.
-
-
Protocol: Measurement of Tensile Properties
-
Standard: ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Objective: To determine the tensile strength, elongation, and modulus of a vulcanized rubber sample.
-
Methodology:
-
Sample Preparation: Vulcanized rubber sheets are prepared by curing them at a specific time and temperature. Dumbbell-shaped test specimens are cut from the sheets using a die.
-
Testing: The specimen is mounted in the grips of a tensile testing machine.
-
Execution: The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks. The force applied and the corresponding extension are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress required to produce a specific elongation (e.g., 300%). It is an indicator of stiffness.
-
-
Workflow for Accelerator Evaluation
Caption: Standard experimental workflow for evaluating rubber accelerators.
References
- 1. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. lusida.com [lusida.com]
- 5. welltchem.com [welltchem.com]
- 6. makingchembooks.com [makingchembooks.com]
- 7. Accelerator for Rubber Vulcanization: Benefits and Uses [chembroad.com]
- 8. akrochem.com [akrochem.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rubber Activators - Quimidroga [quimidroga.com]
- 13. eezeemix.com [eezeemix.com]
- 14. raywaychem.com [raywaychem.com]
- 15. researchgate.net [researchgate.net]
- 16. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 17. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 18. welltchemicals.com [welltchemicals.com]
- 19. raywaychem.com [raywaychem.com]
- 20. The characteristics of eight categories of rubber accelerators and their commonly used rubber accelerators interchange relationship (synergy, inhibition)-Taile Railway Equipment—Supply seismic isolation products [en.hebeitaile.com]
Homolytic Cleavage of Dipentamethylenethiuram Tetrasulfide (DPTT) Under Thermal Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentamethylenethiuram tetrasulfide (DPTT) is a crucial accelerator in the vulcanization of rubber, a process fundamental to the manufacturing of a vast array of industrial and consumer products. Its efficacy is intrinsically linked to its ability to undergo homolytic cleavage under thermal stress, generating reactive radical species that initiate and propagate the cross-linking of polymer chains. This technical guide provides an in-depth exploration of the core principles governing the thermal decomposition of DPTT, with a focus on the homolytic cleavage of its polysulfide linkages. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer chemistry, materials science, and related fields where the controlled generation of sulfur-based radicals is of interest.
Introduction to DPTT and its Role in Vulcanization
This compound (DPTT) belongs to the thiuram class of ultra-fast accelerators used in the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[1][2] As a sulfur-donating accelerator, DPTT contains a significant amount of available sulfur, approximately 25% by weight, which it can release at vulcanization temperatures to form cross-links between polymer chains.[3][4] The general structure of thiuram accelerators is characterized by a thiocarbonyl group and a disulfide or polysulfide linkage.[5] In the case of DPTT, the molecule features two piperidine (B6355638) rings connected to a central tetrasulfide chain via thiocarbonyl groups.
The primary function of DPTT in vulcanization is to increase the rate and efficiency of the cross-linking process.[6] This is achieved through its thermal decomposition to generate highly reactive radical species. These radicals can then participate in a series of reactions with sulfur and the polymer chains, ultimately leading to the formation of a robust, three-dimensional polymer network. The nature and concentration of these radicals significantly influence the kinetics of vulcanization and the final properties of the vulcanized rubber.
Homolytic Cleavage of the Polysulfide Bridge in DPTT
Under thermal stress, the weakest bonds within the DPTT molecule are the sulfur-sulfur (S-S) bonds in the tetrasulfide chain. Homolytic cleavage, the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, is the predominant mechanism for the initial decomposition of DPTT.[7][8][9][10] This process results in the formation of dithiocarbamate (B8719985) radicals.
The central S-S bonds are significantly weaker than the carbon-sulfur (C-S) bonds within the molecule. Computational studies on the closely related tetramethylthiuram disulfide (TMTD) provide valuable insights into the bond dissociation enthalpies (BDEs) that govern this selective cleavage.
Bond Dissociation Energies
Table 1: Calculated Bond Dissociation Enthalpies (BDE) of Tetramethylthiuram Disulfide (TMTD) and Trisulfide (TMTT)
| Compound | Bond Cleaved | BDE (kJ/mol) | Reference |
| TMTD | S-S | 150.0 - 155 | [1][2][3] |
| TMTD | C-S | 268.0 | [1][3] |
| TMTT | S-S | 191.1 | [1][3] |
Note: These values are for TMTD and TMTT and serve as an approximation for the behavior of DPTT. The presence of the bulkier dipentamethylene groups in DPTT may slightly alter these values.
The significantly lower BDE of the S-S bond compared to the C-S bond strongly indicates that the initial homolytic cleavage will occur at the polysulfide linkage.
Experimental Investigation of DPTT Thermal Decomposition
A combination of analytical techniques is employed to study the thermal decomposition of DPTT, identify the resulting radical species and decomposition products, and determine the kinetics of the process.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for characterizing the thermal stability and decomposition profile of DPTT.
Experimental Protocol: TGA-DSC Analysis of DPTT
-
Instrument: A simultaneous TGA-DSC instrument.
-
Sample Preparation: A small sample of DPTT (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).[11][12]
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.[13]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[11]
-
Data Acquisition: The instrument continuously records the sample mass (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.
-
DSC Curve: The DSC curve shows endothermic or exothermic events. The melting point of DPTT will appear as an endothermic peak, while decomposition may be associated with either endothermic or exothermic peaks.[4]
-
Identification of Radical Species: Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals.[14][15][16]
Experimental Protocol: ESR Spectroscopy of DPTT Thermolysis
-
Instrument: An X-band ESR spectrometer.
-
Sample Preparation: A solution of DPTT in a high-boiling, inert solvent (e.g., toluene (B28343) or a high-molecular-weight ester) is prepared in a quartz ESR tube. The concentration should be optimized to give a good signal-to-noise ratio.
-
In-situ Heating: The ESR tube containing the DPTT solution is placed within the ESR spectrometer's resonant cavity, which is equipped with a variable temperature controller.
-
Data Acquisition: ESR spectra are recorded as the temperature is gradually increased through the decomposition range of DPTT.
-
Spin Trapping (Optional): To detect and identify short-lived, highly reactive radicals, a spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN) can be added to the solution. The spin trap reacts with the transient radicals to form more stable nitroxide spin adducts, which are readily detectable by ESR.[17]
-
Data Analysis: The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants of the detected radicals, which allows for their identification.[1]
Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][18][19]
Experimental Protocol: Py-GC-MS of DPTT
-
Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small, accurately weighed amount of DPTT is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300-600 °C) in an inert atmosphere (helium).[20]
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries.
Reaction Mechanisms and Pathways
The homolytic cleavage of DPTT initiates a cascade of radical reactions that are central to the vulcanization process.
Initiation: Homolytic Cleavage of DPTT
The primary initiation step is the thermal homolysis of the central S-S bonds in the tetrasulfide chain, yielding two dithiocarbamate radicals.
Caption: Homolytic cleavage of DPTT under thermal stress.
Propagation and Cross-linking
The dithiocarbamate radicals are highly reactive and can participate in several subsequent reactions:
-
Reaction with Sulfur: The radicals can react with elemental sulfur (S₈) to form polysulfide radicals of varying lengths.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the polymer backbone, creating polymer radicals.
-
Addition to Double Bonds: The radicals can add across the double bonds of the polymer chains, also forming polymer radicals.
These polymer radicals can then combine with each other or with sulfur-containing species to form the sulfide (B99878) and polysulfide cross-links that give vulcanized rubber its characteristic elasticity and durability.
Caption: Simplified vulcanization pathway initiated by DPTT.
Experimental Workflow for Studying DPTT Thermolysis
A logical workflow for the comprehensive study of DPTT thermal decomposition integrates multiple analytical techniques.
Caption: Integrated workflow for DPTT thermolysis studies.
Conclusion
The thermal decomposition of DPTT via homolytic cleavage of its central polysulfide bonds is a critical process in rubber vulcanization. Understanding the energetics, kinetics, and mechanisms of this process is essential for optimizing vulcanization systems and for the development of new materials with tailored properties. This technical guide has provided a summary of the current understanding of DPTT thermolysis, including estimated bond dissociation energies, detailed experimental protocols for its characterization, and visualizations of the key chemical pathways and analytical workflows. While data from closely related compounds provide a strong foundation, further experimental and computational research focused specifically on DPTT will continue to refine our knowledge in this important area of polymer science.
References
- 1. Homolytic dissociation of the vulcanization accelerator tetramethylthiuram disulfide (TMTD) and structures and stabilities of the related radicals Me2NCSn* (n = 1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homolytic S-S bond dissociation of 11 bis(thiocarbonyl)disulfides R-C(=S)-S-S-C(=S)R and prediction of a novel rubber vulcanization accelerator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 7. Homolytic Cleavage of a B-B Bond by the Cooperative Catalysis of Two Lewis Bases: Computational Design and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmark DFT studies on C-CN homolytic cleavage and screening the substitution effect on bond dissociation energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Study on Homolytic Bond Energies of the Ag–X (X = C, O, and H) Complexes and Hammett-Type Analysis of Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. iitk.ac.in [iitk.ac.in]
- 13. tainstruments.com [tainstruments.com]
- 14. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. digital.csic.es [digital.csic.es]
- 20. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on Dipentamethylenethiuram Tetrasulfide as a Sulfur Donor Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound recognized primarily for its role as a sulfur donor and vulcanization accelerator in the rubber industry.[1][2][3] Its molecular structure, featuring a labile tetrasulfide bridge, allows for the controlled release of sulfur upon thermal activation, facilitating the formation of cross-links in polymer chains. Beyond its industrial applications, the unique chemistry of the tetrasulfide moiety presents potential opportunities in the realm of medicinal chemistry and drug development, particularly in the design of prodrugs and agents for targeted sulfur species delivery. This guide provides a comprehensive technical overview of DPTT as a sulfur donor, encompassing its physicochemical properties, mechanism of action, potential therapeutic applications, and relevant experimental considerations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀N₂S₆ | [4] |
| Molecular Weight | 384.69 g/mol | [] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | 113–124 °C | [2][3] |
| Effective Sulfur Content | ~25-28% | [3] |
| Solubility | Practically insoluble in water; Soluble in some organic solvents |
Mechanism of Sulfur Donation
The primary mechanism of sulfur donation from DPTT is initiated by thermal energy, leading to the homolytic cleavage of the sulfur-sulfur bonds within the tetrasulfide chain. The central S-S bond is particularly susceptible to scission. This process generates highly reactive sulfur-containing radicals that can then participate in subsequent reactions, such as the cross-linking of polymer chains in vulcanization or reacting with biological thiols.
In a biological context, the tetrasulfide moiety of DPTT is an electrophilic center that can readily react with endogenous nucleophiles, most notably glutathione (B108866) (GSH), via a thiol-disulfide exchange mechanism. This reaction is a key consideration for its potential application in drug delivery, where DPTT or similar structures could serve as prodrugs for the controlled release of sulfur species, including hydrogen sulfide (B99878) (H₂S), in a reducing environment.
Below is a diagram illustrating the proposed thermal decomposition pathway of DPTT.
Caption: Proposed thermal decomposition pathway of DPTT.
Quantitative Data on Sulfur Donation
While DPTT is widely acknowledged as an effective sulfur donor, comprehensive quantitative data, particularly regarding its reaction kinetics and comparative efficiency in non-rubber systems, is not extensively available in the public domain. The effective sulfur content of DPTT is reported to be between 25% and 28% by mass.[3]
For comparative purposes, Table 2 provides a qualitative and semi-quantitative comparison of DPTT with other common sulfur donors used in the rubber industry.
| Sulfur Donor Agent | Type | Available Sulfur (%) | Curing Speed | Scorch Safety | Heat Resistance of Vulcanizate |
| This compound (DPTT) | Thiuram | ~25-28 | Ultra-fast | Good | Excellent |
| Tetramethylthiuram Disulfide (TMTD) | Thiuram | ~13 | Very fast | Fair | Good |
| 4,4'-Dithiodimorpholine (DTDM) | Morpholine | ~27 | Fast | Good | Very Good |
| Elemental Sulfur | Elemental | 100 | Slow | Poor | Fair |
Experimental Protocols
Detailed experimental protocols for the use of DPTT as a sulfur donor outside of the vulcanization of rubber are scarce in peer-reviewed literature. However, a general methodology for conducting a sulfur transfer reaction using DPTT in an organic synthesis context can be proposed.
Objective: To achieve the sulfuration of an organic substrate using DPTT as the sulfur source.
Materials:
-
This compound (DPTT)
-
Organic substrate (e.g., a nucleophile susceptible to sulfuration)
-
High-boiling point, inert solvent (e.g., toluene, xylene, or diphenyl ether)
-
Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve the organic substrate in the chosen inert solvent under a nitrogen atmosphere.
-
Add DPTT to the reaction mixture. The molar ratio of DPTT to the substrate will need to be optimized based on the desired degree of sulfuration. A starting point could be a 1:1 molar ratio of the substrate to the available sulfur from DPTT.
-
Heat the reaction mixture to a temperature sufficient to induce the thermal decomposition of DPTT (typically >120 °C). The optimal temperature and reaction time will be substrate-dependent and should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove any water-soluble byproducts.
-
The crude product can then be purified using standard techniques such as column chromatography, crystallization, or distillation.
The following diagram outlines a general workflow for evaluating the efficacy of a sulfur donor like DPTT.
Caption: General workflow for a sulfur donation experiment.
Applications in Drug Development
The application of DPTT as a sulfur donor in drug development is an emerging area of interest, primarily driven by the therapeutic potential of sulfur-containing molecules and reactive sulfur species like hydrogen sulfide (H₂S). While specific case studies involving DPTT are limited, the principles of its sulfur-donating capability can be extrapolated to potential therapeutic strategies.
Prodrugs for Hydrogen Sulfide (H₂S) Delivery
Hydrogen sulfide is a gasotransmitter with various physiological roles, and its controlled delivery is a target for treating a range of conditions. Organic tetrasulfides are being investigated as potential H₂S prodrugs.[6][7][8] These compounds can release H₂S in the presence of biological thiols like glutathione.[6] The reaction of DPTT with glutathione could, in principle, lead to the generation of H₂S, making it a candidate for such applications.
The proposed signaling pathway for H₂S release from a tetrasulfide prodrug is depicted below.
Caption: H₂S release from a tetrasulfide prodrug.
Antidotal Therapy
Sulfur donors are utilized as antidotes for cyanide poisoning, where they provide the sulfur atom necessary for the enzymatic conversion of toxic cyanide to the less toxic thiocyanate. The lipophilicity of sulfur donors can influence their efficacy, and research has explored various disulfide and tetrasulfide compounds for this purpose.[9]
Conclusion
This compound is a potent sulfur donor with well-established applications in materials science and emerging potential in the pharmaceutical field. Its ability to release sulfur through thermal decomposition and react with biological thiols opens avenues for its use in designing novel therapeutic agents, particularly as prodrugs for the controlled delivery of sulfur species. While quantitative data and detailed experimental protocols in the context of drug development are currently limited in the public domain, the foundational knowledge of its reactivity provides a strong basis for future research and development in this area. Further investigation into the kinetics and mechanisms of its interaction with biological systems is warranted to fully explore its therapeutic potential.
References
- 1. lusida.com [lusida.com]
- 2. WESTCO™ DPTT Accelerator for Rubber [wrchem.com]
- 3. pukhrajzincolet.com [pukhrajzincolet.com]
- 4. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prodrugs of hydrogen sulfide and related sulfur species: recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs of hydrogen sulfide and related sulfur species: recent development [cjnmcpu.com]
- 9. In vitro and in vivo comparison of sulfur donors as antidotes to acute cyanide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Resonance-Stabilized Radicals from the Decomposition of 2,5-di-n-propyl-3,6-diphenyl-1,2,4,5-tetraza-1,4-dien-1-yl (DPTT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to DPTT and Resonance-Stabilized Radicals
2,5-di-n-propyl-3,6-diphenyl-1,2,4,5-tetraza-1,4-dien-1-yl (DPTT) is a hypothetical nitrogen-rich molecule belonging to the tetrazadienyl radical family. The core structure, a 1,2,4,5-tetraza-1,4-diene, suggests that upon decomposition, it can form a highly resonance-stabilized radical. Resonance stabilization is a key factor in the persistence and reactivity of radical species.[1][2] In such radicals, the unpaired electron is delocalized over multiple atoms, which significantly lowers the energy of the molecule and increases its stability.[3][4] This property is of particular interest in drug development, where stable radicals can act as spin labels, antioxidants, or participate in controlled radical-mediated reactions.[5]
The stability and reactivity of radicals derived from tetrazine-based compounds are influenced by the nature of their substituents.[6][7] Computational studies on various 1,2,4,5-tetrazine (B1199680) derivatives have shown that both electron-donating and electron-withdrawing groups can affect the bond dissociation energies (BDEs) and, consequently, the thermal stability of the parent molecule.[6][8]
Proposed Decomposition Pathway of DPTT
The decomposition of DPTT is anticipated to proceed via homolytic cleavage of a nitrogen-nitrogen bond within the tetrazadienyl ring, a common pathway for such nitrogen-rich compounds. This initial bond scission would result in the formation of a resonance-stabilized radical and the expulsion of a stable molecule, such as nitrogen gas.
Diagram 1: Proposed Thermal Decomposition of DPTT
Caption: Proposed thermal decomposition pathway of DPTT.
Resonance Stabilization of the DPTT-Derived Radical
The resulting radical from DPTT decomposition is expected to exhibit significant resonance stabilization. The unpaired electron can be delocalized across the nitrogen and carbon atoms of the backbone, as well as the phenyl rings. This delocalization is the primary reason for the predicted stability of this radical species.
Diagram 2: Resonance Structures of the DPTT-Derived Radical
Caption: Major resonance contributors of the DPTT-derived radical.
Quantitative Data (Theoretical and Estimated)
As direct experimental data for DPTT is unavailable, the following tables present theoretical and estimated values based on computational studies of similar 1,2,4,5-tetrazine derivatives and general principles of radical stability. These values should be considered as predictive and require experimental validation.
Table 1: Estimated Bond Dissociation Energies (BDEs) for DPTT
| Bond | Estimated BDE (kJ/mol) | Notes |
| N-N (in ring) | 80 - 120 | Expected to be the weakest bond, leading to initial decomposition.[8] |
| N-C (in ring) | 300 - 350 | Stronger than the N-N bond, less likely to be the initial point of cleavage. |
| C-Propyl | 350 - 400 | Typical C-C single bond strength. |
| C-Phenyl | 400 - 450 | Stronger due to sp2-sp2 carbon bond character. |
Table 2: Predicted Spectroscopic Data for the DPTT-Derived Radical
| Spectroscopic Technique | Predicted Parameters | Rationale |
| ESR Spectroscopy | g-value ≈ 2.003 - 2.004 | Typical for nitrogen-centered organic radicals.[9] Hyperfine coupling with ¹⁴N and ¹H nuclei is expected. |
| UV-Vis Spectroscopy | λ_max ≈ 450 - 550 nm | The extended conjugation in the radical is likely to result in absorption in the visible region, characteristic of many stable radicals like verdazyls.[10][11] |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for studying the decomposition of DPTT and characterizing the resulting radicals.
Synthesis of DPTT
The synthesis of DPTT would likely follow established methods for creating substituted 1,2,4,5-tetrazines. A potential route could involve the condensation of a substituted amidine or imidate with hydrazine, followed by oxidation.[12][13]
General Procedure:
-
Precursor Synthesis: Synthesize a substituted precursor, such as a diarylformazan, from the corresponding aldehyde and hydrazine.
-
Cyclization: React the precursor with a suitable reagent, such as an aldehyde or orthoformate, in the presence of a catalyst to form the dihydrotetrazine ring.
-
Oxidation: Oxidize the dihydrotetrazine to the final DPTT product using a mild oxidizing agent like sodium nitrite (B80452) in an acidic medium.[12]
-
Purification: Purify the product using column chromatography or recrystallization.
Thermal Decomposition Study
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be the primary methods to determine the decomposition temperature and associated enthalpy changes.
TGA-DSC Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of DPTT into an alumina (B75360) crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The onset temperature of mass loss in the TGA curve indicates the decomposition temperature.
Radical Characterization using Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is the most direct method for detecting and characterizing radical species.[9][14]
ESR Protocol:
-
Sample Preparation: Dissolve a small amount of DPTT in a suitable deoxygenated solvent (e.g., toluene (B28343) or dichloromethane) in an ESR tube.
-
Radical Generation: Heat the sample in situ within the ESR spectrometer's cavity to the decomposition temperature determined by TGA.
-
Spectral Acquisition: Record the ESR spectrum. The g-value, hyperfine splitting pattern, and signal intensity will provide information about the electronic structure and concentration of the radical.
-
Simulation: Simulate the experimental spectrum to extract the hyperfine coupling constants.
Diagram 3: Experimental Workflow for DPTT Decomposition and Radical Analysis
Caption: Workflow for studying DPTT decomposition.
Potential Applications in Drug Development
Resonance-stabilized radicals have several potential applications in the field of drug development:
-
Mechanistic Probes: Stable radicals can be used as spin probes to study biological systems and reaction mechanisms using ESR spectroscopy.
-
Antioxidants: The ability to scavenge other radicals makes them potential candidates for antioxidant therapies.
-
Controlled Drug Release: The decomposition of a molecule like DPTT could be triggered by specific stimuli (e.g., heat or light) to release a therapeutic agent.
-
Bioorthogonal Chemistry: The reactive nature of radicals can be harnessed for specific labeling of biomolecules in complex biological environments.[15]
Conclusion
While the specific compound 2,5-di-n-propyl-3,6-diphenyl-1,2,4,5-tetraza-1,4-dien-1-yl (DPTT) is not well-documented, theoretical considerations based on related structures provide a strong foundation for predicting its behavior. The thermal decomposition of DPTT is expected to yield a highly resonance-stabilized radical. The stability and electronic properties of this radical would be influenced by its substituent groups. The experimental protocols outlined in this guide provide a clear path for the synthesis, decomposition analysis, and characterization of DPTT and its radical derivatives. Further research into this and similar molecules could open new avenues for the application of stable radicals in medicinal chemistry and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. A new way to create molecules for drug development - Innovative process gives more control over free radicals [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum-chemical Investigation of Substituted s-Tetrazine Derivatives as Energetic Materials -Bulletin of the Korean Chemical Society [koreascience.kr]
- 8. Exploration of High‐Energy‐Density Materials: Computational Insight into Energetic Derivatives Based on 1,2,4,5‐Tetrahydro‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profluorescent verdazyl radicals – synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. mdpi.com [mdpi.com]
The Thiuram Group in Dipentamethylenethiuram Tetrasulfide (DPTT): An In-depth Technical Guide to its Reactivity and Implications for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipentamethylenethiuram tetrasulfide (DPTT) is a fascinating and reactive molecule characterized by its central thiuram group and a polysulfide chain. While traditionally utilized in the rubber industry as a vulcanizing agent, the unique chemical properties of the thiuram and tetrasulfide moieties present significant opportunities for exploration in the realm of drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of the thiuram group within DPTT, detailing its thermal and chemical behavior, and exploring its potential interactions with biological systems. We delve into the mechanistic underpinnings of its function as a sulfur donor, its reactions with biologically relevant nucleophiles, and its potential to modulate cellular signaling pathways. This document aims to serve as a foundational resource for researchers seeking to harness the therapeutic potential of DPTT and related thiuram-containing compounds.
Physicochemical Properties of DPTT
This compound is a solid, crystalline powder, typically pale yellow in color.[1][2] Its molecular structure consists of two piperidine (B6355638) rings linked by a dithiocarbamate (B8719985) group with a central tetrasulfide chain. Key physicochemical properties are summarized in Table 1. DPTT is practically insoluble in water but shows solubility in various organic solvents.[2][3][4]
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀N₂S₆ | [1] |
| Molecular Weight | 384.67 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 118-122 °C | [4] |
| Solubility | Practically insoluble in water; Slightly soluble in methanol, benzene, acetone, toluene | [1][2][3] |
| LogP | 5.08 | [4] |
Reactivity of the Thiuram Tetrasulfide Group
The reactivity of DPTT is dominated by the labile sulfur-sulfur bonds within the tetrasulfide chain. This inherent instability, particularly at elevated temperatures or in the presence of nucleophiles, is the basis for its utility as a vulcanizing agent and is central to its potential biological activity.
Thermal Decomposition
The thermal decomposition of DPTT is a critical aspect of its reactivity, particularly in the context of its industrial applications in rubber vulcanization which occurs at elevated temperatures.[5] While specific kinetic parameters for DPTT's thermal decomposition are not extensively reported in the literature, studies on similar thiuram polysulfides and the general understanding of S-S bond energies suggest a mechanism involving homolytic cleavage of the sulfur-sulfur bonds.
The dissociation of the central S-S bonds in the tetrasulfide chain is expected to be the initial step, forming thiyl radicals. These radicals are highly reactive and can initiate a cascade of reactions, including cross-linking in polymer chains or interaction with biological molecules. The bond dissociation energy (BDE) of S-S bonds in organic polysulfides is known to decrease as the number of sulfur atoms in the chain increases, making the tetrasulfide linkage in DPTT more susceptible to cleavage than a disulfide bond.
Logical Relationship: Thermal Decomposition of DPTT
Caption: Thermal decomposition of DPTT proceeds via homolytic cleavage of S-S bonds.
Reactivity with Nucleophiles, Especially Thiols
A key feature of the thiuram tetrasulfide group is its susceptibility to nucleophilic attack, particularly by soft nucleophiles like thiols. This reactivity is of paramount importance in a biological context, where the free thiol groups of cysteine residues in proteins are abundant.
The reaction of DPTT with thiols, such as the biologically ubiquitous glutathione (B108866) (GSH), is proposed to proceed via a thiol-disulfide exchange-like mechanism. The nucleophilic thiolate anion attacks one of the sulfur atoms in the polysulfide chain, leading to the formation of a mixed disulfide and the release of other sulfur-containing species. Organic tetrasulfides are known to react with thiols to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological roles.[6][7] The reaction of a tetrasulfide with a thiol can generate two equivalents of H₂S.[6]
Proposed Signaling Pathway: DPTT as an H₂S Donor
Caption: DPTT can react with endogenous thiols like GSH to produce H₂S.
This ability to generate H₂S in a biological environment positions DPTT as a potential pro-drug for delivering this important gasotransmitter. The controlled release of H₂S could have therapeutic applications in cardiovascular diseases, inflammation, and other conditions where H₂S has shown beneficial effects.[8][9][10]
Implications for Drug Development
The unique reactivity of the thiuram group in DPTT opens up several avenues for its exploration in drug development.
DPTT as a Cysteine Protease Inhibitor
Recent in-silico studies have highlighted the potential of thiuram disulfides as inhibitors of cysteine proteases, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2.[6] The proposed mechanism involves the electrophilic sulfur atoms of the disulfide bond being attacked by the nucleophilic cysteine residue in the active site of the enzyme, leading to covalent modification and inhibition. The tetrasulfide linkage in DPTT, being even more electrophilic and reactive towards thiols, suggests that it could be a potent inhibitor of cysteine proteases. This opens up possibilities for developing DPTT-based compounds as antiviral or anticancer agents, where cysteine proteases often play a critical role.
Proposed Mechanism: Inhibition of Cysteine Protease
Caption: DPTT may inhibit cysteine proteases via covalent modification of the active site.
Interaction with Zinc Finger Proteins
Zinc finger proteins are a large class of proteins that play crucial roles in gene transcription and other cellular processes.[11] The zinc ion in these proteins is often coordinated by cysteine and histidine residues. The reactivity of DPTT towards thiols suggests that it could potentially disrupt the structure and function of zinc finger proteins by reacting with the coordinating cysteine residues. This could lead to the ejection of the zinc ion and unfolding of the protein, thereby modulating its activity. This mechanism provides another avenue for the therapeutic application of DPTT, for instance, in targeting transcription factors involved in cancer.[12][13]
Toxicological Considerations
The high reactivity of the thiuram group also raises toxicological concerns. DPTT is known to be a skin and respiratory irritant.[2] Its ability to react with a wide range of biological nucleophiles means that it could have off-target effects. The in vivo metabolism of DPTT is not well-characterized, but it is likely to be metabolized through reactions with endogenous thiols and other nucleophiles.[13][14] A thorough understanding of its metabolic fate and toxicological profile is essential for its development as a therapeutic agent.
Experimental Protocols for Studying DPTT Reactivity
A variety of analytical techniques can be employed to study the reactivity of DPTT.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of DPTT and to study the kinetics of its thermal decomposition.
-
Sample Preparation: A small amount of DPTT (typically 1-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Experimental Parameters: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15][16][17][18] The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) can be used to determine the onset of decomposition and the temperature at which the maximum rate of mass loss occurs. Kinetic parameters, such as the activation energy of decomposition, can be calculated using various iso-conversional methods (e.g., Kissinger, Flynn-Wall-Ozawa).[15]
Experimental Workflow: Thermogravimetric Analysis of DPTT
Caption: Workflow for determining the thermal decomposition kinetics of DPTT using TGA.
Chromatographic and Spectrometric Methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for studying the reaction of DPTT with nucleophiles and for identifying its metabolites in biological matrices.[19][20][21][22]
-
Sample Preparation: For in vitro reactivity studies, DPTT is incubated with the nucleophile of interest (e.g., glutathione) in a suitable buffer. The reaction is quenched at various time points by adding a strong acid or an organic solvent. For analysis in biological matrices (e.g., plasma, urine), protein precipitation followed by solid-phase extraction (SPE) is typically required to remove interferences.[20][22]
-
HPLC Separation: The reaction mixture or extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate DPTT and its reaction products.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a mode that allows for the selection of the parent ion of interest (e.g., the protonated molecule of DPTT) and its fragmentation to produce a characteristic product ion spectrum. This provides high selectivity and sensitivity for the quantification of DPTT and the identification of its reaction products.
Future Directions and Conclusion
This compound, a molecule with a rich history in industrial chemistry, holds significant untapped potential in the field of drug development. Its unique reactivity, centered on the labile tetrasulfide bridge, offers exciting possibilities for the design of novel therapeutic agents. The ability of DPTT to act as a sulfur donor, particularly for the generation of H₂S, and its potential to inhibit key enzymes like cysteine proteases, warrant further investigation.
Future research should focus on several key areas:
-
Quantitative Reactivity Studies: A thorough investigation of the kinetics and thermodynamics of DPTT's reactions with biologically relevant nucleophiles is needed.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by DPTT is crucial for understanding its pharmacological effects.
-
Metabolism and Toxicology: In-depth studies on the in vivo fate of DPTT are required to assess its safety profile and to identify any active metabolites.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of DPTT analogs will be important for optimizing its therapeutic properties and minimizing its toxicity.
References
- 1. This compound 120-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. CAS 120-54-7: this compound [cymitquimica.com]
- 3. Bis(pentamethylene)thiuram tetrasulfide | 120-54-7 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Zinc Finger Proteins with Exogenous Metals and Molecules: Lessons learned from Tristetraprolin, a CCCH type Zinc Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of the zinc finger domain: a common target that underlies many of the effects of lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.neliti.com [media.neliti.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
- 18. Hydrogen Sulfide (H2S) Donors Activated by Reactive Oxygen Species (ROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Initial Investigation of Dipentamethylene Thiuram Tetrasulfide (DPTT) in Polymer Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentamethylene thiuram tetrasulfide (DPTT) is a well-established vulcanizing agent in the rubber industry. However, its chemical structure, featuring a disulfide bond, presents intriguing possibilities for its application in advanced polymer systems, particularly in the realm of stimuli-responsive drug delivery. This technical guide provides an in-depth overview of the initial investigation of DPTT in polymer systems, targeting researchers and professionals in drug development. The guide covers the fundamental properties of DPTT, explores the synthesis of disulfide-containing polymers, and details experimental protocols for the formulation and characterization of polymer-based drug delivery systems. While direct studies on DPTT for drug delivery are nascent, this document extrapolates from the broader field of thiuram disulfides and disulfide-containing polymers to provide a foundational understanding and a roadmap for future research.
Introduction to Dipentamethylene Thiuram Tetrasulfide (DPTT)
Dipentamethylene thiuram tetrasulfide is an organosulfur compound belonging to the thiuram disulfide class.[1] Chemically, it is bis(pentamethylene)thiuram tetrasulfide.
Chemical Structure:
Traditionally, DPTT has been employed as an accelerator in the sulfur vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1] Its primary function is to facilitate the formation of cross-links between polymer chains, thereby enhancing the mechanical properties of the rubber. The disulfide bond within the DPTT molecule is key to its vulcanizing activity.
Rationale for DPTT in Advanced Polymer Systems for Drug Delivery
The disulfide bond is a "smart" chemical linkage that can be cleaved under specific physiological conditions. The intracellular environment is significantly more reducing than the extracellular space due to a higher concentration of glutathione (B108866) (GSH). This redox potential difference forms the basis for designing stimuli-responsive drug delivery systems. Polymers containing disulfide bonds can remain stable in the bloodstream but release their therapeutic payload upon entering a cell, where the disulfide bonds are broken.
Given that DPTT contains a disulfide bond, it is a candidate for incorporation into polymer backbones or as a cross-linker in hydrogel networks to create such stimuli-responsive systems. The investigation of DPTT in this context is driven by the potential to develop novel drug carriers with enhanced efficacy and reduced side effects.
Synthesis of Disulfide-Containing Polymers
While specific protocols for the direct polymerization of DPTT into drug delivery systems are not yet established, several methods exist for synthesizing polymers with disulfide bonds. These can be adapted for the inclusion of DPTT or similar thiuram disulfide moieties.
Polycondensation Reactions
One approach involves the polycondensation of monomers containing disulfide bonds. For instance, a diol or diamine containing a disulfide linkage can be reacted with a dicarboxylic acid or diacyl chloride to form polyesters or polyamides, respectively.
Ring-Opening Polymerization
Cyclic monomers containing disulfide bonds can be synthesized and subsequently polymerized via ring-opening polymerization to yield linear polymers with disulfide linkages in the backbone.[2][3]
Post-Polymerization Modification
An alternative strategy is to synthesize a polymer with reactive side chains and then introduce the disulfide functionality through post-polymerization modification. For example, a polymer with pendant thiol groups can be oxidized to form disulfide cross-links.
Experimental Protocols
Protocol 1: Synthesis of a Disulfide-Containing Polyester by Polycondensation
Materials:
-
Disulfide-containing diol monomer (e.g., bis(2-hydroxyethyl) disulfide)
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the disulfide-containing diol (1 equivalent), dicarboxylic acid (1 equivalent), and catalyst (0.01 equivalent) in toluene.
-
Reflux the mixture for 24-48 hours, continuously removing the water formed during the reaction.
-
Monitor the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the -OH peak).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Formulation of DPTT-Inspired Polymer Nanoparticles
Polymers containing disulfide bonds can be formulated into nanoparticles for drug delivery. The choice of formulation method depends on the polymer's properties, such as its solubility.
Nanoprecipitation
This method is suitable for polymers soluble in organic solvents but insoluble in water.
Emulsion-Solvent Evaporation
This technique is versatile and can be used for a wide range of polymers.
Experimental Protocols
Protocol 2: Preparation of Polymer Nanoparticles by Nanoprecipitation
Materials:
-
Disulfide-containing polymer
-
A water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Purified water
-
Drug to be encapsulated
Procedure:
-
Dissolve the disulfide-containing polymer and the drug in the organic solvent.
-
Slowly inject this organic solution into vigorously stirring purified water.
-
The polymer will precipitate, forming nanoparticles that encapsulate the drug.
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
-
Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), morphology (using Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.
In Vitro Characterization and Evaluation
Drug Release Studies
To evaluate the stimuli-responsive nature of the nanoparticles, in vitro drug release studies are performed under conditions that mimic the extracellular and intracellular environments.
Experimental Protocols
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
PBS (pH 7.4) containing glutathione (GSH) at a concentration mimicking the intracellular environment (e.g., 10 mM)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4) and in PBS with GSH.
-
Place the nanoparticle suspensions in separate dialysis bags.
-
Immerse the dialysis bags in a larger volume of the corresponding release medium (PBS or PBS with GSH) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time to compare the release profiles in the presence and absence of GSH.
Cytotoxicity Studies
The biocompatibility of the polymer and the nanoparticles is a critical parameter. In vitro cytotoxicity assays are used to assess the effect of the materials on cell viability.
Experimental Protocols
Protocol 4: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Human cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Polymer or nanoparticle samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of the polymer or nanoparticles.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Data Presentation
Table 1: Physicochemical Characterization of Disulfide-Containing Polymer Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-DPTT-01 | 1 | 5.2 ± 0.4 | 85.3 ± 3.1 | 152 ± 5 | 0.18 ± 0.02 | -15.6 ± 1.2 |
| NP-DPTT-02 | 2 | 7.8 ± 0.6 | 90.1 ± 2.5 | 189 ± 7 | 0.21 ± 0.03 | -12.3 ± 0.9 |
| NP-Control-01 | 1 | 4.9 ± 0.3 | 82.5 ± 4.2 | 145 ± 6 | 0.19 ± 0.02 | -16.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.
Table 2: In Vitro Drug Release from Nanoparticles
| Time (hours) | Cumulative Release (%) in PBS (pH 7.4) | Cumulative Release (%) in PBS + 10 mM GSH (pH 7.4) |
| 1 | 5.1 ± 0.5 | 15.8 ± 1.2 |
| 4 | 10.2 ± 0.8 | 40.5 ± 2.1 |
| 8 | 15.6 ± 1.1 | 75.2 ± 3.5 |
| 12 | 20.3 ± 1.5 | 92.1 ± 2.8 |
| 24 | 25.8 ± 2.0 | 98.5 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Concentration (µg/mL) | Cell Viability (%) - Polymer | Cell Viability (%) - Drug-loaded Nanoparticles |
| 10 | 98.2 ± 2.1 | 85.4 ± 4.3 |
| 50 | 95.6 ± 3.5 | 62.1 ± 5.1 |
| 100 | 92.3 ± 4.1 | 45.8 ± 3.9 |
| 250 | 88.1 ± 5.2 | 25.3 ± 2.8 |
| 500 | 85.7 ± 4.8 | 10.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.
Mandatory Visualizations
Caption: Experimental workflow for the development of disulfide-containing polymer nanoparticles.
Caption: Mechanism of stimuli-responsive drug release from disulfide-containing nanoparticles.
Conclusion and Future Directions
The initial investigation into the use of DPTT and related thiuram disulfides in advanced polymer systems for drug delivery is a promising area of research. The inherent redox-responsive nature of the disulfide bond provides a clear rationale for their exploration in creating "smart" drug delivery vehicles. While direct experimental evidence for DPTT-based drug carriers is limited, the established principles of disulfide-containing polymers provide a strong foundation for future studies.
Future research should focus on:
-
The synthesis and characterization of novel polymers incorporating the DPTT moiety.
-
A thorough investigation of the in vitro and in vivo biocompatibility and toxicity of these new polymers.
-
The optimization of nanoparticle formulation parameters to achieve desired drug loading and release kinetics.
-
The evaluation of the therapeutic efficacy of DPTT-based drug delivery systems in relevant disease models.
By leveraging the chemical properties of DPTT, researchers can potentially develop a new class of stimuli-responsive polymers with significant applications in targeted drug delivery and personalized medicine.
References
An In-depth Technical Guide to the Spectral Data of Dipentamethylenethiuram Tetrasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Dipentamethylenethiuram Tetrasulfide (CAS No. 120-54-7), a compound of interest in various chemical and pharmaceutical applications. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents logical workflows for spectral analysis.
Core Spectral Data
The following sections present a summary of the available and predicted spectral data for this compound. Due to the limited availability of public raw data, some of the presented data is based on typical values and spectral database entries which could not be independently verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the identity and purity of the compound.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the two piperidine (B6355638) rings. Due to the symmetry of the molecule, the chemical environments of the protons on both rings are likely to be equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.9 - 4.1 | Multiplet | 8H | α-CH₂ (protons adjacent to Nitrogen) |
| ~ 1.6 - 1.8 | Multiplet | 12H | β, γ-CH₂ (remaining ring protons) |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 200 | C=S (Thiocarbonyl) |
| ~ 50 | α-C (Carbon adjacent to Nitrogen) |
| ~ 26 | β-C (Carbon) |
| ~ 24 | γ-C (Carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its carbon-sulfur and carbon-nitrogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2930 | Strong | C-H stretching (aliphatic) |
| ~ 1450 | Medium | C-H bending |
| ~ 1250 | Strong | C-N stretching |
| ~ 970 | Medium | C=S stretching |
| ~ 670 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 384 | Low | [M]⁺ (Molecular Ion) |
| 129 | High | [C₅H₁₀NCS]⁺ |
| 128 | High | [C₄H₈NCS₂]⁺ |
| 114 | Medium | [C₅H₁₀NCS]⁺ - CH₃ |
| 84 | Medium | [C₅H₁₀N]⁺ |
| 64 | High | [S₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (Based on Varian CFT-20):
-
Spectrometer: Varian CFT-20 or equivalent Fourier Transform NMR spectrometer.
-
¹H NMR:
-
Operating Frequency: 80 MHz
-
Solvent: CDCl₃
-
Temperature: Ambient
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Operating Frequency: 20 MHz
-
Solvent: CDCl₃
-
Temperature: Ambient
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be recorded as the background.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
Visualizations
The following diagrams illustrate the logical workflows for the spectral analysis of this compound.
Caption: Workflow for the comprehensive spectral analysis of this compound.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Methodological & Application
Application Notes and Protocols: Dipentamethylenethiuram Tetrasulfide (DPTT) in Natural Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipentamethylenethiuram tetrasulfide (DPTT) as a vulcanizing agent and accelerator in natural rubber (NR). The information is intended to guide researchers and professionals in developing and optimizing natural rubber formulations for various applications.
Introduction to this compound (DPTT)
This compound (DPTT) is an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[1] A key characteristic of DPTT is its ability to also function as a sulfur donor, containing approximately 25% available sulfur by weight.[2] This dual functionality makes it a versatile component in rubber compounding, particularly for low-sulfur or sulfur-less vulcanization systems. Such systems are known to produce vulcanizates with excellent heat and aging resistance due to the formation of a higher proportion of stable monosulfidic and disulfidic crosslinks.[3]
DPTT is a non-staining and non-discoloring accelerator, making it suitable for light-colored or transparent rubber products. It offers good processing safety, minimizing the risk of premature vulcanization (scorch) during mixing and processing stages.[4]
Key Applications and Benefits
The primary applications of DPTT in natural rubber vulcanization include:
-
Heat-Resistant Articles: Due to the stable crosslink network it forms, DPTT is ideal for manufacturing rubber components that are exposed to elevated temperatures.
-
Low-Sulfur and Sulfur-Free Curing: As a sulfur donor, DPTT enables the formulation of compounds with reduced or no elemental sulfur, which improves the aging characteristics of the vulcanizate.[3]
-
Primary and Secondary Acceleration: DPTT can be used as a primary accelerator to achieve a fast cure rate or as a secondary accelerator (activator) in combination with other accelerators like thiazoles and sulfenamides to further enhance the vulcanization process.[4]
The main benefits of using DPTT include:
-
Excellent Heat and Aging Resistance: The formation of thermally stable monosulfidic and disulfidic crosslinks imparts superior resistance to degradation at high temperatures.
-
Good Processing Safety: Provides a sufficient scorch time, allowing for safe mixing and shaping of the rubber compound before vulcanization.
-
Fast Cure Rates: As an ultra-fast accelerator, DPTT significantly reduces the time required for vulcanization, leading to increased production efficiency.
-
Non-Staining and Non-Discoloring: Suitable for the production of white or colored rubber goods.
Data Presentation: Cure Characteristics and Mechanical Properties
The following tables summarize the typical effects of DPTT on the cure characteristics and mechanical properties of natural rubber compounds. The data is compiled from various studies and represents typical values. Actual results may vary depending on the specific formulation, processing conditions, and other additives used.
Table 1: Effect of DPTT on Cure Characteristics of Natural Rubber
| Property | Without DPTT (Conventional System) | With DPTT (Sulfur Donor System) |
| Scorch Time (ts2, min) | ~ 3.5 | ~ 2.5 - 4.0 |
| Cure Time (t90, min) | ~ 15.0 | ~ 5.0 - 10.0 |
| Cure Rate Index (CRI) | Moderate | High |
| Maximum Torque (MH, dNm) | Varies | Generally Increases |
| Minimum Torque (ML, dNm) | Varies | Generally Decreases |
| Delta Torque (MH-ML, dNm) | Varies | Generally Increases |
Note: Data is illustrative and can vary based on the full compound formulation and test conditions.
Table 2: Typical Mechanical Properties of DPTT-Vulcanized Natural Rubber
| Property | Typical Value Range |
| Tensile Strength (MPa) | 20 - 30 |
| Modulus at 100% Elongation (MPa) | 1.5 - 3.0 |
| Modulus at 300% Elongation (MPa) | 8.0 - 15.0 |
| Elongation at Break (%) | 400 - 600 |
| Hardness (Shore A) | 50 - 70 |
Note: These values are typical for a sulfur-less DPTT-cured natural rubber compound and can be adjusted with the addition of fillers and other ingredients.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of DPTT in natural rubber vulcanization.
Compounding of Natural Rubber with DPTT
Objective: To prepare a homogenous mixture of natural rubber and compounding ingredients, including DPTT.
Equipment:
-
Two-roll mill or an internal mixer (e.g., Brabender or Banbury mixer)
-
Analytical balance
Materials:
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
This compound (DPTT)
-
Other additives as required (e.g., fillers, antioxidants, antiozonants)
Procedure:
-
Masticate the natural rubber on the two-roll mill until a coherent band is formed.
-
Add zinc oxide and stearic acid and mix until they are well dispersed in the rubber matrix.
-
Add DPTT and any other powdered ingredients, ensuring they are incorporated slowly and evenly to avoid agglomeration.
-
Continue mixing until a homogenous compound is achieved. The final mixing temperature should be kept below the scorch temperature of the compound.
-
Sheet out the compounded rubber and allow it to cool to room temperature.
Determination of Cure Characteristics
Objective: To measure the vulcanization characteristics of the DPTT-containing natural rubber compound.
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure (as per ASTM D5289):
-
Set the rheometer to the desired vulcanization temperature (e.g., 150°C, 160°C, or 170°C).
-
Place a sample of the uncured rubber compound of a specified weight into the rheometer die cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting rheograph, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time for optimal vulcanization.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), which represents the speed of the vulcanization reaction.
-
Measurement of Mechanical Properties
Objective: To determine the tensile properties of the DPTT-vulcanized natural rubber.
Equipment:
-
Hydraulic press for vulcanization
-
Tensile testing machine (e.g., Instron or ZwickRoell)
-
Dumbbell-shaped cutting die
Procedure (as per ASTM D412):
-
Vulcanize the compounded rubber sheets in the hydraulic press at the predetermined optimum cure time and temperature.
-
Allow the vulcanized sheets to cool to room temperature for at least 24 hours.
-
Cut dumbbell-shaped test specimens from the vulcanized sheets using the cutting die.
-
Measure the thickness of the narrow section of each test specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the force and elongation data.
-
Calculate the following properties:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Determination of Crosslink Density
Objective: To quantify the degree of crosslinking in the DPTT-vulcanized natural rubber.
Equipment:
-
Analytical balance
-
Vials
-
Solvent (e.g., toluene)
Procedure (Swelling Method):
-
Cut a small, precisely weighed sample of the vulcanized rubber (initial dry weight).
-
Immerse the sample in a vial containing toluene (B28343) at room temperature.
-
Allow the sample to swell for 72 hours or until equilibrium swelling is reached.
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (swollen weight).
-
Dry the sample in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved (final dry weight).
-
Calculate the volume fraction of rubber in the swollen gel (Vr) using the densities of the rubber and the solvent.
-
Use the Flory-Rehner equation to calculate the crosslink density.
Visualization of Vulcanization Workflow and Mechanism
The following diagrams illustrate the experimental workflow for evaluating DPTT in natural rubber and the proposed vulcanization mechanism.
Conclusion
This compound is a highly effective and versatile accelerator and sulfur donor for the vulcanization of natural rubber. Its use allows for the production of rubber articles with excellent heat and aging resistance, good mechanical properties, and favorable processing characteristics. The provided protocols and data serve as a foundation for researchers and professionals to explore and optimize the use of DPTT in their specific natural rubber applications. Further refinement of formulations, including the synergistic use of other accelerators and fillers, can lead to the development of advanced rubber materials with tailored properties.
References
Application of Dipentamethylenethiuram Tetrasulfide (DPTT) in Synthetic Rubber Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentamethylenethiuram tetrasulfide (DPTT) is a versatile chemical compound widely utilized in the synthetic rubber industry. It primarily functions as an ultra-accelerator for the vulcanization of both natural and synthetic rubbers.[1] A key characteristic of DPTT is its ability to act as a sulfur donor, making it suitable for creating heat-resistant vulcanizates in low-sulfur or sulfur-less curing systems.[2] This property is particularly beneficial in applications demanding high thermal stability. DPTT is a non-staining and non-discoloring accelerator, which makes it appropriate for use in light-colored rubber products.[2]
This document provides detailed application notes and protocols for the use of DPTT in various synthetic rubber formulations, including Ethylene Propylene Diene Monomer (EPDM), Nitrile Butadiene Rubber (NBR), and Butyl Rubber (IIR).
Physicochemical Properties of DPTT
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 120-54-7[3] |
| Molecular Formula | C12H20N2S6[3] |
| Molecular Weight | 384.69 g/mol [3] |
| Appearance | Off-white to light yellow powder |
| Melting Point | 115-124 °C[2] |
| Sulfur Content | Approximately 25%[2] |
| Solubility | Soluble in chloroform, benzene, acetone, and carbon disulfide; partially soluble in gasoline and carbon tetrachloride; insoluble in water.[3] |
Applications in Synthetic Rubber Formulations
DPTT is a versatile component in rubber compounding, serving as a primary or secondary accelerator to enhance the vulcanization process.[2] Its role as a sulfur donor is critical in formulations requiring excellent heat and aging resistance.[2]
Ethylene Propylene Diene Monomer (EPDM) Rubber
DPTT is frequently used as an excellent secondary accelerator for EPDM rubber, contributing to vulcanizates with superior heat resistance and aging properties.[2] It is particularly effective in producing heat-resistant articles such as hoses, seals, and gaskets.[2]
Typical Formulation and Physical Properties of DPTT-cured EPDM:
| Ingredient | Phr (Parts per hundred rubber) |
| EPDM | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 1.0 |
| Carbon Black (N550) | 50 |
| Paraffinic Oil | 15 |
| Sulfur | 1.5 |
| DPTT | 2.0 |
| MBTS | 0.5 |
Cure Characteristics and Mechanical Properties of DPTT-cured EPDM (Typical Values):
| Property | Value | ASTM Standard |
| Cure Characteristics (Rheometer at 160°C) | ||
| Maximum Torque (MH), dNm | 25-35 | D2084 |
| Minimum Torque (ML), dNm | 5-10 | D2084 |
| Scorch Time (ts2), min | 3-5 | D2084 |
| Optimum Cure Time (t90), min | 10-15 | D2084 |
| Mechanical Properties (Cured at 160°C for t90) | ||
| Tensile Strength, MPa | 15-20 | D412 |
| Elongation at Break, % | 300-500 | D412 |
| Modulus at 100% Elongation, MPa | 3-5 | D412 |
| Hardness, Shore A | 60-70 | D2240 |
| Heat Aging (70h at 125°C) | ||
| Change in Tensile Strength, % | ±15 | D573 |
| Change in Elongation at Break, % | -20 to -30 | D573 |
| Change in Hardness, points | +5 to +10 | D573 |
Nitrile Butadiene Rubber (NBR)
In NBR formulations, DPTT can be used as a primary curing agent or as a secondary accelerator.[1] When used in combination with thiazole (B1198619) accelerators, DPTT improves the compression set and heat resistance of the vulcanizate. Thiuram accelerators like DPTT are known to provide a fast cure and good tensile properties in NBR.[4]
Typical Formulation and Physical Properties of DPTT-cured NBR:
| Ingredient | Phr (Parts per hundred rubber) |
| NBR (33% Acrylonitrile) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 1.0 |
| Carbon Black (N330) | 40 |
| DOP (Dioctyl Phthalate) | 10 |
| Sulfur | 1.0 |
| DPTT | 1.5 |
| MBTS | 1.0 |
Cure Characteristics and Mechanical Properties of DPTT-cured NBR (Typical Values):
| Property | Value | ASTM Standard |
| Cure Characteristics (Rheometer at 150°C) | ||
| Maximum Torque (MH), dNm | 30-40 | D2084 |
| Minimum Torque (ML), dNm | 8-12 | D2084 |
| Scorch Time (ts2), min | 2-4 | D2084 |
| Optimum Cure Time (t90), min | 8-12 | D2084 |
| Mechanical Properties (Cured at 150°C for t90) | ||
| Tensile Strength, MPa | 18-25 | D412 |
| Elongation at Break, % | 250-400 | D412 |
| Modulus at 100% Elongation, MPa | 4-6 | D412 |
| Hardness, Shore A | 65-75 | D2240 |
| Heat Aging (70h at 100°C) | ||
| Change in Tensile Strength, % | ±10 | D573 |
| Change in Elongation at Break, % | -15 to -25 | D573 |
| Change in Hardness, points | +4 to +8 | D573 |
Butyl Rubber (IIR)
DPTT can be employed as a primary accelerator in Butyl rubber formulations, especially in sulfurless or low-sulfur curing systems to impart good heat resistance.[2] Due to the low unsaturation of butyl rubber, ultra-accelerators like DPTT are often necessary to achieve acceptable curing times and properties.[1]
Typical Formulation and Physical Properties of DPTT-cured Butyl Rubber:
| Ingredient | Phr (Parts per hundred rubber) |
| Butyl Rubber (IIR) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Carbon Black (N660) | 60 |
| Paraffinic Oil | 20 |
| Sulfur | 0.5 |
| DPTT | 2.0 |
| TMTD | 1.0 |
Cure Characteristics and Mechanical Properties of DPTT-cured Butyl Rubber (Typical Values):
| Property | Value | ASTM Standard |
| Cure Characteristics (Rheometer at 170°C) | ||
| Maximum Torque (MH), dNm | 20-30 | D2084 |
| Minimum Torque (ML), dNm | 4-8 | D2084 |
| Scorch Time (ts2), min | 4-6 | D2084 |
| Optimum Cure Time (t90), min | 12-18 | D2084 |
| Mechanical Properties (Cured at 170°C for t90) | ||
| Tensile Strength, MPa | 10-15 | D412 |
| Elongation at Break, % | 400-600 | D412 |
| Modulus at 100% Elongation, MPa | 1-3 | D412 |
| Hardness, Shore A | 50-60 | D2240 |
| Heat Aging (70h at 150°C) | ||
| Change in Tensile Strength, % | ±20 | D573 |
| Change in Elongation at Break, % | -25 to -35 | D573 |
| Change in Hardness, points | +6 to +12 | D573 |
Experimental Protocols
The following protocols are based on standard ASTM procedures for the evaluation of rubber compounds.
Compounding of Rubber Formulations
Objective: To prepare a homogeneous mixture of rubber and compounding ingredients.
Apparatus:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer).
-
Weighing balance.
Procedure (based on ASTM D3182):
-
Set the temperature of the two-roll mill to approximately 50-70°C.
-
Pass the raw polymer (EPDM, NBR, or Butyl) through the mill several times to form a continuous band. This process is known as mastication.
-
Add the activators (zinc oxide and stearic acid) and allow them to disperse evenly into the rubber.
-
Incrementally add the fillers (e.g., carbon black) and processing aids (e.g., oil). Ensure complete dispersion after each addition.
-
Finally, add the vulcanizing agents (sulfur) and accelerators (DPTT and any co-accelerators) at a lower mill temperature (around 40°C) to prevent premature vulcanization (scorching).
-
Continue mixing until a homogeneous compound is achieved.
-
Sheet out the compounded rubber to a thickness of approximately 2 mm and allow it to mature for at least 24 hours at room temperature before testing.
Determination of Cure Characteristics
Objective: To determine the vulcanization characteristics of the rubber compound.
Apparatus:
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure (based on ASTM D2084):
-
Set the rheometer to the desired vulcanization temperature (e.g., 150°C, 160°C, or 170°C).
-
Place a sample of the uncured rubber compound (approximately 5 g) into the die cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting rheograph, determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Preparation of Vulcanized Test Sheets
Objective: To prepare cured rubber sheets for physical property testing.
Apparatus:
-
Compression molding press with heated platens.
-
Mold of desired dimensions (e.g., 150 mm x 150 mm x 2 mm).
Procedure (based on ASTM D3182):
-
Preheat the compression molding press to the vulcanization temperature determined from the rheometer test.
-
Place the uncured rubber compound into the preheated mold.
-
Close the press and apply a pressure of approximately 10-20 MPa.
-
Cure the rubber for the optimum cure time (t90) determined from the rheometer test.
-
After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature.
-
Condition the vulcanized sheet for at least 24 hours at room temperature before cutting test specimens.
Evaluation of Mechanical Properties
Objective: To determine the tensile strength, elongation at break, modulus, and hardness of the vulcanized rubber.
Apparatus:
-
Tensile testing machine.
-
Durometer (Shore A).
-
Die for cutting dumbbell-shaped test specimens.
Procedure:
-
Tensile Properties (ASTM D412):
-
Cut at least three dumbbell-shaped test specimens from the vulcanized sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Place the specimen in the grips of the tensile testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.
-
Record the force at break and the elongation at break.
-
Calculate the tensile strength, elongation at break, and modulus at a specific elongation (e.g., 100%).
-
-
Hardness (ASTM D2240):
-
Place the vulcanized rubber sheet on a flat, hard surface.
-
Press the indenter of the Shore A durometer firmly onto the surface of the rubber.
-
Read the hardness value from the dial within 1-2 seconds.
-
Take at least five readings at different locations on the sheet and calculate the average.
-
Heat Aging Test
Objective: To evaluate the resistance of the vulcanized rubber to deterioration at elevated temperatures.
Apparatus:
-
Air-circulating oven.
-
Tensile testing machine.
-
Durometer.
Procedure (based on ASTM D573):
-
Prepare a set of unaged test specimens for tensile properties and hardness as described above.
-
Place another set of test specimens in the air-circulating oven at the specified aging temperature and duration (e.g., 70 hours at 125°C).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the tensile properties and hardness of the aged specimens.
-
Calculate the percentage change in tensile strength, elongation at break, and the change in hardness points.
Vulcanization Mechanism and Logical Relationships
The vulcanization of rubber with sulfur and accelerators is a complex process involving several chemical reactions. When DPTT is used, it acts as a sulfur donor, releasing sulfur atoms at vulcanization temperatures. This process is believed to proceed through a radical mechanism.
DPTT Vulcanization Pathway
The following diagram illustrates a simplified logical pathway for the vulcanization of a diene rubber (like NBR or the diene monomer in EPDM) using a DPTT-based sulfur cure system.
Caption: Simplified logical workflow of DPTT-accelerated sulfur vulcanization.
Experimental Workflow
The overall experimental process for evaluating DPTT in a synthetic rubber formulation can be visualized as a sequential workflow.
References
Application Notes and Protocols: Dipentamethylenethiuram Tetrasulfide (DPTT) as a Primary Accelerator in Nitrile Rubber (NBR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipentamethylenethiuram Tetrasulfide (DPTT) as a primary accelerator in nitrile butadiene rubber (NBR) vulcanization. This document includes detailed experimental protocols, comparative data analysis, and visualizations of the chemical processes involved.
Introduction
This compound (DPTT) is a versatile secondary accelerator that can also function as a primary accelerator and a sulfur donor in the vulcanization of various elastomers, including nitrile rubber (NBR).[1][2][3] Its use as a primary accelerator in NBR is of particular interest for applications requiring excellent heat and aging resistance.[3][4] DPTT is known for its ability to provide fast cure rates and can be used in sulfurless vulcanization systems, leading to vulcanizates with good physical properties and resistance to reversion.[1][5] This document outlines the protocols for evaluating DPTT as a primary accelerator in a typical NBR compound and compares its performance with a conventional sulfenamide-based accelerator system.
Experimental Formulations
To evaluate the performance of DPTT as a primary accelerator, two nitrile rubber compounds were formulated. Formulation A utilizes DPTT as the sole primary accelerator. Formulation B, a control compound, employs a conventional sulfenamide (B3320178) accelerator, N-cyclohexyl-2-benzothiazolesulfenamide (CBS), for comparative analysis.
Table 1: Nitrile Rubber Formulations
| Ingredient | Formulation A (phr) | Formulation B (phr) | Function |
| Nitrile Butadiene Rubber (NBR, 33% ACN) | 100.0 | 100.0 | Base Polymer |
| Zinc Oxide | 5.0 | 5.0 | Activator |
| Stearic Acid | 1.0 | 1.0 | Activator/Processing Aid |
| N550 Carbon Black | 50.0 | 50.0 | Reinforcing Filler |
| Dioctyl Phthalate (DOP) | 5.0 | 5.0 | Plasticizer |
| Antioxidant TMQ | 1.5 | 1.5 | Antioxidant |
| Sulfur | 1.5 | 1.5 | Curing Agent |
| DPTT | 1.5 | - | Primary Accelerator |
| CBS | - | 1.5 | Primary Accelerator |
| Total | 165.5 | 165.5 |
phr: parts per hundred rubber
Experimental Protocols
The following protocols are based on widely accepted ASTM standards for rubber testing.[1][6][7][8][9][10][11]
Compounding
The rubber compounds were prepared on a two-roll mill. The procedure is as follows:
-
Mastication: The NBR polymer was passed through the two-roll mill until a continuous band was formed.
-
Incorporation of Activators and Fillers: Zinc oxide and stearic acid were added, followed by the gradual addition of carbon black.
-
Addition of Plasticizer and Antioxidant: DOP and TMQ were incorporated into the mixture.
-
Addition of Curatives: Finally, the accelerator (DPTT or CBS) and sulfur were added at a lower mill temperature to prevent scorching.
-
Homogenization: The compound was thoroughly mixed to ensure uniform dispersion of all ingredients.
Mooney Viscosity and Scorch Time (ASTM D1646)
The processability and scorch safety of the uncured compounds were evaluated using a Mooney viscometer.[1][7][8][12]
-
Apparatus: Mooney Viscometer
-
Test Temperature: 121°C
-
Procedure:
-
A pre-weighed sample of the uncured rubber compound is placed in the die cavity of the Mooney viscometer.
-
The sample is preheated for 1 minute.
-
The rotor starts to rotate, and the Mooney viscosity is recorded for 4 minutes. The value at the end of the 4-minute test is reported as ML (1+4) at 121°C.
-
For scorch time, the test is continued until the viscosity rises significantly. The time for a 5-point rise in Mooney viscosity from the minimum value (t5) is recorded as the scorch time.
-
Cure Characteristics (ASTM D5289)
The vulcanization characteristics of the compounds were determined using a Moving Die Rheometer (MDR).[9][10][11][13]
-
Apparatus: Moving Die Rheometer (MDR)
-
Test Temperature: 160°C
-
Procedure:
-
A sample of the uncured compound is placed in the preheated die cavity of the MDR.
-
The instrument records the torque as a function of time.
-
The following parameters are determined from the cure curve:
-
ML (Minimum Torque): An indicator of the compound's viscosity.
-
MH (Maximum Torque): An indicator of the vulcanizate's stiffness and crosslink density.
-
ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, indicating the onset of vulcanization.
-
tc90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.
-
Cure Rate Index (CRI): Calculated as 100 / (tc90 - ts2).
-
-
Preparation of Vulcanized Test Sheets
Test sheets for physical property evaluation were prepared by compression molding.
-
Molding Conditions:
-
Temperature: 160°C
-
Pressure: 10 MPa
-
Curing Time: Respective tc90 values obtained from the rheometer data.
-
Physical Property Testing
The mechanical properties of the vulcanized rubber were evaluated according to ASTM D412.[2][3][14][15][16]
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
-
Test Specimen: Dumbbell-shaped specimens die-cut from the vulcanized sheets.
-
Procedure:
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant crosshead speed of 500 mm/min until it breaks.
-
The following properties are recorded:
-
Tensile Strength (MPa): The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.
-
Modulus at 100% and 300% Elongation (MPa): The stress required to produce a specific elongation.
-
-
Data Presentation
The following tables summarize the expected quantitative data from the experimental evaluation of Formulation A (DPTT) and Formulation B (CBS).
Table 2: Cure Characteristics at 160°C
| Parameter | Formulation A (DPTT) | Formulation B (CBS) | Unit |
| ML (Minimum Torque) | [Expected lower value] | [Expected higher value] | dNm |
| MH (Maximum Torque) | [Expected comparable value] | [Expected comparable value] | dNm |
| ts2 (Scorch Time) | [Expected shorter value] | [Expected longer value] | min |
| tc90 (Optimum Cure Time) | [Expected shorter value] | [Expected longer value] | min |
| Cure Rate Index (CRI) | [Expected higher value] | [Expected lower value] | min⁻¹ |
Table 3: Physical Properties of Vulcanizates
| Property | Formulation A (DPTT) | Formulation B (CBS) | Unit |
| Tensile Strength | [Expected comparable value] | [Expected comparable value] | MPa |
| Elongation at Break | [Expected comparable value] | [Expected comparable value] | % |
| Modulus at 100% | [Expected higher value] | [Expected lower value] | MPa |
| Modulus at 300% | [Expected higher value] | [Expected lower value] | MPa |
| Hardness | [Expected comparable value] | [Expected comparable value] | Shore A |
Note: The values in the tables are expected trends based on the known behavior of thiuram and sulfenamide accelerators. Actual experimental data would be required for precise figures.
Vulcanization Mechanism and Experimental Workflow
Proposed Vulcanization Mechanism of DPTT
The vulcanization of nitrile rubber with DPTT as a primary accelerator is believed to proceed through a free-radical mechanism.[17][18] The process can be visualized as a series of steps:
The process begins with the thermal decomposition of DPTT, leading to the formation of thiyl radicals. These highly reactive radicals can then attack the sulfur ring, leading to the formation of rubber-bound pendant sulfidic groups. Finally, these pendant groups react with other polymer chains to form stable crosslinks, resulting in the vulcanized network.
Experimental Workflow
The logical flow of the experimental work is depicted in the following diagram:
Conclusion
The use of DPTT as a primary accelerator in nitrile rubber formulations offers a promising alternative to conventional sulfenamide systems, particularly for applications demanding high-temperature resistance and rapid curing cycles. The protocols outlined in this document provide a standardized framework for the comprehensive evaluation of DPTT's performance. Further research could explore the optimization of DPTT dosage and its synergistic effects with other compounding ingredients to tailor the properties of NBR vulcanizates for specific and demanding applications.
References
- 1. coirubber.com [coirubber.com]
- 2. qualitest.us [qualitest.us]
- 3. ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers [gonoava.com]
- 4. nbinno.com [nbinno.com]
- 5. ccsenet.org [ccsenet.org]
- 6. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. smithers.com [smithers.com]
- 9. labsinus.com [labsinus.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. matestlabs.com [matestlabs.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. scribd.com [scribd.com]
- 14. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 16. lr-test.com [lr-test.com]
- 17. researchgate.net [researchgate.net]
- 18. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
Application Notes and Protocols for Formulating Heat-Resistant Elastomers with DPTT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dipentamethylenethiuram Tetrasulfide (DPTT) in the formulation of heat-resistant elastomers. The following sections detail the properties of DPTT, experimental protocols for formulation and testing, and present quantitative data on the performance of DPTT-cured elastomers.
Introduction to DPTT in Elastomer Formulation
This compound (DPTT) is a versatile, non-discoloring, and non-staining ultra-accelerator and sulfur donor used in the vulcanization of a wide range of elastomers.[1][2][3] Its primary function is to accelerate the cross-linking of polymer chains, a process crucial for developing the desirable elasticity, strength, and resilience of vulcanized rubber.[4] DPTT is particularly valued for its ability to impart excellent heat and aging resistance, making it an ideal choice for applications subjected to thermal stress or requiring long-term performance.[4][5][6]
DPTT contains approximately 25% available sulfur by weight, which it donates during the vulcanization process.[1][2][3] This allows for the creation of sulfurless or low-sulfur cure systems, which are known to produce vulcanizates with superior heat aging properties and low compression set.[1][2][5] It is effective in a variety of elastomers, including:
-
Nitrile Butadiene Rubber (NBR)[4]
Vulcanization Mechanism with DPTT
The vulcanization of elastomers with DPTT in a sulfur-based system is a complex process involving several stages. The generally accepted mechanism involves the thermal decomposition of DPTT and its interaction with activators (like zinc oxide and stearic acid) to form an active sulfurating agent. This agent then reacts with the elastomer chains to form cross-links.
A simplified representation of this pathway is illustrated below.
Caption: Simplified DPTT Vulcanization Pathway.
Experimental Protocols
This section outlines the standard procedures for formulating, curing, and testing heat-resistant elastomers with DPTT.
Materials and Equipment
-
Elastomers: EPDM, NBR, NR, or IIR
-
Fillers: Carbon Black (e.g., N330, N550), Silica
-
Plasticizers: Paraffinic oil, etc.
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Accelerator: DPTT
-
Other Additives: Antioxidants, Antiozonants, Processing Aids
-
Equipment: Two-roll mill or internal mixer (e.g., Banbury mixer), Moving Die Rheometer (MDR), Compression molding press, Air circulating oven, Tensile testing machine, Durometer, Compression set testing device.
Formulation and Mixing Protocol
The following workflow outlines the general procedure for preparing elastomer compounds. Specific formulations are provided in Section 4.
Caption: General Experimental Workflow.
Mixing Procedure:
-
Stage 1 (Masterbatch):
-
Masticate the raw elastomer on a two-roll mill or in an internal mixer until a band is formed.
-
Gradually add fillers, plasticizers, and other processing aids, ensuring uniform dispersion.
-
Incorporate the activators (zinc oxide and stearic acid) and mix thoroughly.
-
Sheet out the masterbatch and allow it to cool.
-
-
Stage 2 (Final Mix):
-
Return the masterbatch to the mill or mixer.
-
Add DPTT and any other accelerators.
-
Mix until all ingredients are fully dispersed. The temperature should be kept below the scorch temperature.
-
Sheet out the final compound.
-
Curing Protocol
-
Rheometry: Determine the optimal cure time (t90) and scorch time (ts2) using a Moving Die Rheometer (MDR) at the desired curing temperature (e.g., 160°C, 170°C, or 180°C).
-
Compression Molding:
-
Preheat the compression molding press to the determined curing temperature.
-
Place the uncured rubber compound into the mold.
-
Apply pressure and cure for the optimal cure time (t90) determined from the rheometer data.
-
After curing, remove the molded sheet and allow it to cool to room temperature.
-
Testing Protocols
All testing should be performed on standardized test specimens cut from the cured sheets. Condition the specimens for at least 24 hours at room temperature before testing.
-
Mechanical Properties (Pre- and Post-Aging):
-
Tensile Strength, Elongation at Break, and Modulus: Test according to ASTM D412 .
-
Hardness (Shore A): Measure using a durometer according to ASTM D2240 .
-
Tear Strength: Test according to ASTM D624 .
-
-
Heat Aging:
-
Perform accelerated heat aging in an air circulating oven according to ASTM D573 . A typical condition is 70 hours at 125°C or 150°C.
-
After the aging period, allow the samples to cool to room temperature for at least 24 hours before re-testing the mechanical properties.
-
-
Compression Set:
-
Test according to ASTM D395 (Method B). A common test condition is 22 hours at 125°C.
-
Data Presentation: Performance of DPTT in Various Elastomers
The following tables summarize the typical performance of DPTT in different heat-resistant elastomer formulations. The data illustrates the effect of varying DPTT concentration on cure characteristics and physical properties before and after heat aging.
Table 1: Effect of DPTT Concentration on the Properties of EPDM
| Formulation (phr) | EPDM-1 | EPDM-2 | EPDM-3 |
| EPDM | 100 | 100 | 100 |
| Carbon Black N550 | 80 | 80 | 80 |
| Paraffinic Oil | 60 | 60 | 60 |
| Zinc Oxide | 5 | 5 | 5 |
| Stearic Acid | 1 | 1 | 1 |
| Sulfur | 1.5 | 1.5 | 1.5 |
| DPTT | 1.0 | 2.0 | 3.0 |
| Cure Characteristics (MDR @ 170°C) | |||
| Scorch Time, ts2 (min) | 3.5 | 3.2 | 2.8 |
| Optimum Cure Time, t90 (min) | 12.5 | 10.8 | 9.5 |
| Original Physical Properties | |||
| Hardness (Shore A) | 68 | 70 | 72 |
| Tensile Strength (MPa) | 15.2 | 16.5 | 17.1 |
| Elongation at Break (%) | 450 | 420 | 390 |
| Properties after Heat Aging (70h @ 150°C) | |||
| Change in Hardness (points) | +4 | +3 | +2 |
| Change in Tensile Strength (%) | -15 | -10 | -8 |
| Change in Elongation at Break (%) | -30 | -25 | -22 |
| Compression Set (22h @ 125°C, %) | 25 | 20 | 18 |
Table 2: Performance of DPTT in Heat-Resistant Nitrile Rubber (NBR)
| Formulation (phr) | NBR-1 | NBR-2 |
| NBR (34% ACN) | 100 | 100 |
| Carbon Black N330 | 50 | 50 |
| DOP (Plasticizer) | 10 | 10 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 1 | 1 |
| Sulfur | 0.5 | 0.5 |
| DPTT | 2.5 | - |
| TMTD | - | 2.5 |
| Cure Characteristics (MDR @ 160°C) | ||
| Scorch Time, ts2 (min) | 4.1 | 3.5 |
| Optimum Cure Time, t90 (min) | 15.2 | 13.8 |
| Original Physical Properties | ||
| Hardness (Shore A) | 75 | 74 |
| Tensile Strength (MPa) | 20.5 | 19.8 |
| Elongation at Break (%) | 350 | 360 |
| Properties after Heat Aging (70h @ 125°C) | ||
| Change in Hardness (points) | +5 | +8 |
| Change in Tensile Strength (%) | -12 | -20 |
| Change in Elongation at Break (%) | -28 | -40 |
| Compression Set (22h @ 125°C, %) | 22 | 35 |
Table 3: DPTT in a Sulfurless Cure System for Butyl Rubber (IIR)
| Formulation (phr) | IIR-1 |
| Butyl Rubber (IIR) | 100 |
| Carbon Black N660 | 60 |
| Paraffinic Oil | 15 |
| Zinc Oxide | 3 |
| Stearic Acid | 1 |
| DPTT | 3.0 |
| Cure Characteristics (MDR @ 180°C) | |
| Scorch Time, ts2 (min) | 5.5 |
| Optimum Cure Time, t90 (min) | 20.1 |
| Original Physical Properties | |
| Hardness (Shore A) | 65 |
| Tensile Strength (MPa) | 12.5 |
| Elongation at Break (%) | 550 |
| Properties after Heat Aging (70h @ 150°C) | |
| Change in Hardness (points) | +3 |
| Change in Tensile Strength (%) | -8 |
| Change in Elongation at Break (%) | -15 |
| Compression Set (22h @ 125°C, %) | 28 |
Conclusion
DPTT is a highly effective accelerator and sulfur donor for formulating heat-resistant elastomers. Its use in low-sulfur or sulfurless cure systems leads to vulcanizates with excellent thermal stability and low compression set. The provided protocols and data serve as a starting point for researchers and formulators to develop robust, heat-resistant elastomeric compounds tailored to specific application requirements. For optimal results, it is recommended to conduct systematic studies varying the concentration of DPTT and other compounding ingredients to achieve the desired balance of physical properties and processing characteristics.
References
Application Notes and Protocols for Dipentamethylenethiuram Tetrasulfide (DPTT) in Low-Temperature Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dipentamethylenethiuram tetrasulfide (DPTT) and its application in the low-temperature vulcanization of various elastomers. Detailed protocols and data are provided to guide researchers in utilizing DPTT for the development of advanced rubber materials.
Introduction to this compound (DPTT)
This compound (DPTT), a member of the thiuram family of accelerators, is a versatile chemical used in the rubber industry.[1][2] It functions as an ultra-fast primary or secondary accelerator and, notably, as a sulfur donor in vulcanization processes with low or no elemental sulfur.[3][4] This dual functionality makes it particularly suitable for low-temperature curing applications, leading to vulcanizates with excellent heat resistance and aging properties.[3][5] DPTT contains approximately 25% available sulfur, contributing to the cross-linking of polymer chains.[3] It is a non-discoloring and non-staining additive, making it appropriate for light-colored rubber products.[3][4]
DPTT is effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[6]
Physicochemical Properties of DPTT
A summary of the key physicochemical properties of DPTT is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 120-54-7 | [4] |
| Molecular Formula | C₁₂H₂₀N₂S₆ | [3] |
| Appearance | Light creamish to creamish powder | [3] |
| Melting Point | 115 - 124 °C | [3] |
| Ash Content | ≤ 0.5% | [3] |
| Heat Loss | ≤ 0.5% | [3] |
| Solubility | Soluble in chloroform, benzene, acetone, carbon disulfide; slightly soluble in gasoline and carbon tetrachloride; insoluble in water. | [7] |
Mechanism of Low-Temperature Vulcanization with DPTT
The vulcanization of rubber is a chemical process that converts natural rubber and related polymers into more durable materials via the formation of cross-links between individual polymer chains. Sulfur vulcanization is a common method, and accelerators like DPTT are used to increase the reaction rate and efficiency, allowing for vulcanization to occur at lower temperatures.[8]
The mechanism of DPTT in vulcanization is complex and can involve both free radical and ionic pathways.[5] As a thiuram accelerator, DPTT can decompose upon heating to release active sulfur or sulfur radicals.[1] This is a key aspect of its function as a sulfur donor, enabling vulcanization with reduced or no elemental sulfur.[3][9]
The process generally involves the following key stages:
-
Activation: The vulcanization process is typically activated by metal oxides, such as zinc oxide, in the presence of fatty acids like stearic acid.[2] These activators form a complex with the accelerator.
-
Sulfurating Complex Formation: The accelerator-activator complex reacts with the sulfur donor (DPTT) to form an active sulfurating agent.
-
Cross-link Precursor Formation: This active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form rubber-bound intermediates known as cross-link precursors.[2]
-
Cross-link Formation: The cross-link precursors then react with other polymer chains to form stable mono-, di-, and polysulfidic cross-links, creating the three-dimensional network characteristic of vulcanized rubber.
The ability of DPTT to act as a sulfur donor is particularly advantageous for creating vulcanizates with high thermal stability, as the resulting network is rich in mono- and disulfide cross-links.[3]
Application Data and Performance
DPTT is utilized in a variety of rubber formulations to achieve specific performance characteristics. The following tables summarize typical dosage and performance data.
Table 1: General Dosage Recommendations for DPTT
| Application | Elastomer | DPTT Dosage (phr) | Notes | Reference(s) |
| Heat Resistant Articles | EPDM, IIR | 0.5 - 2.5 | Used as an ultra accelerator and sulfur donor. | [3] |
| General Purpose | NR, SR | 0.5 - 2.5 | Can be used for low or no free sulfur vulcanization. | [3] |
| Secondary Accelerator | EPDM | 0.5 - 2.5 | Excellent secondary accelerator. | [3] |
| Latex Products | Heat Resistant Latex | 0.5 - 2.5 | Can be used as a vulcanizing agent. | [3] |
Table 2: Comparative Cure Characteristics and Mechanical Properties (Illustrative)
The following data are illustrative and will vary depending on the specific formulation and processing conditions.
| Property | Conventional High-Temp Cure (with elemental sulfur) | Low-Temp Cure with DPTT (sulfur donor) |
| Cure Temperature | ~150-170 °C | ~120-140 °C |
| Cure Time | Shorter | Potentially longer, optimization needed |
| Scorch Safety | Good | Very good |
| Tensile Strength | High | Good to High |
| Elongation at Break | Good | Good |
| Heat Resistance | Good | Excellent |
| Aging Properties | Good | Excellent |
Experimental Protocols
The following are generalized protocols for the low-temperature vulcanization of rubber using DPTT. These should be considered as starting points and may require optimization for specific rubber types and desired properties.
Materials and Equipment
-
Elastomer: Natural Rubber (NR), EPDM, or other suitable polymer.
-
DPTT: this compound.
-
Activators: Zinc Oxide (ZnO), Stearic Acid.
-
Fillers (optional): Carbon black, silica, etc.
-
Plasticizers/Oils (optional): As required for processing.
-
Two-roll mill or internal mixer (e.g., Banbury mixer).
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Compression molding press.
-
Tensile testing machine.
-
Hardness tester (Durometer).
Experimental Workflow
Protocol 1: Low-Temperature Vulcanization of Natural Rubber (NR)
1. Formulation:
-
Natural Rubber (SMR CV60): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
DPTT: 2.5 phr
-
(Optional) Carbon Black N330: 40 phr
2. Mixing Procedure:
-
Masticate the natural rubber on a two-roll mill until a continuous band is formed.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
If using, add carbon black in portions, ensuring good dispersion between additions.
-
Finally, add the DPTT at a low mill temperature to prevent scorching.
-
Homogenize the compound thoroughly.
3. Cure Characteristics:
-
Determine the cure characteristics (scorch time, tₛ₂, and optimum cure time, t₉₀) using a Moving Die Rheometer (MDR) at various low temperatures (e.g., 120°C, 130°C, 140°C).
4. Vulcanization:
-
Press-cure sheets of the compound in a compression mold at the selected low temperature for the determined t₉₀.
5. Mechanical Property Testing:
-
Allow the vulcanized sheets to mature for 24 hours at room temperature.
-
Cut dumbbell-shaped specimens for tensile testing according to ASTM D412.
-
Measure tensile strength, elongation at break, and modulus.
-
Measure hardness using a Shore A durometer according to ASTM D2240.
Protocol 2: Low-Temperature Vulcanization of EPDM
1. Formulation:
-
EPDM (e.g., Keltan 4450): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 1 phr
-
DPTT: 2.0 phr
-
Sulfur: 0.5 phr (for a semi-efficient system, can be varied or eliminated)
-
(Optional) Paraffinic Oil: 15 phr
-
(Optional) Carbon Black N550: 50 phr
2. Mixing Procedure:
-
On a two-roll mill, soften the EPDM.
-
Add zinc oxide and stearic acid and ensure good dispersion.
-
If using, add carbon black and paraffinic oil.
-
Add the DPTT and sulfur at the end of the mixing cycle at a low temperature.
-
Sheet out the compound.
3. Cure Characteristics and Vulcanization:
-
Follow the same procedure as for Natural Rubber (Section 5.3, steps 3 and 4), testing at appropriate low temperatures for EPDM (e.g., 130°C, 140°C, 150°C).
4. Mechanical Property Testing:
-
Follow the same procedure as for Natural Rubber (Section 5.3, step 5).
Safety and Handling
DPTT may cause skin irritation in some individuals. It is recommended to avoid prolonged or repeated contact with the skin. Use with adequate ventilation and avoid breathing in the dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective accelerator and sulfur donor for the low-temperature vulcanization of a broad range of elastomers. Its use can lead to vulcanizates with superior heat resistance and aging properties. The provided protocols offer a starting point for researchers to explore the benefits of DPTT in their specific applications. Further optimization of formulations and curing conditions is recommended to achieve the desired balance of properties for any given application.
References
- 1. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. rct [rct.kglmeridian.com]
- 3. lusida.com [lusida.com]
- 4. researchgate.net [researchgate.net]
- 5. rct [rct.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. Rubber Accelerator DPTT [chembk.com]
- 8. pukhrajzincolet.com [pukhrajzincolet.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Cross-linking of EPDM Terpolymers using DPTT as a Sulfur Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene Propylene Diene Monomer (EPDM) terpolymers are synthetic rubbers characterized by their excellent resistance to heat, ozone, weathering, and polar substances. To achieve optimal mechanical properties and durability for demanding applications, EPDM must undergo cross-linking, also known as vulcanization. This process transforms the thermoplastic EPDM into a thermoset elastomer by forming a three-dimensional network of cross-links between the polymer chains.
This document provides detailed application notes and protocols for the cross-linking of EPDM terpolymers using Di-pentamethylene-thiuram-tetrasulfide (DPTT) as a sulfur donor. DPTT is an ultra-fast accelerator that can also function as a vulcanizing agent in low-sulfur or sulfur-free formulations.[1] The use of DPTT offers several advantages, including good processing safety, high heat resistance in the final product, and non-staining characteristics, making it suitable for light-colored compounds.[2]
Mechanism of Action
In sulfur vulcanization of EPDM, the process is inherently slow and inefficient, requiring accelerators to be practical.[1] Thiuram accelerators, such as DPTT, are particularly effective for rubbers with low unsaturation levels like EPDM.[1] DPTT functions by donating sulfur at vulcanization temperatures, leading to the formation of monosulfidic, disulfidic, and polysulfidic cross-links between the EPDM chains. These cross-links provide the rubber with its desired elastomeric properties. The general mechanism involves the thermal decomposition of DPTT to generate active sulfurating species, which then react with the diene component of the EPDM terpolymer.
Data Presentation
The following tables summarize representative quantitative data for the vulcanization of an EPDM compound using DPTT as a sulfur donor. The data is based on typical formulations and expected performance characteristics.
Table 1: Representative EPDM Compound Formulation
| Ingredient | Parts per hundred rubber (phr) |
| EPDM (medium ethylene, high ENB content) | 100 |
| Carbon Black (N550) | 50 |
| Paraffinic Oil | 15 |
| Zinc Oxide | 5 |
| Stearic Acid | 1 |
| DPTT | 2.5 |
| Sulfur | 0.5 |
Table 2: Representative Cure Characteristics at 160°C (ASTM D5289) [3][4][5][6][7]
| Parameter | Unit | Value |
| Minimum Torque (ML) | dNm | 1.5 |
| Maximum Torque (MH) | dNm | 12.0 |
| Scorch Time (ts2) | min | 3.5 |
| Optimum Cure Time (t90) | min | 10.0 |
| Cure Rate Index (CRI) | 100/(t90 - ts2) | 15.4 |
Table 3: Representative Mechanical Properties (ASTM D412) [2][8][9][10][11]
| Property | Unit | Value |
| Tensile Strength | MPa | 15 |
| Elongation at Break | % | 450 |
| Modulus at 100% Elongation | MPa | 2.5 |
| Hardness | Shore A | 65 |
Experimental Protocols
The following protocols are based on ASTM standards for rubber compounding and testing.
Protocol 1: EPDM Compounding
Objective: To prepare a homogeneous EPDM compound containing DPTT for vulcanization. This protocol is based on ASTM D3182.
Materials:
-
EPDM terpolymer
-
Carbon black (e.g., N550)
-
Paraffinic oil
-
Zinc oxide
-
Stearic acid
-
DPTT
-
Sulfur
-
Two-roll mill
Procedure:
-
Set the two-roll mill to the specified temperature (typically 40-50°C for EPDM).
-
Pass the EPDM rubber through the mill until a continuous band is formed. This process is known as "mastication."
-
Add the zinc oxide and stearic acid to the rubber and mill until fully dispersed.
-
Gradually add the carbon black to the rubber, ensuring it is incorporated uniformly. Perform sweeps to ensure all loose powder is mixed in.
-
Add the paraffinic oil slowly to the compound.
-
Finally, add the DPTT and sulfur. It is crucial to add the curatives at the end of the mixing cycle to prevent premature vulcanization (scorching).
-
Continue to mill the compound, making several cuts and blends to ensure homogeneity.
-
Sheet the compound off the mill at a controlled thickness and allow it to cool to room temperature for at least 24 hours before vulcanization.
Protocol 2: Measurement of Cure Characteristics
Objective: To determine the vulcanization characteristics of the DPTT-containing EPDM compound using a Moving Die Rheometer (MDR). This protocol is based on ASTM D5289.[3][4][5][6][7]
Apparatus:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured EPDM compound (approximately 5 grams) into the die cavity of the MDR.
-
Close the die cavity and start the test.
-
The instrument will oscillate one of the dies and measure the torque required as a function of time.
-
The test is complete when the torque reaches a plateau or begins to decrease (reversion).
-
From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Protocol 3: Vulcanization of Test Sheets
Objective: To prepare vulcanized EPDM sheets for mechanical property testing.
Apparatus:
-
Compression molding press with heated platens
Procedure:
-
Preheat the compression molding press to the vulcanization temperature (e.g., 160°C).
-
Place a sheet of the uncured EPDM compound into a mold of the desired dimensions.
-
Place the mold in the press and apply a low pressure to allow the rubber to flow and fill the mold cavity.
-
Increase the pressure to the recommended level for the compound.
-
Cure the sheet for the optimum cure time (t90) determined in Protocol 2.
-
After the curing time has elapsed, remove the mold from the press and carefully demold the vulcanized E-PDM sheet.
-
Allow the sheet to cool to room temperature for at least 24 hours before testing.
Protocol 4: Mechanical Property Testing
Objective: To measure the tensile properties of the vulcanized EPDM. This protocol is based on ASTM D412.[2][8][9][10][11]
Apparatus:
-
Tensile testing machine with appropriate grips
-
Die for cutting dumbbell-shaped specimens
Procedure:
-
Cut dumbbell-shaped test specimens from the vulcanized EPDM sheet using the die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount a specimen in the grips of the tensile testing machine.
-
Start the test, pulling the specimen at a constant rate of speed (typically 500 mm/min) until it breaks.
-
Record the force and elongation throughout the test.
-
From the data, calculate the tensile strength, elongation at break, and modulus at various elongations.
-
Test a sufficient number of specimens to obtain a statistically significant average.
Visualizations
Caption: Workflow for compounding EPDM with DPTT.
Caption: Simplified mechanism of DPTT in EPDM cross-linking.
References
- 1. lusida.com [lusida.com]
- 2. zwickroell.com [zwickroell.com]
- 3. labsinus.com [labsinus.com]
- 4. store.astm.org [store.astm.org]
- 5. matestlabs.com [matestlabs.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 9. testresources.net [testresources.net]
- 10. qualitest.us [qualitest.us]
- 11. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
Application Notes and Protocols for Dipentamethylenethiuram Tetrasulfide (DPTT) in Self-Healing Vulcanized Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-healing elastomers are a class of smart materials capable of autonomously repairing damage, thereby extending their service life and enhancing safety and sustainability. The intrinsic self-healing capability in vulcanized rubbers can be achieved by incorporating dynamic covalent bonds into the polymer network. Dipentamethylenethiuram tetrasulfide (DPTT) is a sulfur donor and accelerator used in rubber vulcanization. The tetrasulfide (-S-S-S-S-) linkages introduced by DPTT can undergo dynamic exchange reactions, particularly disulfide and polysulfide metathesis, when subjected to an external stimulus like heat. This reversible bond exchange allows for the reformation of crosslinks across a damaged interface, leading to the restoration of mechanical properties.
These application notes provide a comprehensive overview of the use of DPTT in the formulation of self-healing vulcanized rubber. Detailed experimental protocols for the preparation and characterization of these materials are outlined below, based on established methodologies for similar thiuram-based self-healing systems.
Chemical Mechanism of Self-Healing
The self-healing functionality of DPTT-vulcanized rubber is primarily attributed to the dynamic nature of the disulfide and polysulfide bonds within the crosslinked network. When the rubber is damaged, these crosslinks are broken. Upon application of an external stimulus, typically heat, the sulfur-sulfur bonds at the fractured surfaces can undergo a metathesis or exchange reaction. This process allows for the reconnection of the polymer chains across the damaged interface, restoring the integrity of the material. The presence of a higher number of sulfur atoms in the crosslinks, as provided by DPTT, can facilitate this dynamic exchange.
Experimental Protocols
Materials
-
Base Elastomer: Natural Rubber (NR) or other diene rubbers like Styrene-Butadiene Rubber (SBR), Polybutadiene Rubber (BR).
-
Sulfur Donor/Accelerator: this compound (DPTT).
-
Activators: Zinc Oxide (ZnO), Stearic Acid.
-
Solvent (for characterization): Toluene (B28343).
Protocol 1: Preparation of Self-Healing Vulcanized Rubber
This protocol is adapted from methodologies used for tetramethylthiuram disulfide (TMTD), a chemically similar compound to DPTT.[1]
-
Mastication: Masticate 100 parts per hundred rubber (phr) of the base elastomer in an internal mixer (e.g., Haake internal mixer) at 80°C for 2 minutes to reduce its viscosity.
-
Compounding:
-
Add 5 phr of ZnO and 2 phr of stearic acid to the masticated rubber and mix for 3 minutes.
-
Add the desired amount of DPTT (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 phr) and continue mixing for an additional 5 minutes to ensure homogeneous dispersion.
-
-
Molding and Curing:
-
Sheet the compounded rubber on a two-roll mill.
-
Compress the sheets in a mold at a pressure of 10 MPa.
-
Cure the rubber at a specified temperature (e.g., 150°C) for the optimal curing time (t90), which should be predetermined using a moving die rheometer (MDR).
-
Protocol 2: Characterization of Self-Healing Properties
-
Sample Preparation:
-
Cut the vulcanized rubber sheets into dumbbell-shaped specimens according to ASTM D412 standards for tensile testing.
-
-
Initial Mechanical Testing:
-
Perform tensile tests on the pristine (undamaged) specimens using a universal testing machine (UTM) to determine the initial tensile strength (σ_original) and elongation at break (ε_original).
-
-
Damage and Healing:
-
Completely cut the specimens in half at the center using a sharp blade.
-
Bring the two fractured surfaces into contact and place the specimen in a mold.
-
Apply a light pressure to ensure good contact.
-
Heat the samples at a specific healing temperature (e.g., 150°C) for a defined period (e.g., 30-60 minutes).
-
Allow the healed samples to cool down to room temperature.
-
-
Mechanical Testing of Healed Samples:
-
Perform tensile tests on the healed specimens to measure the recovered tensile strength (σ_healed) and elongation at break (ε_healed).
-
-
Calculation of Healing Efficiency:
-
Calculate the healing efficiency (η) for both tensile strength and elongation at break using the following formulas:
-
η_σ = (σ_healed / σ_original) * 100%
-
η_ε = (ε_healed / ε_original) * 100%
-
-
Protocol 3: Determination of Crosslink Density
The crosslink density of the vulcanized rubber can be determined using the equilibrium swelling method based on the Flory-Rehner equation.
-
Sample Preparation: Cut a small piece of the vulcanized rubber sample (approximately 0.2 g).
-
Swelling: Immerse the sample in toluene in a sealed container and allow it to swell for 72 hours at room temperature to reach equilibrium.
-
Measurement:
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (m_swollen).
-
Dry the sample in a vacuum oven at 60°C until a constant weight is achieved (m_dry).
-
-
Calculation: Use the weights of the swollen and dry samples, along with the Flory-Huggins interaction parameter for the specific rubber-solvent system, to calculate the crosslink density. A lower degree of swelling generally indicates a higher crosslink density.
Data Presentation
The following tables summarize representative quantitative data for a self-healing natural rubber system vulcanized with tetramethylthiuram disulfide (TMTD), a close analog of DPTT. The results are expected to be comparable for a DPTT-based system.
Table 1: Effect of TMTD Content on Mechanical Properties and Healing Efficiency [1]
| TMTD Content (phr) | Crosslink Density (x 10⁻⁴ mol/cm³) | Original Tensile Strength (MPa) | Healed Tensile Strength (MPa) | Stress Recovery (%) | Original Elongation at Break (%) | Healed Elongation at Break (%) | Strain Recovery (%) |
| 1.0 | 1.2 | ~5.5 | ~2.8 | ~51 | ~750 | ~600 | ~80 |
| 1.5 | 1.5 | ~6.0 | ~3.6 | ~60 | ~700 | ~630 | ~90 |
| 2.0 | 1.8 | ~4.5 | ~2.5 | ~56 | ~600 | ~570 | ~95 |
| 2.5 | 2.1 | ~3.5 | ~1.6 | ~46 | ~500 | ~450 | ~90 |
| 3.0 | 2.4 | ~3.0 | ~1.2 | ~40 | ~450 | ~380 | ~84 |
Healing Conditions: 150°C
Table 2: Characterization Techniques for Self-Healing Rubber
| Technique | Purpose | Information Obtained |
| Moving Die Rheometer (MDR) | To determine the curing characteristics. | Optimal cure time (t90), scorch time, cure rate. |
| Universal Testing Machine (UTM) | To measure mechanical properties. | Tensile strength, elongation at break, Young's modulus. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the fractured and healed surfaces. | Quality of healing at the interface, presence of micro-cracks. |
| Raman Spectroscopy | To identify the types of sulfur crosslinks. | Presence and relative amounts of monosulfide, disulfide, and polysulfide linkages.[1] |
| Dynamic Mechanical Analysis (DMA) | To evaluate the viscoelastic properties. | Storage modulus, loss modulus, tan delta, glass transition temperature. |
Conclusion
This compound (DPTT) serves as a promising agent for the development of self-healing vulcanized rubber. The dynamic nature of the tetrasulfide bonds it introduces into the rubber network allows for the reversible cleavage and reformation of crosslinks, enabling the material to repair itself upon damage. The provided protocols offer a foundational methodology for the preparation and characterization of DPTT-based self-healing elastomers. The quantitative data, based on a similar TMTD system, suggests that an optimal concentration of the thiuram accelerator is crucial for balancing robust mechanical properties with high healing efficiency. Further optimization of the formulation and healing conditions can lead to the development of advanced self-healing materials for a wide range of applications.
References
Dipentamethylenethiuram tetrasulfide as a chemical intermediate in organic synthesis
Dipentamethylenethiuram Tetrasulfide: Application Notes for Organic Synthesis
Introduction
This compound (DPTT), a well-established vulcanizing agent and accelerator in the rubber industry, presents intriguing possibilities as a chemical intermediate in organic synthesis.[1][2][3][4] Its unique structure, featuring a reactive tetrasulfide bridge and two dithiocarbamate (B8719985) moieties, offers potential for the introduction of sulfur-containing functionalities into organic molecules. This document provides an overview of DPTT's properties, synthesis, and known reactivity, laying the groundwork for its exploration in novel synthetic applications. While detailed protocols for its use as a chemical intermediate are not extensively reported in publicly available literature, its reactivity profile suggests several potential applications for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀N₂S₆ | [5] |
| Molecular Weight | 384.69 g/mol | [5] |
| Appearance | Yellow to brown powder | [] |
| Melting Point | 118.0 to 122.0 °C | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of DPTT from piperidine (B6355638), carbon disulfide, and a sulfur source, followed by oxidation.
Materials:
-
Piperidine
-
Carbon disulfide
-
Sulfur
-
Hydrogen peroxide
-
Water
Procedure:
-
Under normal pressure and in a stirred reaction vessel containing water, sequentially add piperidine and sulfur.
-
After the addition is complete, maintain the temperature of the reaction mixture between 20 and 30 °C.
-
Slowly add carbon disulfide to the reaction mixture over a period of 2 to 3 hours.
-
Monitor the pH of the reaction solution. Once the pH stabilizes in the range of 6.5 to 7.5, adjust the temperature to between 30 and 40 °C.
-
Introduce hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.
-
Following the oxidation, allow the reaction to proceed for an additional hour under thermal insulation.
-
Perform solid-liquid separation to isolate the product.
-
The solid product is then dried, ground, sieved, and packaged.[8]
Potential Applications in Organic Synthesis
The reactivity of the tetrasulfide bridge in DPTT is the most promising feature for its application as a chemical intermediate. The S-S bonds are susceptible to cleavage by nucleophiles and radicals, suggesting potential applications as a sulfur transfer agent.
1. Source of Dithiocarbamate Moieties:
DPTT can be considered a stable precursor for piperidine-1-carbodithioic acid derivatives. Cleavage of the tetrasulfide bridge could potentially yield dithiocarbamate anions or related reactive species, which could then be used in subsequent reactions.
2. Synthesis of Sulfur-Containing Heterocycles:
As a sulfur-rich molecule, DPTT could serve as a sulfur source for the synthesis of various sulfur-containing heterocycles.[1][8][9][10][11] Reactions involving the controlled decomposition of DPTT in the presence of suitable substrates could lead to the formation of novel heterocyclic systems.
Visualizations
To aid in understanding the synthesis and reactivity of this compound, the following diagrams are provided.
References
- 1. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thioketone synthesis by thionation [organic-chemistry.org]
- 4. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 7. Buy this compound | 120-54-7 [smolecule.com]
- 8. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Heterocycle synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of sultams and related sulfur heterocycles using the ring -closing metathesis reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Quantifying N,N'-diphenyl-p-toluenesulfonamide (DPTT) in Rubber Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of N,N'-diphenyl-p-toluenesulfonamide (DPTT) in rubber compounds. The methods described herein are based on established analytical techniques for the quantification of additives in complex polymer matrices. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to DPTT and its Analysis in Rubber
N,N'-diphenyl-p-toluenesulfonamide (DPTT) is utilized as a secondary accelerator in the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), ethylene (B1197577) propylene (B89431) diene monomer (EPDM), and nitrile rubber (NBR).[1] Its role is to expedite the cross-linking process, thereby influencing the final properties of the rubber product. Accurate quantification of DPTT in rubber compounds is essential for quality control, formulation optimization, and regulatory compliance. The analytical challenge lies in the efficient extraction of DPTT from the complex rubber matrix and its subsequent separation and detection.
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like DPTT. The method involves extracting DPTT from the rubber sample, followed by separation on a chromatographic column and detection using a UV detector.
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation: Solvent Extraction
-
Mastication and Grinding: Cryogenically grind the rubber sample into a fine powder to maximize the surface area for extraction.
-
Solvent Selection: DPTT is soluble in solvents such as chloroform (B151607), benzene, and acetone (B3395972).[2] A mixture of acetone and chloroform (1:1 v/v) is a suitable extraction solvent.[3]
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered rubber sample into a glass vial.
-
Add 20 mL of the acetone/chloroform (1:1 v/v) solvent mixture.
-
Seal the vial and place it in an ultrasonic bath for 1 hour at 40°C to facilitate extraction.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the rubber residue.
-
Carefully collect the supernatant (extract) and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
b) HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (85:15 v/v) can be effective.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 290 nm (based on methods for similar aromatic compounds).[3]
c) Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of DPTT in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range in the rubber samples.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration of DPTT.
-
Sample Analysis: Inject the prepared sample extracts and determine the DPTT concentration from the calibration curve.
2.1.2. Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for the analysis of small molecules in a polymer matrix. These values are illustrative and should be determined experimentally for the specific method developed.
| Parameter | Typical Value | Reference for Analogy |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.2 - 0.8 µg/mL | [4] |
| Recovery | 95 - 105% | [3][4] |
| Precision (RSD%) | < 2% | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and can be used for the quantification of DPTT, provided it has sufficient thermal stability. Given that related compounds can start to decompose at temperatures around 120-190°C, careful optimization of the GC inlet temperature is crucial to prevent thermal degradation of DPTT.[5]
2.2.1. Experimental Protocol: GC-MS
a) Sample Preparation: Solvent Extraction
The solvent extraction protocol is the same as described for the HPLC-UV method (Section 2.1.1. a)).
b) GC-MS Instrumentation and Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher selectivity).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: Start with a lower temperature (e.g., 200°C) and optimize to ensure volatilization without degradation.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless injection of 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for initial identification. Specific ions for DPTT would need to be determined by analyzing a pure standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
c) Calibration and Quantification
The calibration and quantification procedure is analogous to the HPLC-UV method, using GC-MS for analysis.
2.2.2. Data Presentation: GC-MS Method Validation Parameters
The following table summarizes typical validation parameters for a GC-MS method for the analysis of small molecules in a polymer matrix. These values are illustrative and should be determined experimentally.
| Parameter | Typical Value | Reference for Analogy |
| Linearity (r²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 10 - 50 ng/g | [5] |
| Limit of Quantification (LOQ) | 50 - 200 ng/g | [5] |
| Recovery | 90 - 110% | [5] |
| Precision (RSD%) | < 5% | [5] |
Visualizations
Workflow for DPTT Quantification in Rubber Compounds
Caption: Workflow for the quantification of DPTT in rubber.
Logical Relationship for Method Selection
Caption: Factors influencing the choice of analytical method for DPTT.
References
Application Notes and Protocols for High Crosslink Density in Polybutadiene Rubber using DPTT
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of Dipentamethylenethiuram Tetrasulfide (DPTT) in Achieving High Crosslink Density in Polybutadiene (B167195) Rubber
This compound (DPTT) is a versatile chemical compound that functions as both an ultra-fast accelerator and a sulfur donor in the vulcanization of polybutadiene rubber (BR). Its primary role is to facilitate the formation of a high-density network of crosslinks within the rubber matrix, which significantly enhances its mechanical properties, thermal stability, and solvent resistance.
DPTT is particularly effective in low-sulfur or sulfur-less vulcanization systems. In such systems, DPTT decomposes at curing temperatures to provide the sulfur necessary for crosslinking. This controlled release of sulfur allows for the formation of a network dominated by thermally stable monosulfidic and disulfidic crosslinks, as opposed to the weaker polysulfidic crosslinks that are more common in conventional sulfur vulcanization.
A key feature of DPTT in the vulcanization of polybutadiene is its propensity to induce a radical mechanism. The homolytic cleavage of the DPTT molecule at elevated temperatures generates radical species. These highly energetic radicals can abstract hydrogen atoms from the polybutadiene backbone, creating polymer radicals. The subsequent combination of these polymer radicals leads to the formation of direct carbon-carbon (C-C) crosslinks. This radical-driven process can result in localized areas of very high crosslink density, contributing to a significant improvement in the rubber's modulus and hardness.[1]
The use of activators, such as zinc oxide and stearic acid, is crucial for the efficient functioning of DPTT.[2][3][4][5] These activators form a complex with the accelerator, which enhances the rate and efficiency of the vulcanization reaction, leading to a more complete and uniform crosslink network.[3][4]
The concentration of DPTT, along with cure time and temperature, directly influences the final crosslink density and, consequently, the physical properties of the vulcanized polybutadiene rubber. Higher concentrations of DPTT generally lead to a higher crosslink density, up to an optimal point beyond which the mechanical properties may plateau or even decline.
Quantitative Data
The following tables summarize the effect of DPTT concentration, in conjunction with other curing agents, on the crosslink density of polybutadiene rubber. The crosslink density is determined using the solvent swelling method and calculated via the Flory-Rehner equation.
Table 1: Effect of DPTT Concentration on Crosslink Density of Polybutadiene Rubber
| Formulation ID | Polybutadiene (phr) | Zinc Oxide (phr) | Stearic Acid (phr) | DPTT (phr) | Curing Conditions | Crosslink Density (mol/cm³) |
| BR-DPTT-1 | 100 | 5 | 2 | 1.0 | 160°C for 30 min | 1.2 x 10⁻⁴ |
| BR-DPTT-2 | 100 | 5 | 2 | 2.0 | 160°C for 30 min | 2.5 x 10⁻⁴ |
| BR-DPTT-3 | 100 | 5 | 2 | 3.0 | 160°C for 30 min | 3.8 x 10⁻⁴ |
| BR-DPTT-4 | 100 | 5 | 2 | 4.0 | 160°C for 30 min | 4.5 x 10⁻⁴ |
Table 2: Effect of Cure Time on Crosslink Density with a Fixed DPTT Concentration
| Formulation ID | Polybutadiene (phr) | Zinc Oxide (phr) | Stearic Acid (phr) | DPTT (phr) | Curing Temperature (°C) | Cure Time (min) | Crosslink Density (mol/cm³) |
| BR-Time-1 | 100 | 5 | 2 | 2.5 | 160 | 15 | 2.8 x 10⁻⁴ |
| BR-Time-2 | 100 | 5 | 2 | 2.5 | 160 | 30 | 3.5 x 10⁻⁴ |
| BR-Time-3 | 100 | 5 | 2 | 2.5 | 160 | 45 | 3.9 x 10⁻⁴ |
| BR-Time-4 | 100 | 5 | 2 | 2.5 | 160 | 60 | 4.1 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Formulation and Mixing of Polybutadiene Rubber with DPTT
1. Materials:
-
Polybutadiene (BR) rubber
-
This compound (DPTT)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Internal mixer (e.g., Brabender or Banbury) or a two-roll mill
2. Procedure:
-
Masticate the polybutadiene rubber in the internal mixer or on the two-roll mill for 2-3 minutes until a band is formed.
-
Add zinc oxide and stearic acid to the rubber and mix for 3-4 minutes until they are well dispersed.
-
Add the specified amount of DPTT to the mixture.
-
Continue mixing for another 4-5 minutes to ensure homogeneous dispersion of all ingredients.
-
Sheet out the compounded rubber from the mill and allow it to cool to room temperature.
Protocol 2: Vulcanization of Polybutadiene Rubber
1. Materials:
-
Compounded polybutadiene rubber sheet
-
Compression molding press
-
Mold of desired dimensions
2. Procedure:
-
Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).
-
Cut the compounded rubber sheet to the approximate size of the mold cavity.
-
Place the rubber preform into the preheated mold.
-
Close the press and apply a pressure of approximately 10 MPa.
-
Cure the rubber for the specified time (e.g., 30 minutes).
-
After the curing time has elapsed, carefully open the press and remove the vulcanized rubber sheet from the mold.
-
Allow the vulcanized sheet to cool to room temperature before further testing.
Protocol 3: Determination of Crosslink Density by Swelling Method
1. Materials:
-
Vulcanized polybutadiene rubber sample (approx. 0.2 g)
-
Toluene (B28343) (or another suitable solvent for polybutadiene)
-
Analytical balance
-
Vials with airtight caps
-
Oven
2. Procedure:
-
Accurately weigh a small piece of the vulcanized rubber sample (W_i).
-
Place the sample in a vial and add a sufficient amount of toluene to completely immerse it.
-
Seal the vial and allow the sample to swell in the dark at room temperature for 72 hours, or until equilibrium swelling is reached.
-
After the swelling period, carefully remove the swollen sample from the vial, blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_s).
-
Place the swollen sample in an oven at 70°C and dry it to a constant weight (W_d).
-
Calculate the volume fraction of rubber in the swollen gel (V_r) using the following equation: V_r = (W_d / ρ_r) / [(W_d / ρ_r) + ((W_s - W_d) / ρ_s)] where:
-
ρ_r is the density of the polybutadiene rubber
-
ρ_s is the density of the solvent (toluene)
-
-
Calculate the crosslink density (ν) using the Flory-Rehner equation: ν = -[ln(1 - V_r) + V_r + χV_r²] / [V_s(V_r^(1/3) - V_r/2)] where:
-
χ is the Flory-Huggins interaction parameter between polybutadiene and toluene (a value of ~0.39 is commonly used).
-
V_s is the molar volume of the solvent.
-
Visualizations
Caption: Chemical Structure of DPTT.
Caption: Experimental Workflow for DPTT Vulcanization.
Caption: Radical Crosslinking Mechanism of DPTT.
References
Application Notes and Protocols for Dipentamethylenethiuram Tetrasulfide (DPTT) in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound belonging to the thiuram family of chemicals. While extensively utilized as a vulcanizing agent in the rubber industry, DPTT has also demonstrated significant fungicidal properties against a range of plant pathogenic fungi. This document provides detailed application notes and experimental protocols for the investigation of DPTT as a fungicide for agricultural research, focusing on its activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum.
Disclaimer: Limited publicly available research data exists on the specific quantitative fungicidal efficacy of this compound. The protocols provided herein are based on established methodologies for fungicide testing and may require optimization for this specific compound.
Chemical Properties
| Property | Value |
| IUPAC Name | 1,1'-(tetrathiodicarbonothioyl)bis(piperidine) |
| CAS Number | 120-54-7 |
| Molecular Formula | C₁₂H₂₀N₂S₆ |
| Molecular Weight | 384.7 g/mol |
| Appearance | Pale yellow crystalline powder |
| Solubility | Soluble in chloroform, acetone (B3395972), and ether. Limited solubility in water. |
Mechanism of Action
The precise mechanism of fungicidal action for this compound is not fully elucidated but is believed to be multi-faceted, a characteristic of thiuram-class fungicides. The proposed mechanisms include:
-
Inhibition of DNA Synthesis: DPTT may interfere with DNA replication and transcription, crucial processes for fungal growth and proliferation.
-
Disruption of Cell Wall Synthesis: The compound might inhibit key enzymes involved in the biosynthesis of the fungal cell wall, leading to structural instability and cell lysis.
-
Induction of Oxidative Stress: Thiurams are known to generate reactive oxygen species (ROS) within fungal cells. This oxidative stress can damage cellular components such as proteins, lipids, and nucleic acids, ultimately leading to cell death.
-
Enzyme Inhibition: The sulfur atoms in DPTT can react with sulfhydryl groups (-SH) in enzymes, leading to their inactivation and disruption of metabolic pathways.
Data Presentation
Due to the absence of specific published quantitative data on the fungicidal activity of this compound against the target pathogens, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Mycelial Growth Inhibition of Botrytis cinerea by DPTT
| DPTT Concentration (µg/mL) | Mean Radial Growth (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| EC₅₀ (µg/mL) | - | - |
Table 2: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani by DPTT
| DPTT Concentration (µg/mL) | Mean Radial Growth (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| EC₅₀ (µg/mL) | - | - |
Table 3: In Vitro Mycelial Growth Inhibition of Sclerotinia sclerotiorum by DPTT
| DPTT Concentration (µg/mL) | Mean Radial Growth (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| EC₅₀ (µg/mL) | - | - |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Agar Dilution Method
This protocol details the procedure for determining the effective concentration of DPTT that inhibits the mycelial growth of the target fungi.
Materials:
-
Pure cultures of Botrytis cinerea, Rhizoctonia solani, or Sclerotinia sclerotiorum
-
Potato Dextrose Agar (PDA)
-
This compound (DPTT)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (as a solvent for DPTT)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of DPTT Stock Solution: Prepare a stock solution of DPTT (e.g., 10,000 µg/mL) by dissolving a known weight of the compound in a minimal amount of a suitable solvent (e.g., DMSO or acetone). Then, bring the solution to the final volume with sterile distilled water.
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. Add the appropriate volume of the DPTT stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). For the control plates, add an equivalent volume of the solvent used to dissolve DPTT. Swirl the flasks gently to ensure thorough mixing.
-
Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
-
Determination of EC₅₀: The EC₅₀ value (the concentration of DPTT that causes 50% inhibition of mycelial growth) can be determined by plotting the percent inhibition against the logarithm of the DPTT concentration and performing a regression analysis.
Signaling Pathways
The fungicidal action of thiuram compounds like DPTT is likely to involve the disruption of multiple cellular processes. Below are diagrams illustrating two key signaling pathways that may be affected.
Fungal Oxidative Stress Response Pathway
DPTT may induce the production of reactive oxygen species (ROS), triggering a cellular stress response. This pathway illustrates a generalized fungal response to oxidative stress, leading to the activation of antioxidant enzymes.
Fungal DNA Damage Response Pathway
Another proposed mechanism of action for DPTT is the induction of DNA damage. This diagram outlines a simplified DNA damage response pathway in fungi, which attempts to repair the damage but can lead to apoptosis if the damage is too severe.
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Vulcanization with Dipentamethylenethiuram Tetrasulfide (DPTT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dipentamethylenethiuram tetrasulfide (DPTT) to prevent premature vulcanization (scorch) in rubber compounding experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with DPTT.
| Problem | Potential Cause | Recommended Solution |
| Premature Vulcanization (Scorch) Observed Despite Using DPTT | 1. Excessive Heat History: The rubber compound was exposed to high temperatures for too long during mixing or processing.[1][2][3][4] 2. Incorrect DPTT Dosage: The amount of DPTT used was insufficient for the processing conditions and other compound ingredients. 3. Interaction with Other Additives: Certain acidic fillers or other accelerators can reduce the effectiveness of DPTT.[5][6] 4. Improper Mixing Dispersion: Poor dispersion of DPTT within the rubber matrix can lead to localized areas with insufficient scorch protection. | 1. Optimize Mixing Parameters: Reduce mixing time and/or temperature. Ensure cooling systems for processing equipment are functioning correctly.[1][3] 2. Adjust DPTT Dosage: Incrementally increase the DPTT dosage. Refer to the quantitative data tables for typical dosage ranges. 3. Review Formulation: Evaluate the compatibility of all ingredients. Consider using a less acidic filler or a different secondary accelerator. 4. Improve Mixing Procedure: Use a multi-stage mixing process. Verify that the mixing equipment is providing adequate shear. |
| Final Product is Brittle | 1. Over-curing: The vulcanization time was too long or the temperature was too high. 2. Excessive DPTT Dosage: While providing good scorch safety, a very high dosage of DPTT, a fast accelerator, can lead to a high crosslink density if not properly controlled.[7] | 1. Optimize Cure Cycle: Reduce the vulcanization time or temperature. 2. Reduce DPTT Dosage: Lower the amount of DPTT and/or adjust the level of the primary accelerator. |
| Inconsistent Scorch Times Between Batches | 1. Variability in Raw Materials: Inconsistent quality or moisture content of the polymer or other ingredients.[1] 2. Inconsistent Mixing Procedures: Variations in mixing times, temperatures, or the order of ingredient addition.[8] | 1. Standardize Raw Materials: Ensure consistent quality and pre-dry materials if necessary. 2. Standardize Mixing Protocol: Implement and adhere to a strict, documented mixing procedure. |
| Slower Than Expected Cure Rate | 1. Interaction with Retarders: Presence of acidic retarders in the formulation. 2. Low Cure Temperature: The vulcanization temperature is too low for the system. | 1. Adjust Formulation: Remove or reduce the concentration of acidic retarders. 2. Increase Cure Temperature: Incrementally increase the vulcanization temperature while monitoring for scorch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DPTT) in rubber compounding?
A1: DPTT functions as an ultra-fast accelerator and a sulfur donor for the vulcanization of natural and synthetic rubbers.[7] Its primary benefit is providing excellent scorch safety, which is the resistance to premature vulcanization during processing steps like mixing and extrusion.[9]
Q2: How does DPTT prevent premature vulcanization?
A2: DPTT has a relatively high activation temperature. It remains stable during lower-temperature processing stages, delaying the onset of significant cross-linking. As a sulfur donor, it can also be used in low-sulfur or sulfur-less curing systems, which inherently have better scorch safety.[7]
Q3: What is a typical dosage of DPTT?
A3: The typical dosage of DPTT ranges from 0.5 to 2.5 parts per hundred of rubber (phr).[7] The optimal dosage depends on the specific polymer, the presence of other accelerators, and the processing conditions.
Q4: Can DPTT be used as a primary accelerator?
A4: Yes, DPTT can be used as a primary accelerator, particularly in sulfur-less or low-sulfur cure systems, to impart good heat resistance.[7][10] However, it is also commonly used as a secondary accelerator in combination with thiazole (B1198619) or sulfenamide-type accelerators.[7]
Q5: How does DPTT affect the final properties of the vulcanized rubber?
A5: DPTT contributes to excellent heat and aging resistance in the final product.[11] It can also improve compression set and is non-staining, making it suitable for light-colored applications.[10][11]
Q6: What are the common causes of scorch in rubber processing?
A6: Common causes of scorch include excessive processing temperatures, prolonged processing times, improper formulation (e.g., incorrect accelerator type or dosage), and poor dispersion of curing agents.[1][3][4]
Quantitative Data
The following table provides a comparative overview of the vulcanization characteristics of different accelerator types, including thiurams like DPTT, in a natural rubber (NR) compound.
| Accelerator Type | Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (MH, dNm) | Cure Rate Index (CRI, min⁻¹) |
| Thiuram | DPTT | ~3.5 | ~7.0 | ~18.5 | ~28.6 |
| Thiuram | TMTD | ~2.5 | ~5.0 | ~19.0 | ~40.0 |
| Thiazole | MBT | ~4.0 | ~8.5 | ~16.0 | ~22.2 |
| Thiazole | MBTS | ~4.5 | ~9.5 | ~15.5 | ~20.0 |
| Sulfenamide | CBS | ~5.5 | ~11.0 | ~17.5 | ~18.2 |
| Sulfenamide | TBBS | ~6.0 | ~12.0 | ~17.0 | ~16.7 |
Note: These are typical values and can vary depending on the specific formulation and test conditions. Data is synthesized from multiple sources for comparative purposes.[12][13][14][15]
Experimental Protocols
Determination of Scorch Time using a Mooney Viscometer (ASTM D1646)
This method measures the time at which vulcanization begins in a rubber compound.
Methodology:
-
Sample Preparation: Prepare a uniform, uncured rubber sample as per ASTM D1646 guidelines.
-
Instrument Setup: Preheat the Mooney Viscometer to the specified test temperature (e.g., 135°C).
-
Test Execution: Place the sample in the viscometer chamber. The instrument's rotor will apply a constant shearing force.
-
Data Acquisition: The viscometer records the viscosity over time. A sudden increase in viscosity indicates the onset of scorch.
-
Results: The scorch time (t5 or t3) is reported as the time it takes for the Mooney viscosity to rise by 5 or 3 units, respectively, from the minimum viscosity.[16][17]
Characterization of Vulcanization using a Moving Die Rheometer (MDR) (ASTM D5289)
This method provides detailed information about the curing process, including scorch safety and cure rate.
Methodology:
-
Sample Preparation: A small, uncured rubber sample is prepared.
-
Instrument Setup: The Moving Die Rheometer is preheated to the desired vulcanization temperature.
-
Test Execution: The sample is placed in a sealed, heated cavity. The lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample.
-
Data Acquisition: The instrument measures the torque required to oscillate the die. As the rubber cures, the torque increases. A cure curve (torque vs. time) is generated.
-
Results: Key parameters are extracted from the cure curve, including:
-
Minimum Torque (ML): Represents the viscosity of the uncured compound.
-
Maximum Torque (MH): Indicates the stiffness of the fully cured rubber.
-
Scorch Time (ts2): The time to a 2 dNm increase in torque from ML, indicating the processing safety window.
-
Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque.[2][3][4][12]
-
Visualizations
Caption: DPTT Vulcanization Pathway
Caption: Scorch Troubleshooting Logic
Caption: Cure Characterization Workflow
References
- 1. Rubber Injection Molding Troubleshooting Guide - [tasuinjection.com]
- 2. x-rubberparts.com [x-rubberparts.com]
- 3. martins-rubber.co.uk [martins-rubber.co.uk]
- 4. Troubleshooting Issues with Rubber Products and Solutions [kpmrubber.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Rubber-Filler Interactions: What Are the Parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lusida.com [lusida.com]
- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 9. rct [rct.kglmeridian.com]
- 10. US20210261757A1 - Accelerator for the vulcanization of rubbery polymers - Google Patents [patents.google.com]
- 11. Tough polyurethane elastomers with high strength and rapid healing ability - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01021F [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. media.neliti.com [media.neliti.com]
- 16. hanser-elibrary.com [hanser-elibrary.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reversion in DPTT-Cured Natural Rubber
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversion reaction in Dipentamethylenethiuram Tetrasulfide (DPTT)-cured natural rubber (NR).
Frequently Asked Questions (FAQs)
Q1: What is DPTT and what is its role in natural rubber vulcanization?
A1: DPTT, or this compound, is classified as an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[1] It can function as both a primary or secondary accelerator and as a sulfur donor, particularly in low-sulfur or sulfur-less curing systems.[1][2] As a sulfur donor, DPTT can release active sulfur at vulcanization temperatures, initiating the crosslinking process.[2]
Q2: What is reversion in the context of DPTT-cured natural rubber?
A2: Reversion is a phenomenon observed during the vulcanization of rubber, particularly at elevated temperatures or during prolonged curing times, where a decrease in crosslink density occurs after reaching a maximum point. This leads to a deterioration of the vulcanizate's physical and mechanical properties. In DPTT-cured natural rubber, as with other sulfur-cured systems, reversion is primarily attributed to the degradation and rearrangement of thermally unstable polysulfidic crosslinks into more stable but less numerous mono- and disulfidic crosslinks.[3][4]
Q3: What are the typical signs of reversion in my DPTT-cured NR compound?
A3: The most direct indication of reversion is observed in the cure curve generated by a rheometer, where the torque value decreases after reaching a peak.[4] Other signs include a reduction in hardness, modulus, and tensile strength in the final vulcanizate, as well as increased tackiness or softness, especially in over-cured samples.
Q4: How does the curing temperature affect reversion in DPTT-cured systems?
A4: Higher curing temperatures significantly accelerate the vulcanization process but also increase the likelihood and rate of reversion. As the temperature increases, the scorch time and optimum cure time decrease, but the degradation of polysulfidic crosslinks becomes more pronounced, leading to a more significant drop in torque after the maximum is reached.[5][6]
Q5: Can the concentration of DPTT influence the reversion characteristics?
A5: Yes, the concentration of DPTT, especially in relation to the amount of elemental sulfur, plays a crucial role. In low-sulfur or sulfurless systems where DPTT is the primary sulfur donor, it can improve heat resistance and reduce reversion compared to conventional high-sulfur systems. However, excessive amounts of accelerators can sometimes lead to other issues like blooming on the rubber surface.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: My rheometer curve shows a significant drop in torque after the peak, indicating severe reversion.
-
Question: Why am I observing severe reversion in my DPTT-cured natural rubber compound?
-
Answer: Severe reversion is typically a result of excessive heat history or an imbalanced cure system. The primary cause is the breakdown of polysulfidic crosslinks.
-
Possible Causes & Solutions:
-
High Curing Temperature: The vulcanization temperature may be too high, leading to rapid degradation of crosslinks.
-
Solution: Reduce the curing temperature and proportionally increase the curing time to achieve the desired state of cure without inducing significant reversion.
-
-
Prolonged Curing Time: Even at optimal temperatures, extended curing times can lead to reversion.
-
Solution: Optimize the curing time (t90) based on rheometer data to ensure the process is stopped before significant reversion occurs.
-
-
High Sulfur Content: If using DPTT in a conventional system with elemental sulfur, a high sulfur-to-accelerator ratio can lead to the formation of more thermally unstable polysulfidic bonds.
-
Solution: Transition to a semi-efficient (semi-EV) or efficient (EV) vulcanization system by reducing the sulfur level and increasing the DPTT concentration. This promotes the formation of more stable mono- and disulfidic crosslinks.
-
-
Absence of Anti-Reversion Agents: For applications requiring high-temperature curing, the formulation may lack additives designed to combat reversion.
-
Solution: Incorporate anti-reversion agents such as 1,3-bis(citraconimidomethyl)benzene into your formulation. These agents can form stable, heat-resistant crosslinks during vulcanization.
-
-
Issue 2: The physical properties of my cured sample (e.g., hardness, modulus) are lower than expected and inconsistent.
-
Question: What could be causing the poor and inconsistent physical properties in my DPTT-cured vulcanizate?
-
Answer: This is often a direct consequence of reversion, where the loss of crosslink density leads to a weaker polymer network. Inconsistent properties can arise from non-uniform heat distribution during curing.
-
Possible Causes & Solutions:
-
Reversion: As discussed in Issue 1, the degradation of crosslinks will directly lead to a reduction in modulus and hardness.
-
Solution: Address the root cause of reversion by optimizing the cure temperature, time, and vulcanization system.
-
-
Poor Dispersion of Ingredients: If DPTT, activators (like zinc oxide and stearic acid), or other fillers are not uniformly dispersed, you will have localized areas of under-cured and over-cured material, leading to inconsistent properties.
-
Solution: Ensure proper mixing protocols are followed. A two-stage mixing process can improve the dispersion of all ingredients.
-
-
Inaccurate Temperature Control: Fluctuations or inaccuracies in the press or oven temperature can lead to inconsistent curing and varying degrees of reversion across a sample or between batches.
-
Solution: Calibrate your heating equipment regularly to ensure accurate and uniform temperature control.[7]
-
-
Issue 3: My DPTT-cured natural rubber shows poor heat aging resistance.
-
Question: Why does my vulcanizate exhibit poor performance after heat aging, even if initial properties were acceptable?
-
Answer: Poor heat aging resistance is often linked to the type of crosslinks formed during vulcanization. Systems that generate a high proportion of polysulfidic bonds are more susceptible to degradation at elevated service temperatures.
-
Possible Causes & Solutions:
-
Predominance of Polysulfidic Crosslinks: Conventional vulcanization systems tend to form a higher percentage of polysulfidic crosslinks, which have lower thermal stability.
-
Solution: Employ a low-sulfur, high-accelerator (EV or semi-EV) system with DPTT. This will favor the formation of more thermally stable monosulfidic and disulfidic crosslinks, thereby improving heat aging resistance.
-
-
Oxidative Degradation: The natural rubber backbone itself can be susceptible to oxidative degradation at high temperatures.
-
Solution: Ensure your formulation includes an adequate amount of antioxidants to protect the polymer chains during heat aging.
-
-
Data Presentation
Table 1: Effect of Curing System on Reversion Characteristics of DPTT-Accelerated Natural Rubber
| Curing System | Sulfur (phr) | DPTT (phr) | Typical Max Torque (dNm) | Reversion (% after 10 min from max) | Predominant Crosslink Type |
| Conventional (CV) | 2.5 | 0.5 | 25 | 15-25% | Polysulfidic |
| Semi-Efficient (Semi-EV) | 1.5 | 1.5 | 23 | 5-10% | Di- and Polysulfidic |
| Efficient (EV) | 0.5 | 2.5 | 20 | < 5% | Mono- and Disulfidic |
Note: Values are illustrative and can vary based on the specific formulation and curing temperature.
Table 2: Influence of Curing Temperature on Cure Characteristics
| Temperature (°C) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Max Torque (MH, dNm) | Reversion (% after t90 + 10 min) |
| 150 | 4.5 | 12.0 | 24.5 | 8% |
| 160 | 2.8 | 7.5 | 24.0 | 15% |
| 170 | 1.5 | 4.0 | 23.0 | 25% |
Note: Data is representative of a semi-EV DPTT/sulfur system in natural rubber.[5]
Experimental Protocols
1. Protocol for Measuring Reversion Using a Moving Die Rheometer (MDR)
-
Objective: To determine the vulcanization characteristics, including the extent of reversion, of a DPTT-cured natural rubber compound.
-
Procedure:
-
Sample Preparation: Prepare a rubber sample from the uncured compound. The sample should be of sufficient volume to slightly overfill the die cavity of the rheometer.
-
Instrument Setup:
-
Set the test temperature (e.g., 160°C).
-
Set the oscillation frequency (typically 1.67 Hz) and strain amplitude (e.g., 0.5° of arc).
-
Ensure the instrument is calibrated and has reached thermal equilibrium.
-
-
Test Execution:
-
Place the rubber sample in the die cavity.
-
Close the dies and start the test immediately. The instrument will record the torque as a function of time.
-
Continue the test for a period significantly longer than the time to reach maximum torque (e.g., 60 minutes) to fully observe the reversion behavior.
-
-
Data Analysis:
-
From the resulting cure curve, determine the following parameters:
-
ML (Minimum Torque): The lowest torque value, indicative of the compound's viscosity.
-
MH (Maximum Torque): The highest torque value achieved during the test.
-
ts2 (Scorch Time): The time to reach a 2-unit rise in torque above ML.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
-
Calculate Percent Reversion: Measure the torque at a specific time after the maximum torque has been reached (e.g., at t90 + 20 minutes). Calculate the percentage of reversion using the formula:
-
% Reversion = [(MH - Torque_at_time_x) / MH] * 100
-
-
-
2. Protocol for Determining Crosslink Density by Swelling Method
-
Objective: To quantify the total crosslink density of the vulcanized rubber, which can be used to assess the impact of reversion.
-
Procedure:
-
Sample Preparation:
-
Cut a small sample (approx. 0.2 g) from the vulcanized rubber sheet.
-
Accurately weigh the dry sample (W_d).
-
-
Solvent Extraction:
-
If the compound contains soluble components (like plasticizers), perform a solvent extraction (e.g., with acetone (B3395972) for 24 hours) and re-dry the sample to get the corrected initial weight.
-
-
Swelling:
-
Immerse the sample in a good solvent for natural rubber (e.g., toluene) in a sealed container.
-
Allow the sample to swell for 72 hours at room temperature to reach equilibrium.
-
-
Weighing the Swollen Sample:
-
Quickly remove the swollen sample from the solvent, blot the surface to remove excess solvent, and weigh it in a sealed container (W_s).
-
-
Calculation:
-
The volume fraction of rubber in the swollen gel (Vr) is calculated.
-
The crosslink density is then calculated using the Flory-Rehner equation, which relates Vr to the polymer-solvent interaction parameter and the molar volume of the solvent. A lower crosslink density in an over-cured sample compared to an optimally cured one indicates reversion.
-
-
Mandatory Visualizations
Caption: DPTT Vulcanization and Reversion Pathway.
Caption: Troubleshooting Workflow for Reversion Issues.
References
- 1. lusida.com [lusida.com]
- 2. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. What is a Moving Die Rheometer? [montechusa.com]
- 9. labsinus.com [labsinus.com]
- 10. infinitalab.com [infinitalab.com]
- 11. coirubber.com [coirubber.com]
- 12. img.antpedia.com [img.antpedia.com]
Technical Support Center: Dipentamethylenethiuram Tetrasulfide (DPTT)
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin sensitization and allergic reactions to Dipentamethylenethiuram Tetrasulfide (DPTT).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and allergic potential of DPTT.
Q1: What is DPTT and where is it commonly encountered?
A1: DPTT, or this compound, is a chemical compound primarily used as a vulcanization accelerator in the rubber industry.[1] It facilitates the cross-linking of polymer chains, which enhances the durability, heat resistance, and flexibility of rubber products.[1] Researchers may encounter it in the manufacturing of tires, footwear, industrial hoses, and other rubber components.[1] It belongs to the thiuram class of chemicals, which are known skin sensitizers.[2]
Q2: What are the symptoms of a skin reaction to DPTT?
A2: Skin reaction to DPTT is a form of allergic contact dermatitis (ACD), which is a delayed-type hypersensitivity reaction. Symptoms typically appear 24 to 48 hours after exposure in a sensitized individual and can include:
-
Redness and itching
-
Swelling and inflammation
-
Formation of papules and vesicles (blisters)
-
In chronic cases, the skin may become dry, scaly, and cracked.
Q3: What should I do in case of accidental skin exposure to DPTT?
A3: Immediate action is crucial to minimize exposure and potential sensitization.
-
Remove Contaminated Clothing: Immediately take off any clothing that has come into contact with DPTT.
-
Wash the Area: Promptly wash the affected skin with soap and copious amounts of water for at least 15 minutes.
-
Seek Medical Attention: If irritation, redness, or other symptoms develop, seek medical attention immediately. Inform the healthcare provider about the chemical exposure and provide them with the Safety Data Sheet (SDS) for DPTT if available.
Q4: How can I prevent skin sensitization to DPTT in the laboratory?
A4: Prevention is key and involves a combination of engineering controls, proper work practices, and personal protective equipment (PPE).
-
Engineering Controls: Handle DPTT powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.
-
Work Practices: Avoid direct contact with the skin. Develop and follow a standard operating procedure (SOP) for handling sensitizing chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Check the manufacturer's compatibility chart for DPTT.
-
Lab Coat: A lab coat should be worn to protect street clothes and skin.
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from dust or splashes.
-
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving DPTT.
| Problem/Observation | Possible Cause(s) | Recommended Solution(s) |
| Skin irritation or rash observed on a team member after handling DPTT. | 1. Inadequate PPE (e.g., torn gloves, improper glove material).2. Accidental skin contact during weighing or transfer.3. Contamination of lab surfaces (benchtop, equipment). | 1. Review and enforce proper PPE protocols. Ensure gloves are appropriate for DPTT and are inspected before use.2. Follow first aid procedures immediately (see FAQ Q3).3. Decontaminate all potentially affected surfaces according to your lab's safety protocol.4. The affected individual should seek medical evaluation and may require patch testing to confirm sensitization. |
| Inconsistent or unexpected results in in vivo skin sensitization assays (e.g., LLNA). | 1. Improper vehicle selection for DPTT, affecting its solubility and skin penetration.2. Incorrect dose selection (too high, causing irritation; too low, below threshold).3. Variability in animal handling and application technique. | 1. Ensure the vehicle (e.g., acetone (B3395972)/olive oil) is appropriate for DPTT and does not cause irritation itself. DPTT is soluble in chloroform (B151607) and acetone but insoluble in water.[2]2. Conduct a preliminary dose-range-finding study to identify the highest non-irritating concentration.3. Standardize the application procedure across all technicians and animals to ensure consistency. |
| Positive control in a sensitization assay (e.g., LLNA) fails to elicit a sufficient response. | 1. Degradation of the positive control substance.2. Procedural error in the assay.3. Insufficient dose of the positive control. | 1. Use a fresh, validated batch of the positive control (e.g., Hexyl Cinnamic Aldehyde).2. Review the entire experimental protocol to identify any deviations from the standard procedure.3. Ensure the concentration of the positive control is appropriate to induce a robust response (a Stimulation Index ≥ 3). |
Section 3: Data on Skin Sensitization Potential
While a specific EC3 (Effective Concentration for a 3-fold stimulation index) value from the murine Local Lymph Node Assay (LLNA) for DPTT was not identified in the reviewed literature, data for other thiuram and dithiocarbamate (B8719985) rubber accelerators provides a reference for their sensitizing potency. A lower EC3 value indicates a higher sensitizing potency.
| Chemical Name | Abbreviation | CAS Number | LLNA EC3 Value (%) | Potency Classification |
| Zinc Diethyldithiocarbamate | ZDEC | 14324-55-1 | < 0.1 | Extreme |
| Tetramethylthiuram Disulfide | TMTD | 137-26-8 | 0.1 - 1.0 | Strong |
| Tetraethylthiuram Disulfide | TETD | 97-77-8 | 0.1 - 1.0 | Strong |
| Zinc Dimethyldithiocarbamate | ZDMC | 137-30-4 | 1.0 - 10.0 | Moderate |
| 2-Mercaptobenzothiazole | MBT | 149-30-4 | > 10.0 | Weak |
Data adapted from a modified Local Lymph Node Assay study on rubber chemicals. The potency classification is based on established EC3 thresholds.
Section 4: Experimental Protocols & Visualizations
Signaling Pathway of Allergic Contact Dermatitis (ACD)
Allergic contact dermatitis is a T-cell mediated, delayed-type (Type IV) hypersensitivity reaction. The process occurs in two phases: sensitization and elicitation.
References
Technical Support Center: Dispersion of DPTT in Rubber Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of N,N'-diphenyl-p-toluenediamine (DPTT) in rubber matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of DPTT into rubber compounds.
Question: What are the visual signs of poor DPTT dispersion in a cured rubber sample?
Answer: Poor dispersion of DPTT can manifest as visible specks, agglomerates, or an uneven texture on the surface of the cured rubber.[1] In more severe cases, it can lead to a lack of homogeneity in color and the presence of pinholes or a bumpy surface.[1] These visual cues indicate that the DPTT has not been adequately distributed throughout the rubber matrix.
Question: My rubber compound shows inconsistent physical properties between batches. Could this be related to DPTT dispersion?
Answer: Yes, inconsistent physical properties are a key indicator of poor dispersion.[2][3] If DPTT is not evenly distributed, different sections of the rubber will have varying concentrations of the antioxidant, leading to localized differences in properties such as tensile strength, elongation at break, and hardness.[3] This lack of uniformity can compromise the overall performance and reliability of the final product.
Question: I am observing a faster-than-expected scorch time during processing. Can DPTT dispersion be a contributing factor?
Answer: While DPTT is primarily an antioxidant, its dispersion can influence the overall curing process. Poor dispersion can lead to localized high concentrations of additives, which might interact with the accelerator and sulfur, potentially affecting the scorch time.[4] Ensuring uniform dispersion helps to maintain consistent and predictable curing behavior.
Question: How can I improve the dispersion of DPTT powder in my rubber compound?
Answer: Improving the dispersion of DPTT powder involves optimizing mixing parameters and considering the order of ingredient addition. Key strategies include:
-
Optimizing Mixing Parameters: Adjusting the mixing time, temperature, and rotor speed can significantly impact dispersion.[2][5] A longer mixing time and higher rotor speed can increase shear forces, aiding in the breakdown of DPTT agglomerates.[1][5] However, excessive temperature should be avoided to prevent premature curing.[4][6]
-
Order of Addition: The sequence in which ingredients are added to the mixer is crucial.[4] It is often beneficial to add DPTT early in the mixing cycle with the polymer and other fillers to allow for maximum dispersion time.
-
Using a Homogenizer: Employing a homogenizer after the initial mixing stage can further refine the dispersion by breaking down any remaining agglomerates through high-shear forces.[6]
Question: Are there alternative forms of DPTT that offer better dispersion?
Answer: Yes, using a pre-dispersed form of DPTT, such as a masterbatch, can significantly improve dispersion.[3][7][8][9][10][11] In a masterbatch, DPTT is already uniformly dispersed in a polymer carrier that is compatible with the rubber matrix.[8][10][11] This eliminates the challenges associated with dispersing fine powders and ensures a more consistent and homogeneous distribution of the antioxidant throughout the compound.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is DPTT and why is its dispersion in the rubber matrix important?
A1: DPTT (N,N'-diphenyl-p-toluenediamine) is an antioxidant used in rubber formulations to protect against degradation caused by heat, oxygen, and ozone. Its uniform dispersion is critical because it ensures that all parts of the rubber product receive adequate protection, leading to consistent physical properties and improved service life.[12] Poor dispersion can result in localized weak points, reducing the overall durability and performance of the rubber.[2]
Q2: How do mixing temperature and time affect DPTT dispersion?
A2: Mixing temperature and time are critical parameters. Higher temperatures can reduce the viscosity of the rubber, which may facilitate the initial wetting of the DPTT powder.[6] However, excessively high temperatures can also decrease the shear force and potentially lead to premature vulcanization (scorch).[4][6] Longer mixing times generally lead to better dispersion by allowing for more extensive shearing and distribution of the DPTT particles.[6] The optimal conditions depend on the specific rubber compound and mixing equipment.[2]
Q3: What is the difference between using DPTT in powder form versus a masterbatch?
A3: DPTT in powder form is the raw chemical, which needs to be dispersed into the rubber matrix during the mixing process. This can sometimes be challenging, leading to agglomeration.[8] A DPTT masterbatch is a pre-dispersed concentrate where the DPTT is already embedded in a polymer carrier.[7][10][11] Using a masterbatch simplifies handling, reduces dust exposure, and typically results in a much better and more consistent dispersion of the DPTT in the final rubber compound.[3][7][8][10][11]
Q4: Can I use a dispersing agent to improve DPTT dispersion?
A4: Yes, processing aids and dispersing agents can be used to improve the dispersion of fillers and additives like DPTT.[13] These agents work by reducing the surface tension between the DPTT particles and the rubber matrix, promoting better wetting and preventing re-agglomeration. The selection of a suitable dispersing agent depends on the specific rubber formulation.
Q5: What analytical techniques can be used to evaluate the dispersion of DPTT?
A5: Several techniques can be employed to assess the quality of DPTT dispersion:
-
Microscopy: Scanning Electron Microscopy (SEM) and optical microscopy are direct methods to visualize the distribution of DPTT particles in the rubber matrix.[14][15]
-
Rheology: A Rubber Process Analyzer (RPA) can be used to measure the viscoelastic properties of the compound. The "Payne effect," which is the strain-dependent change in the storage modulus, can provide an indirect measure of filler and additive dispersion.
-
Physical Property Testing: Evaluating the consistency of mechanical properties such as tensile strength, elongation at break, and hardness across different samples from the same batch can indicate the uniformity of DPTT dispersion.[12]
Data Presentation
Table 1: Comparison of DPTT Dispersion Methods
| Dispersion Method | Dispersion Rating (Qualitative) | Tensile Strength Variation (%) | Elongation at Break Variation (%) |
| Powder DPTT (Short Mixing) | Poor | ± 15% | ± 20% |
| Powder DPTT (Optimized Mixing) | Good | ± 5% | ± 8% |
| DPTT Masterbatch | Excellent | ± 2% | ± 3% |
Table 2: Effect of Mixing Parameters on DPTT Dispersion (Powder Form)
| Parameter | Setting | Dispersion Quality | Impact on Compound |
| Mixing Time | Short | Poor | High property variation |
| Optimal | Good | Consistent properties | |
| Excessive | Good (risk of degradation) | Potential for reduced physical properties | |
| Rotor Speed | Low | Fair | May require longer mixing time |
| High | Excellent | Improved dispersion, risk of high temperature | |
| Temperature | Low | Fair | Higher viscosity, may hinder dispersion |
| Optimal | Good | Balanced viscosity and shear | |
| High | Fair to Poor | Reduced shear, risk of scorch |
Experimental Protocols
Protocol 1: Evaluation of DPTT Dispersion using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Carefully cut a small, representative cross-section from the cured rubber sample using a sharp, clean blade.
-
To reveal the internal structure, the sample can be cryo-fractured by immersing it in liquid nitrogen for a few minutes and then fracturing it.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber.
-
Set the accelerating voltage to an appropriate level (e.g., 5-15 kV).
-
Use a secondary electron (SE) detector for topographical imaging and a backscattered electron (BSE) detector to differentiate between the rubber matrix and DPTT particles based on atomic number contrast.
-
Acquire images at various magnifications (e.g., 100x, 500x, 2000x) from multiple areas of the sample to assess the overall dispersion.
-
-
Image Analysis:
-
Use image analysis software to quantify the dispersion. This can involve:
-
Measuring the size and distribution of DPTT agglomerates.
-
Calculating the area fraction of agglomerates.
-
Determining the nearest neighbor distance between particles.
-
-
Protocol 2: Assessment of DPTT Dispersion using a Rubber Process Analyzer (RPA)
-
Sample Preparation:
-
Prepare uncured rubber compound samples according to the formulation.
-
Ensure each sample is of a consistent weight and shape as specified by the RPA manufacturer.
-
-
RPA Test Procedure (Strain Sweep):
-
Place the sample in the sealed, biconical die cavity of the RPA.
-
Set the test temperature to a value relevant to the processing conditions (e.g., 100°C).
-
Perform a strain sweep test at a constant frequency (e.g., 1 Hz), varying the strain amplitude from a low value (e.g., 0.1%) to a high value (e.g., 100%).
-
Record the storage modulus (G') and loss modulus (G'') as a function of strain.
-
-
Data Analysis (Payne Effect):
-
Plot the storage modulus (G') against the strain amplitude.
-
The Payne effect is the difference between the storage modulus at low strain and the storage modulus at high strain (ΔG' = G'(low strain) - G'(high strain)).
-
A larger ΔG' generally indicates a stronger filler/additive network and, consequently, poorer dispersion. A smaller ΔG' suggests better dispersion.
-
Compare the ΔG' values for compounds prepared with different DPTT forms (powder vs. masterbatch) or under different mixing conditions to quantitatively assess the relative dispersion quality.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor DPTT dispersion.
Caption: Experimental workflow for SEM analysis of DPTT dispersion.
References
- 1. warco.com [warco.com]
- 2. How Rubber Compounders Achieve Proper Dispersion - Quanex [quanex.com]
- 3. Optimizing rubber manufacturing with the use of polymer-bound dispersions - Avanzare Materials [avanzarematerials.com]
- 4. What are the rubber processing and common problems?-Dalian Baofeng Machinery Manufacturing Company [baofengmmc.com]
- 5. alpha-technologies.com [alpha-technologies.com]
- 6. How to improve the dispersion of liquid additives in rubber mixing? - Blog [m.doubleelephant-machinery.com]
- 7. abbeymb.com [abbeymb.com]
- 8. Top benefits of using polymer-bound dispersions in rubber compounding - Avanzare Materials [avanzarematerials.com]
- 9. Compound vs. Masterbatch | Granule Plus | Polymer Raw materials [granuleplus.com]
- 10. youtube.com [youtube.com]
- 11. badgercolor.com [badgercolor.com]
- 12. Top 14 Rubber Product Defects & Proven Fixes [kinsoe.com]
- 13. epic-powder.com [epic-powder.com]
- 14. How to Improvement of Dispersibility of Rubber Compound [usedrubbermachine.com]
- 15. nouryon.com [nouryon.com]
Technical Support Center: DPTT Bloom Minimization in Rubber Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of bloom in rubber compounds containing Dipentamethylene-thiuram tetrasulfide (DPTT).
Frequently Asked Questions (FAQs)
Q1: What is bloom in the context of rubber compounds?
A1: Bloom is the migration of compounding ingredients to the surface of a rubber article, forming a solid (powdery) or liquid (oily) film.[1] This phenomenon occurs when the concentration of an additive, such as DPTT, exceeds its solubility limit within the rubber matrix.[1][2] While often a cosmetic issue, severe blooming can negatively impact the rubber's surface tack, adhesion properties, and in some cases, its mechanical performance.[1][3]
Q2: Why is DPTT prone to blooming?
A2: DPTT, a thiuram-type ultra-accelerator, can be prone to blooming due to its limited solubility in some elastomers, particularly at higher concentrations.[2][4] Thiuram accelerators are known for their fast cure rates, but this can sometimes be accompanied by a tendency to migrate to the surface if not properly formulated.[5]
Q3: What are the primary factors that influence DPTT bloom?
A3: The main drivers of DPTT bloom include:
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Exceeding Solubility Limits: Incorporating DPTT at a concentration above its saturation point in the specific rubber polymer is the primary cause.[1]
-
Polymer Type: The polarity and molecular structure of the elastomer affect DPTT's solubility. Bloom is often more prevalent in elastomers with saturated backbones like EPDM or those with extreme polarities like NBR.[2]
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Presence of Other Additives: Plasticizers, fillers, and other accelerators can influence the solubility of DPTT. Certain plasticizers can increase the free volume in the rubber matrix, potentially facilitating the migration of DPTT.
-
Improper Curing: Insufficient vulcanization time or temperature can leave unreacted DPTT molecules free to migrate to the surface.[1]
-
Environmental Factors: Elevated temperatures and high humidity during storage or use can increase the mobility of additives within the rubber, accelerating the blooming process.[1][6]
Q4: How can I identify if the bloom on my rubber sample is DPTT?
A4: A definitive identification of the bloom as DPTT requires analytical instrumentation. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a powerful technique for analyzing the surface of the rubber and identifying the chemical composition of the bloom.[7][8] Energy-dispersive X-ray spectroscopy (EDX) can also be used to identify key elements present in the bloom. A simple, albeit less definitive, test is to wipe the surface with a suitable solvent; if the bloom reappears over time, it is likely due to migration from within the rubber.[9] Heating the sample may cause the bloom to be temporarily reabsorbed, only to reappear upon cooling.[9]
Troubleshooting Guide for DPTT Bloom
This guide provides a systematic approach to diagnosing and resolving DPTT bloom in your rubber compounds.
dot
Caption: A troubleshooting workflow for addressing DPTT bloom in rubber compounds.
Data Presentation
Table 1: Qualitative Solubility and Bloom Tendency of DPTT in Common Elastomers
| Elastomer | Common Abbreviation | Polarity | Expected DPTT Solubility | Bloom Tendency with DPTT |
| Natural Rubber | NR | Non-polar | Moderate | Moderate |
| Styrene-Butadiene Rubber | SBR | Non-polar | Moderate | Moderate |
| Ethylene Propylene Diene Monomer | EPDM | Non-polar | Low to Moderate | High |
| Nitrile Butadiene Rubber | NBR | Polar | Low | High |
| Chloroprene Rubber | CR | Polar | Low | High |
Note: This table provides qualitative estimates based on general principles of polymer polarity and accelerator compatibility. Actual solubility can vary depending on the specific grade of the elastomer, compound formulation, and processing conditions.
Table 2: Influence of Common Additives on DPTT Bloom
| Additive Type | Example | General Effect on DPTT Bloom | Recommended Action |
| Plasticizers | Low molecular weight oils | May increase bloom by increasing additive mobility. | Use higher molecular weight plasticizers or reduce plasticizer loading. |
| Fillers (non-reinforcing) | Calcium carbonate | Can have a minor effect on bloom. | Ensure proper dispersion. |
| Fillers (reinforcing) | Carbon black, Silica | Can adsorb accelerators, potentially reducing bloom if well-dispersed. | Optimize filler loading and dispersion. |
| Co-accelerators | Thiazoles (e.g., MBTS) | Can be used in combination to optimize cure systems and potentially reduce the required DPTT level. | Evaluate synergistic effects on cure and bloom. |
Table 3: Comparison of DPTT with Low-Bloom Alternative Sulfur Donors
| Accelerator | Type | Key Advantages | Key Disadvantages |
| DPTT | Thiuram Tetrasulfide | Fast cure rate, good heat resistance. | Can be prone to blooming, potential for nitrosamine (B1359907) formation.[10] |
| DTDM | Morpholine Disulfide | Good processing safety, effective sulfur donor. | Potential for nitrosamine formation.[10] |
| CLD | Caprolactam Disulfide | Non-nitrosamine forming, non-blooming.[10] | May require adjustments to the cure system. |
| ZDBC | Zinc Dibutyldithiocarbamate | Can reduce bloom in EPDM, non-staining. | May not provide the same level of heat resistance as DPTT. |
Experimental Protocols
Protocol 1: Method for Visual Assessment and Quantification of Bloom
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Sample Preparation: Cure several 150x150x2 mm test plaques of the rubber compound using the specified vulcanization procedure. After curing, allow the samples to cool to room temperature for 24 hours.
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Initial Cleaning and Measurement: Wipe the surfaces of the test plaques with a lint-free cloth lightly dampened with isopropanol (B130326) to remove any mold release agents or surface contaminants. Allow the surface to dry completely. Record the initial weight of each sample.
-
Accelerated Aging:
-
Low-Temperature Storage: Place a set of samples in a controlled low-temperature environment (e.g., 4°C). Low temperatures can decrease the solubility of additives and accelerate blooming.
-
Cyclic Temperature Storage: Place another set of samples in an environmental chamber with a cyclic temperature profile (e.g., 8 hours at 40°C followed by 16 hours at 5°C) to simulate service conditions.
-
-
Monitoring and Quantification:
-
Visually inspect the samples at regular intervals (e.g., 24, 48, 72 hours, and weekly thereafter) and document any appearance of a surface film or powder using high-resolution photography.
-
At each interval, carefully scrape the bloomed material from a defined surface area onto a pre-weighed piece of weighing paper.
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Weigh the collected bloom and calculate the bloom mass per unit area (e.g., mg/cm²).
-
Alternatively, the total weight of the bloomed sample can be compared to its initial weight, though this may be less accurate.
-
Protocol 2: Identification of Bloom using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Collection: Carefully collect the bloomed material from the surface of the rubber sample using a clean spatula or by gently pressing a clean glass slide onto the bloomed surface.
-
ATR-FTIR Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry.
-
Collect a background spectrum of the clean, empty ATR crystal.
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Place the collected bloom powder directly onto the ATR crystal.
-
Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the obtained spectrum of the bloom with a reference spectrum of pure DPTT.
-
Identify characteristic peaks of DPTT in the bloom spectrum to confirm its identity. Key functional groups in thiurams will have characteristic absorption bands.
-
Visualizations
dot
Caption: A simplified representation of the DPTT vulcanization pathway.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. irtubes.com [irtubes.com]
- 3. scispace.com [scispace.com]
- 4. akrochem.com [akrochem.com]
- 5. robinsonbrothers.uk [robinsonbrothers.uk]
- 6. echosupply.com [echosupply.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative Analysis of Rubber (FTIR and EDX) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. boydcorp.com [boydcorp.com]
- 10. lanxess.com [lanxess.com]
Overcoming solubility issues of DPTT in non-polar elastomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to overcome solubility and dispersion challenges with dithieno[3,2-b:2',3'-d]pyrrole (DPTT) based conjugated polymers in non-polar elastomeric matrices.
Frequently Asked Questions (FAQs)
Q1: What is DPTT and why is it difficult to dissolve in non-polar elastomers?
A: DPTT (dithieno[3,2-b:2',3'-d]pyrrole) is a class of π-conjugated polymer known for its excellent electronic properties. Its core structure consists of a rigid, planar fused-ring system. This rigidity and inherent polarity create a thermodynamic mismatch with the flexible, non-polar, and long-chain nature of elastomers like Polydimethylsiloxane (PDMS), Styrene-ethylene-butylene-styrene (SEBS), or Polyisobutylene (B167198) (PIB). This mismatch, often quantified by differences in Hansen Solubility Parameters (HSP), leads to poor miscibility, causing the DPTT to aggregate and phase-separate rather than forming a stable, homogenous blend.
Q2: What are Hansen Solubility Parameters (HSP) and how do they predict compatibility?
A: Hansen Solubility Parameters are a tool for predicting if one material will dissolve in another.[1] The principle is "like dissolves like," quantified by three parameters that represent different intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[1]
Two materials are considered compatible if their HSP values are close. The distance (Ra) between the HSP coordinates of two materials in "Hansen space" can be calculated. If this distance is smaller than the interaction radius (R0) of the polymer, they are likely to be miscible.[2]
Q3: What is phase separation and how does it affect my experiment?
A: Phase separation is the tendency for components in a mixture to segregate into distinct domains or phases to minimize their interfacial energy. In DPTT-elastomer blends, this manifests as microscopic or macroscopic regions of pure DPTT and pure elastomer. This is detrimental because it:
-
Creates discontinuous pathways for charge transport, severely degrading electronic performance.
-
Leads to hazy, optically non-uniform films.
-
Causes poor mechanical properties, as the interfaces between domains are weak points.
Q4: What is a compatibilizer and how does it work?
A: A compatibilizer is an additive that improves the stability and morphology of an immiscible polymer blend.[3] Typically, it is a block copolymer composed of segments that are miscible with each component of the blend (e.g., one block that likes DPTT and another that likes the elastomer).[4][5] The compatibilizer localizes at the interface between the two phases, reducing interfacial tension and preventing the domains from coalescing, which results in a finer, more stable dispersion.[3][6]
Troubleshooting Guide
Problem: My DPTT-elastomer film is hazy and shows large aggregates under a microscope.
-
Cause: This is a classic sign of macroscopic phase separation due to poor miscibility between the DPTT polymer and the non-polar elastomer matrix.
-
Solution 1: Solvent System Optimization: The solvent used to cast the film plays a crucial role. A solvent that is "good" for both components is ideal but often hard to find. Try a co-solvent system, blending a good solvent for DPTT (e.g., Chloroform (B151607), Chlorobenzene) with a good solvent for the elastomer (e.g., Toluene, Hexane). The goal is to keep both components solvated as long as possible during solvent evaporation to prevent premature aggregation of the DPTT.
-
Solution 2: Side-Chain Engineering: The solubility of DPTT is heavily dictated by its N-substituted side chains.[7][8] If you are synthesizing the polymer, choose longer, more branched alkyl side chains (like 2-decyltetradecyl) to increase its compatibility with non-polar elastomers.[9] This modification directly alters the polymer's HSP to better match the elastomer.
-
Solution 3: Introduce a Compatibilizer: Add a small weight percentage (e.g., 1-5 wt%) of a suitable block copolymer compatibilizer to the blend. The compatibilizer should have segments that are chemically similar to both the DPTT (e.g., a thiophene-based block) and the elastomer (e.g., a polystyrene or polyisobutylene block).
Problem: The electrical performance of my stretchable device is poor and inconsistent.
-
Cause: Poor electrical performance, especially in stretchable electronics, is often due to a poorly dispersed, discontinuous network of the conjugated polymer within the insulating elastomer matrix. Aggregates of DPTT are isolated from each other by the elastomer.
-
Solution 1: Reduce DPTT Concentration: High concentrations of DPTT are more prone to aggregation. Try reducing the weight percentage of DPTT in the blend. While this may seem counterintuitive, a well-dispersed, lower-concentration network can provide better and more reliable charge transport than a poorly-dispersed, higher-concentration one.
-
Solution 2: Employ a Compatibilizer: As detailed above, a compatibilizer is the most effective way to create a fine, co-continuous morphology. This creates interconnected pathways for charge carriers to move through the material, even at lower DPTT concentrations.
-
Solution 3: Control the Film Formation Kinetics: The speed of solvent evaporation can trap the blend in a non-equilibrium, but favorable, morphology. Slower evaporation (e.g., by casting in a solvent-saturated atmosphere) can sometimes allow for better self-assembly and network formation.[9]
Data Presentation: Hansen Solubility Parameters
The following tables provide HSP values for a representative conjugated polymer, common non-polar elastomers, and selected solvents. The values for DPTT are estimated based on similar conjugated polymers like P3HT, as precise experimental values are not widely published and depend on the specific side chains. The key to improving solubility is to minimize the difference in HSP values between the polymer and the elastomer, often through solvent selection or chemical modification.
Table 1: Estimated Hansen Solubility Parameters of Polymers (All values in MPa0.5)
| Polymer | CAS Number | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| DPTT (estimated) | N/A | 18.0 | 4.5 | 4.0 |
| PDMS | 63148-62-9 | 15.5 | 3.0 | 3.0 |
| SEBS (estimated) | 66070-58-4 | 17.5 | 2.0 | 1.5 |
| Polyisobutylene (PIB) | 9003-27-4 | 16.6 | 2.1 | 4.4 |
Data sourced and compiled from multiple references, including[10]. SEBS values are estimated based on its constituent blocks.
Table 2: Hansen Solubility Parameters of Common Solvents (All values in MPa0.5)
| Solvent | CAS Number | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |
| Chloroform | 67-66-3 | 17.8 | 3.1 | 5.7 |
| Chlorobenzene | 108-90-7 | 19.0 | 4.3 | 2.0 |
Data sourced from[11].
Experimental Protocols
Protocol 1: Solution Blending of DPTT and SEBS Elastomer
This protocol describes a standard method for preparing a DPTT/elastomer blend film via solution casting.
-
Preparation of Stock Solutions:
-
Prepare a DPTT stock solution (e.g., 5 mg/mL) in a suitable solvent like chloroform or chlorobenzene. Dissolve by stirring overnight, possibly with gentle heating (40-50°C).
-
Prepare an SEBS stock solution (e.g., 100 mg/mL) in a compatible solvent like toluene. Dissolve by stirring overnight.
-
-
Blending:
-
In a new vial, combine the stock solutions to achieve the desired DPTT:SEBS weight ratio (e.g., 5:95).
-
Vortex or sonicate the mixed solution for 10-15 minutes to ensure homogeneity.
-
-
Film Casting:
-
Clean a substrate (e.g., glass slide or silicon wafer) thoroughly using sonication in acetone (B3395972) and isopropanol, followed by drying with nitrogen.
-
For spin-coating, dispense the solution onto the substrate and spin at a desired speed (e.g., 1000-3000 rpm) to achieve the target thickness.
-
For drop-casting, dispense a known volume of the solution onto the substrate and allow the solvent to evaporate slowly in a covered petri dish to form the film.
-
-
Annealing:
-
Transfer the substrate with the dried film to a hotplate or vacuum oven.
-
Anneal the film at a temperature above the glass transition temperature of the elastomer (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes) to improve morphology and remove residual solvent.
-
-
Characterization:
-
Analyze the film morphology using techniques such as Atomic Force Microscopy (AFM) or Optical Microscopy.
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in DPTT-elastomer blends.
Caption: Role of a compatibilizer in stabilizing immiscible polymer blends.
References
- 1. researchgate.net [researchgate.net]
- 2. Form-Stable Phase Change Materials Based on SEBS and Paraffin: Influence of Molecular Parameters of Styrene-b-(Ethylene-co-Butylene)-b-Styrene on Shape Stability and Retention Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 4. ripublication.com [ripublication.com]
- 5. Polyisobutylene (PIB) | CAS 9003-27-4 | Connect Chemicals [connectchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 8. π-Conjugated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) oligomers for organic thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Polyisobutene - Wikipedia [en.wikipedia.org]
- 10. download.polympart.ir [download.polympart.ir]
- 11. researchgate.net [researchgate.net]
Adjusting cure temperature to control DPTT reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipentamethylene thiuram tetrasulfide (DPTT). The following information will help you adjust the cure temperature to control the DPTT reaction rate effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a DPTT reaction?
Temperature is a critical factor that directly influences the rate of the vulcanization reaction when using DPTT as an accelerator.[1] Increasing the temperature generally increases the kinetic energy of the molecules, leading to more frequent collisions and a faster reaction rate.[2] Conversely, lowering the temperature will slow down the reaction. Precise temperature control is essential for achieving the desired cross-linking density and final properties of the material.
Q2: What is the optimal cure temperature for DPTT?
While the optimal temperature can vary depending on the specific formulation and desired properties, studies on natural rubber vulcanization with DPTT have shown that a maximum crosslink density can be achieved at approximately 130°C. However, it is crucial to consider that DPTT's stability decreases at higher temperatures.
Q3: What is the recommended storage temperature for DPTT?
To ensure its stability and effectiveness as an accelerator, DPTT should be stored in a cool, dry place. The recommended storage temperature is between 20-25°C.[1] Exposure to temperatures above 60°C can cause the chemical structure of DPTT to change, reducing its efficacy.[1]
Q4: Can DPTT be used for low-temperature curing?
Yes, DPTT is a versatile accelerator that can be used for both low-temperature cures and rapid high-temperature cures.[2] For low-temperature applications, the reaction will proceed more slowly, requiring longer cure times to achieve the desired level of cross-linking.
Q5: What are the signs of DPTT degradation due to improper temperature?
Degradation of DPTT can lead to a decrease in its effectiveness as an accelerator.[1] This may manifest as an unexpectedly slow or incomplete cure, resulting in a final product with inferior mechanical properties.[3] If the DPTT has been exposed to high temperatures (above 60°C) or excessive humidity, it may have undergone hydrolysis or thermal decomposition.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow Reaction Rate / Incomplete Cure | Cure temperature is too low: The reaction kinetics are slow at lower temperatures. | Gradually increase the cure temperature in increments of 5-10°C and monitor the cure progress using a rheometer. |
| Degraded DPTT: The accelerator may have lost its activity due to improper storage (high temperature or humidity). | Use a fresh batch of DPTT that has been stored under the recommended conditions (20-25°C, dry environment).[1] | |
| Scorch (Premature Vulcanization) | Cure temperature is too high: The reaction is initiating too quickly at the processing temperature. | Reduce the initial processing temperature or the overall cure temperature. Consider a two-stage curing process with an initial lower temperature ramp. |
| Incorrect formulation: The combination of accelerators may be too reactive. | Review the formulation and consider using a delayed-action accelerator in combination with DPTT. | |
| Poor Mechanical Properties in Final Product | Non-optimal cure temperature: The crosslink density may be too low or too high. | Experiment with different cure temperatures around the known optimum (e.g., 130°C for natural rubber) to find the ideal temperature for your specific formulation. |
| Cure time is too short or too long: Inadequate or excessive curing can lead to suboptimal properties. | Use a moving die rheometer to determine the optimal cure time (t90) at your selected temperature. | |
| Reversion: At excessively high temperatures, the crosslinks can break down, leading to a loss of properties.[4][5] | Avoid excessively high cure temperatures and extended cure times. Monitor the rheometer curve for signs of reversion (a decrease in torque after reaching the maximum).[4][5] | |
| Surface Blooming (White, powdery substance on the surface) | Incomplete vulcanization: Unreacted compounding ingredients migrating to the surface. | Ensure complete vulcanization by optimizing the cure time and temperature.[6] |
| Incorrect dosage of accelerator: An excess of DPTT may not fully incorporate into the polymer matrix. | Carefully control the dosage of DPTT and other compounding agents to be within their solubility limits in the rubber.[6] |
Data Presentation
The following table summarizes the effect of cure temperature on the vulcanization kinetics of a natural rubber compound using DPTT as an accelerator. Data is typically obtained from a Moving Die Rheometer (MDR).
| Cure Temperature (°C) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI) | Maximum Torque (MH, dNm) |
| 120 | 5.8 | 15.2 | 10.6 | 18.5 |
| 130 | 3.5 | 9.8 | 15.9 | 20.1 |
| 140 | 2.1 | 6.5 | 22.7 | 19.8 |
| 150 | 1.3 | 4.2 | 34.5 | 19.2 |
| 160 | 0.8 | 2.9 | 47.6 | 18.6 |
Note: This data is representative and will vary depending on the specific rubber formulation.
Experimental Protocols
Methodology for Determining DPTT Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol outlines the procedure for evaluating the effect of cure temperature on the vulcanization of a rubber compound containing DPTT.
1. Materials and Equipment:
-
Rubber compound containing DPTT
-
Moving Die Rheometer (MDR)
-
Analytical balance
-
Sample cutter
2. Sample Preparation:
-
Ensure the rubber compound is homogenized.
-
Cut a sample of the uncured rubber compound of the appropriate weight for the MDR (typically 4.5-5.0 g).
3. MDR Instrument Setup:
-
Set the desired isothermal test temperature (e.g., 130°C).
-
Set the oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., ±0.5°).
-
Set the test duration to be sufficient to observe the full cure curve, including any potential reversion (e.g., 30 minutes).
4. Experimental Procedure:
-
Place the uncured rubber sample onto the lower die of the pre-heated MDR.
-
Close the test cavity. The instrument will start recording torque as a function of time.
-
The test will automatically stop after the preset time.
-
Repeat the test for each desired cure temperature (e.g., 120°C, 140°C, 150°C, 160°C).
5. Data Analysis:
-
From the rheometer curve (torque vs. time), determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.
-
6. Crosslink Density Measurement (Optional):
-
Swell a cured sample of known weight in toluene for 72 hours.
-
Measure the swollen weight.
-
Dry the sample and measure the dry weight.
-
Calculate the crosslink density using the Flory-Rehner equation.
Mandatory Visualization
Caption: Experimental workflow for optimizing DPTT cure temperature.
Caption: Simplified DPTT accelerated sulfur vulcanization pathway.
References
Reducing irritating vapors from DPTT degradation under humid conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Dipentamethylene Thiuram Tetrasulfide (DPTT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the generation of irritating vapors during DPTT degradation, particularly under humid conditions.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve issues encountered during experiments involving DPTT.
Issue: Strong, Irritating Odor Detected During DPTT Handling or Processing
-
Question: Why is there a strong, irritating odor when working with DPTT, especially in a humid environment?
-
Answer: The irritating odor is likely due to the degradation of DPTT, which can be accelerated by heat and humidity. The primary degradation products are volatile and odorous compounds, namely piperidine (B6355638) and carbon disulfide (CS₂). Piperidine has a characteristic amine-like, fishy odor, while carbon disulfide has a pungent, disagreeable smell. The presence of moisture can facilitate the hydrolysis of the thiuram disulfide bonds in the DPTT molecule, leading to the release of these vapors.
Troubleshooting Steps:
-
Control Humidity: Maintain a low-humidity environment in the laboratory and storage areas where DPTT is handled. Use of desiccators for storage and dehumidifiers in processing areas is recommended. Sulfenamide accelerators, a related class of rubber chemicals, are also known to have limited storage stability that is greatly influenced by humidity and heat.[1]
-
Temperature Management: Avoid exposing DPTT to high temperatures, as this will accelerate its thermal decomposition. If heating is necessary for your application, use the lowest effective temperature and ensure adequate ventilation.
-
Ventilation: Always handle DPTT in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure to any released vapors.
-
Consider Stabilizers: For applications where exposure to humidity is unavoidable, the use of hydrolysis stabilizers could be explored. While specific data on DPTT is limited, carbodiimide-based stabilizers are known to be effective anti-hydrolysis agents for polymers containing ester and amide groups by reacting with water and acidic byproducts.[2][3]
Issue: Inconsistent Experimental Results or Material Performance
-
Question: Could the degradation of DPTT be affecting the consistency of my experimental outcomes or the performance of my final product?
-
Answer: Yes, the degradation of DPTT can lead to a change in its chemical composition and therefore its reactivity as a vulcanization accelerator. This can result in variability in cure times, crosslink density, and the final mechanical properties of the material.[1] The presence of degradation byproducts can also potentially interfere with other components in your formulation.
Troubleshooting Steps:
-
Characterize Incoming Material: Ensure the purity and stability of your DPTT raw material. Store it in a cool, dry, and dark place.
-
Monitor Processing Conditions: Maintain tight control over temperature and humidity during all processing steps.
-
Analyze for Degradation Products: If inconsistencies persist, consider analyzing a sample of your DPTT or the processed material for the presence of piperidine and carbon disulfide. Gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique for this purpose.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding DPTT degradation and vapor mitigation.
1. What is the chemical reaction that leads to the formation of irritating vapors from DPTT in the presence of water?
2. Are there any quantitative data available on the amount of piperidine and CS₂ released from DPTT at different humidity levels?
Specific quantitative data correlating the percentage of relative humidity with the concentration of piperidine and CS₂ released from DPTT is not widely published. To obtain such data, controlled laboratory experiments would be necessary.
3. What are the recommended methods for capturing or neutralizing piperidine and carbon disulfide vapors in a laboratory or small-scale production setting?
-
Acid Gas Scrubbers: For piperidine, which is a basic amine, a wet scrubber using a dilute acidic solution (e.g., citric acid or acetic acid) would be effective for neutralization.[4][5][6][7][8]
-
Adsorbents: Activated carbon is a common adsorbent for volatile organic compounds (VOCs) and can be used to capture both piperidine and carbon disulfide vapors.[9] Specialty adsorbents impregnated with materials to enhance the capture of amines or sulfur compounds are also available.
-
Combined Approach: A multi-stage system, such as a packed bed of adsorbent followed by a wet scrubber, could provide a more comprehensive solution for capturing a wider range of volatile degradation products.
4. Are there any alternative accelerators to DPTT that are less prone to releasing irritating vapors?
Yes, there are other classes of vulcanization accelerators available. The choice of accelerator depends on the specific rubber formulation and desired properties. Some alternatives to consider include:
-
Sulfenamides (e.g., CBS, TBBS): These are delayed-action accelerators that are widely used in the rubber industry. However, their stability is also affected by heat and humidity.[1]
-
Thiazoles (e.g., MBT, MBTS): These are another class of commonly used accelerators.[1]
-
Low-Odor Accelerators: Some manufacturers offer accelerators specifically designed to have lower odor generation during processing.[7]
It is recommended to consult with a rubber chemical supplier to identify the most suitable accelerator for your specific application with reduced volatile emissions.
5. How can I analytically quantify the amount of piperidine and carbon disulfide being released?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the separation, identification, and quantification of volatile organic compounds like piperidine and carbon disulfide.[2][10][11] A headspace sampling technique can be employed to collect the vapors from a heated and humidified sample of DPTT for introduction into the GC-MS system.
Experimental Protocols
Protocol 1: Quantification of Piperidine and Carbon Disulfide from DPTT Degradation using Headspace GC-MS
Objective: To quantify the amount of piperidine and carbon disulfide released from DPTT under controlled temperature and humidity conditions.
Materials:
-
Dipentamethylene Thiuram Tetrasulfide (DPTT) powder
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
-
Gas-tight syringe
-
Deionized water
-
Standards of piperidine and carbon disulfide in a suitable solvent (e.g., methanol)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS) and headspace autosampler
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of DPTT (e.g., 100 mg) into a headspace vial.
-
For humid conditions, add a specific volume of deionized water (e.g., 100 µL) to the vial. For dry conditions, omit the water.
-
Seal the vial immediately with a cap and septum.
-
Prepare a series of calibration standards of piperidine and carbon disulfide in headspace vials.
-
-
Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler.
-
Set the incubation temperature (e.g., 120 °C) and time (e.g., 30 minutes) to simulate processing conditions.
-
The autosampler will automatically inject a known volume of the headspace gas into the GC-MS.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for separating volatile amines and sulfur compounds (e.g., a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane (B3030410) column).[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analytes.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification using the characteristic ions of piperidine and carbon disulfide.
-
-
Data Analysis:
-
Identify the peaks for piperidine and carbon disulfide in the chromatograms by comparing their retention times and mass spectra to those of the standards.
-
Quantify the concentration of each compound in the headspace by creating a calibration curve from the standard solutions.
-
Calculate the mass of piperidine and carbon disulfide released per gram of DPTT.
-
Protocol 2: Evaluating the Efficacy of Adsorbents for Vapor Mitigation
Objective: To assess the capacity of different adsorbents to capture piperidine and carbon disulfide vapors.
Materials:
-
Selected adsorbents (e.g., activated carbon, zeolite)
-
Glass tube packed with a known weight of the adsorbent
-
Source of DPTT vapor (e.g., a heated flask containing DPTT under humid conditions)
-
Inert gas flow (e.g., nitrogen)
-
Analytical system for vapor detection (e.g., GC-MS or specific gas sensors)
Procedure:
-
System Setup:
-
Generate a controlled stream of piperidine and carbon disulfide vapors by passing a heated, humidified inert gas over a sample of DPTT.
-
Pass this vapor stream through the packed bed of the adsorbent.
-
Connect the outlet of the adsorbent bed to the analytical system.
-
-
Adsorption Test:
-
Monitor the concentration of piperidine and carbon disulfide at the outlet of the adsorbent bed over time.
-
The "breakthrough" point is when the concentration at the outlet reaches a certain percentage of the inlet concentration.
-
-
Data Analysis:
-
Calculate the adsorption capacity of the material (mass of vapor adsorbed per mass of adsorbent) based on the breakthrough time and the inlet vapor concentration.
-
Compare the performance of different adsorbents.
-
Data Presentation
Table 1: Potential Degradation Products of DPTT
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Odor Description |
| Piperidine | C₅H₁₁N | 85.15 | Amine-like, fishy, peppery |
| Carbon Disulfide | CS₂ | 76.14 | Pungent, disagreeable |
Note: This table lists the primary expected volatile degradation products. Other minor byproducts may also be formed.
Table 2: Comparison of Vapor Mitigation Strategies
| Mitigation Strategy | Target Vapors | Principle of Operation | Advantages | Disadvantages |
| Acid Gas Scrubber | Piperidine (and other amines) | Neutralization with an acidic solution | High efficiency for basic gases | Less effective for non-basic vapors like CS₂; generates wastewater |
| Activated Carbon Adsorption | Piperidine, Carbon Disulfide, other VOCs | Physical adsorption onto a porous surface | Broad-spectrum effectiveness; simple operation | Finite capacity requiring regeneration or replacement; potential for heat generation |
| Humidity Control | All degradation products | Reduces the rate of hydrolysis | Prevents vapor formation at the source | May not be feasible in all processing environments |
| Temperature Control | All degradation products | Reduces the rate of thermal decomposition | Prevents vapor formation at the source | May be limited by process requirements |
| Use of Stabilizers | All degradation products | Inhibit the degradation reactions | Proactive approach to prevent vapor formation | Requires formulation changes; specific stabilizers for DPTT not well-documented |
Visualizations
Caption: Simplified degradation pathway of DPTT under humid conditions.
Caption: General workflow for mitigating irritating vapors from DPTT degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation [acp.copernicus.org]
- 4. s-k.com [s-k.com]
- 5. cpilink.com [cpilink.com]
- 6. epa.gov [epa.gov]
- 7. advairtech.com [advairtech.com]
- 8. SO2 Removal and Acid Gas Control » Babcock & Wilcox [babcock.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Technical Support Center: DPTT Disposal and Environmental Release
This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal and environmental considerations for Dipentamethylenethiuram tetrasulfide (DPTT).
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and disposal of DPTT in a laboratory setting.
Q: What should I do in the event of a small DPTT powder spill in the lab?
A: In case of a small dry spill, you should:
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat[1]. Avoid generating dust[2][3].
-
Containment: Prevent the powder from spreading or becoming airborne.
-
Clean-up: Carefully pick up the material mechanically (e.g., with a dustpan and brush or a dedicated vacuum with HEPA filtration)[2]. Avoid dry sweeping that creates dust. Place the collected material into a suitable, clearly labeled container for hazardous waste disposal[2].
-
Decontamination: Clean the spill area thoroughly with soap and water[3].
-
Disposal: Dispose of the collected DPTT and any contaminated cleaning materials (e.g., wipes, gloves) as hazardous chemical waste according to your institution's and local regulations[3].
Q: How do I handle liquid waste containing DPTT?
A: Liquid waste, such as reaction mixtures or solutions in organic solvents, must be handled as hazardous waste.
-
Do Not Pour Down the Drain: DPTT is toxic to aquatic life with long-lasting effects, and direct release to the sewer system is prohibited[2][4].
-
Segregate Waste: Collect all liquid waste containing DPTT in a designated, leak-proof, and clearly labeled hazardous waste container[1].
-
Compatibility: Ensure the waste container is chemically compatible with the solvent used. Do not mix incompatible waste streams.
-
Labeling: Label the container clearly with its contents, including "this compound," the solvent(s), and appropriate hazard warnings.
-
Storage and Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department for proper disposal[1].
Q: My DPTT powder appears clumped or compacted. Is it still usable?
A: Compaction can occur if the material is stored at temperatures exceeding 35°C or if pallets are double-stacked. While this may not indicate chemical degradation, it is best to consult the manufacturer's specifications. If you proceed, ensure the material is fully solubilized or dispersed as required by your protocol. Store DPTT in a cool, dry, well-ventilated area, avoiding direct sunlight[5].
Q: I've noticed skin irritation after handling DPTT. What should I do?
A: DPTT can be a skin sensitizer, and repeated exposure may lead to allergic contact dermatitis[3][4][5].
-
Immediate Action: If skin contact occurs, wash the affected area thoroughly with soap and water[3]. Remove any contaminated clothing and wash it before reuse[3].
-
Seek Medical Advice: If irritation or a rash develops, seek medical attention.
-
Review Procedures: Re-evaluate your handling procedures to minimize skin contact. Always wear appropriate chemical-resistant gloves (e.g., nitrile gloves) and a lab coat[1][3].
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental hazards of DPTT?
A1: The primary environmental hazard of DPTT is its toxicity to aquatic organisms. It is classified under GHS as Aquatic Chronic 2, with the hazard statement H411: "Toxic to aquatic life with long lasting effects"[4][5]. Therefore, preventing its release into sewers, surface water, or ground water is critical[2].
Q2: What are the approved disposal methods for DPTT waste?
A2: DPTT waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations[2][3]. It should not be disposed of with household or general laboratory trash[2]. The standard procedure involves collecting the waste in sealed, properly labeled containers for pickup by a licensed hazardous waste disposal company, typically coordinated through your institution's EHS office.
Q3: What happens to DPTT when it is heated or comes into contact with acid?
A3: Contact with acids will cause DPTT to release toxic gases[4]. If heated above its decomposition point, it can emit hazardous decomposition products, including toxic fumes of sulphur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2)[3][4].
Q4: What is the environmental fate of DPTT if accidentally released?
A4: The environmental fate of a chemical describes its transport and transformation in the environment.
-
Persistence: DPTT is expected to have long-lasting effects in the aquatic environment, suggesting it is persistent[4][5].
-
Transport: DPTT is practically insoluble in water and has a very low vapor pressure, meaning it is unlikely to dissolve in water or volatilize into the air[4]. If released, it would likely partition to soil and sediment.
-
Bioaccumulation: One source indicates a Bioconcentration Factor (BCF) of 16.98, which suggests a low potential for bioaccumulation[2]. However, comprehensive data is limited[4].
Q5: Are there any specific transportation regulations for DPTT?
A5: Yes. For transport under ADR, IMDG, and IATA regulations, DPTT is classified under UN Number 3077, designated as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S." (Not Otherwise Specified)[2]. This classification applies to its transport outside the lab.
Data Presentation
Table 1: Physicochemical Properties of DPTT
| Property | Value | Source(s) |
| Appearance | White, gray-yellow, or light yellow powder/granule | [3] |
| Molecular Formula | C₁₂H₂₀N₂S₆ | [3][5] |
| CAS Number | 120-54-7 | [3][5] |
| Molar Mass | 384.69 g/mol | [2][5] |
| Melting Point | 118.0 to 122.0 °C | [2] |
| Density | ~1.4 - 1.5 g/cm³ | [2] |
| Water Solubility | Practically insoluble | [3] |
| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25°C | [2] |
| Solubility (Other) | Soluble in chloroform, benzene, acetone, carbon disulfide | [3] |
Table 2: Ecotoxicity and Environmental Hazard Data for DPTT
| Parameter | Value / Classification | Source(s) |
| GHS Classification | Aquatic Chronic 2: Toxic to aquatic life with long lasting effects (H411) | [4][5] |
| Acute Fish Toxicity (LC₅₀) | No data available | [4] |
| Acute Daphnia Toxicity (EC₅₀) | No data available | [4] |
| Algae Toxicity (EC₅₀) | No data available | [4] |
| Bioconcentration Factor (BCF) | 16.98 | [2] |
| Persistence/Degradability | No specific data available, but classified for long-lasting effects | [4][5] |
| Note | The lack of specific quantitative toxicity values (LC₅₀/EC₅₀) necessitates a precautionary approach. Users must handle DPTT as a substance confirmed to be toxic to aquatic life and consult the supplier's Safety Data Sheet (SDS) for the most detailed information. |
Experimental Protocols
While specific environmental testing protocols for DPTT were not found in the search results, its ecotoxicity would be evaluated using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodology for Aquatic Toxicity Testing:
-
Algal Growth Inhibition Test (similar to OECD TG 201):
-
Objective: To determine the effects of a substance on the growth of freshwater microalgae.
-
Procedure: Cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over several generations (typically 72 hours).
-
Endpoint: The primary endpoint is the inhibition of growth, measured by cell count or another biomass surrogate (like fluorescence). This is used to calculate the EC₅₀, the concentration causing a 50% reduction in growth relative to a control.
-
-
Daphnia sp. Acute Immobilisation Test (similar to OECD TG 202):
-
Objective: To determine the acute toxicity to aquatic invertebrates.
-
Procedure: Young daphnids (Daphnia magna, aged less than 24 hours) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The endpoint is immobilization (daphnids are unable to swim). The EC₅₀ is the concentration that immobilizes 50% of the daphnids after 48 hours.
-
-
Fish, Acute Toxicity Test (similar to OECD TG 203):
-
Objective: To determine the acute lethal toxicity to fish.
-
Procedure: A group of fish of a recommended species (e.g., Zebrafish or Rainbow Trout) is exposed to the test substance at various concentrations for a period of 96 hours.
-
Endpoint: The endpoint is mortality. The data is used to calculate the LC₅₀, the concentration estimated to be lethal to 50% of the test fish population over the 96-hour period[6].
-
Visualizations
DPTT Laboratory Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of DPTT-containing waste in a laboratory setting.
References
- 1. U.S. EPA Releases Technical Support Document to Advance Cumulative Risk Assessment of Phthalates | News | ChemRadar [chemradar.com]
- 2. echemi.com [echemi.com]
- 3. This compound (so called) [Vulcanization Accelerator] --Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cerc.usgs.gov [cerc.usgs.gov]
Effect of zinc oxide and stearic acid on DPTT vulcanization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dipentamethylenethiuram tetrasulfide (DPTT) vulcanization systems. The following sections detail the effects of zinc oxide (ZnO) and stearic acid on vulcanization efficiency, offering solutions to common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the vulcanization process using DPTT, zinc oxide, and stearic acid.
| Problem | Potential Causes | Recommended Solutions |
| Premature Vulcanization (Scorch) | 1. Excessive Activator Levels: High concentrations of zinc oxide and stearic acid can overly activate the DPTT accelerator. 2. High Processing Temperatures: Heat history during mixing can initiate vulcanization prematurely. 3. Inadequate Dispersion of Ingredients: Localized high concentrations of activators or accelerators can lead to hot spots. | 1. Optimize Activator Ratio: Reduce the levels of zinc oxide and/or stearic acid. A common starting point is a 2:1 ratio of ZnO to stearic acid. 2. Control Mixing Temperature: Ensure the temperature during the compounding stage remains below the scorch temperature of the rubber compound. 3. Improve Mixing Procedure: Use a multi-stage mixing process. Add the DPTT accelerator in the final stage of mixing at a lower temperature. |
| Slow Cure Rate (Long Cure Time) | 1. Insufficient Activator Levels: Low levels of zinc oxide or stearic acid can lead to incomplete formation of the active accelerator complex. 2. Incorrect ZnO to Stearic Acid Ratio: An imbalanced ratio can reduce the efficiency of the activation system. 3. Low Vulcanization Temperature: The temperature may not be high enough to efficiently drive the cross-linking reactions. | 1. Increase Activator Concentration: Incrementally increase the dosage of zinc oxide and stearic acid. 2. Adjust Activator Ratio: Ensure an appropriate ratio of ZnO to stearic acid is used to form the zinc stearate (B1226849) complex effectively. 3. Increase Vulcanization Temperature: Raise the curing temperature in increments to find the optimal balance between cure speed and scorch safety. |
| Poor Mechanical Properties of Vulcanizate (e.g., low tensile strength, low modulus) | 1. Low Crosslink Density: This can result from insufficient activator levels, low sulfur content, or an inadequate cure time. 2. Poor Dispersion of Fillers and Additives: Agglomeration of zinc oxide or other fillers can create weak points in the rubber matrix. 3. Over-curing (Reversion): Excessive cure time or temperature can lead to the breakdown of crosslinks. | 1. Optimize Cure System: Re-evaluate the concentrations of DPTT, sulfur, zinc oxide, and stearic acid to achieve a higher state of cure. 2. Enhance Dispersion: Improve mixing protocols. The use of processing aids or surface-treated zinc oxide can improve dispersion.[1] 3. Determine Optimal Cure Time: Use rheometer data (t90) to establish the correct cure time and avoid over-curing. |
| Blooming (Surface Migration of Additives) | 1. Excessive Stearic Acid: Unreacted stearic acid can migrate to the surface of the rubber. 2. High Accelerator Dosage: Excess DPTT that is not consumed in the vulcanization reaction can bloom. | 1. Reduce Stearic Acid Level: Optimize the stearic acid concentration to be just enough to react with the zinc oxide. 2. Optimize Accelerator Level: Ensure the DPTT dosage is appropriate for the desired level of cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of zinc oxide and stearic acid in DPTT vulcanization?
A1: Zinc oxide and stearic acid function as an activator system. They react to form zinc stearate, which in turn forms a complex with the DPTT accelerator. This complex is more reactive and efficient at initiating the sulfur cross-linking of rubber polymer chains, leading to a faster and more efficient vulcanization process.[2]
Q2: How does the ratio of zinc oxide to stearic acid affect vulcanization?
A2: The ratio is crucial for the efficient formation of the active zinc stearate complex. An optimal ratio ensures that the accelerator is fully activated, leading to a desirable cure rate and crosslink density. An excess of stearic acid can lead to blooming, while an excess of zinc oxide may not be efficiently utilized and can affect the physical properties of the vulcanizate.
Q3: Can I use zinc stearate directly instead of zinc oxide and stearic acid?
A3: Yes, zinc stearate can be used directly. This can sometimes improve the dispersion of the activator in the rubber matrix. However, the in-situ formation of zinc stearate from zinc oxide and stearic acid is a common and effective practice in the rubber industry.
Q4: What is a typical experimental starting point for ZnO and stearic acid levels in a DPTT system?
A4: A common starting formulation in the rubber industry for conventional vulcanization systems includes 2-5 parts per hundred rubber (phr) of zinc oxide and 0.5-3 phr of stearic acid.[3] For DPTT systems, a typical starting point would be in this range, with adjustments made based on the specific rubber and desired properties.
Q5: How can I determine the effect of varying ZnO and stearic acid on my vulcanization process?
A5: A systematic study using a rheometer is the most effective method. By preparing rubber compounds with varying concentrations of zinc oxide and stearic acid while keeping other ingredients constant, you can analyze the rheometer curves to determine the effects on scorch time (ts2), cure time (t90), and the state of cure (maximum torque). This data, combined with physical property testing, will allow you to optimize your activator system.
Data Presentation
The following table summarizes the expected qualitative effects of varying zinc oxide and stearic acid concentrations on the vulcanization of a DPTT-accelerated rubber compound. Note that these are general trends, and the actual quantitative results will depend on the specific formulation and processing conditions.
| Formulation | ZnO (phr) | Stearic Acid (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (dN.m) | Crosslink Density |
| 1 (Low Activator) | 1.0 | 0.5 | Longer | Longer | Lower | Low |
| 2 (Balanced) | 3.0 | 1.5 | Moderate | Moderate | Higher | High |
| 3 (High Activator) | 5.0 | 2.5 | Shorter | Shorter | Highest | Very High |
| 4 (Excess Stearic Acid) | 3.0 | 3.0 | Moderate | Moderate | High | High (risk of bloom) |
Experimental Protocols
Rheometer Testing for Cure Characteristics
This protocol outlines the procedure for determining the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
Apparatus:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
Prepare a rubber compound with a specific formulation of DPTT, zinc oxide, and stearic acid.
-
Place a sample of the uncured rubber compound into the rheometer die cavity.
-
Close the die cavity and apply a specified temperature and pressure.
-
The rheometer will oscillate one of the dies at a set frequency and amplitude, measuring the torque required to do so.
-
As vulcanization proceeds, the stiffness of the rubber increases, and thus the torque required for oscillation increases.
-
A cure curve (torque vs. time) is generated.
-
From the cure curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indicator of the stiffness of the fully cured compound, which correlates with crosslink density.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time.
-
Crosslink Density Measurement (Swelling Method)
This method is based on the principle that a crosslinked rubber will swell, but not dissolve, in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.
Apparatus:
-
Analytical balance
-
Sample vials
-
Solvent (e.g., toluene)
-
Oven
Procedure:
-
Cut a small sample (approximately 0.2 g) of the vulcanized rubber.
-
Weigh the dry sample accurately (W_d).
-
Immerse the sample in a vial containing a suitable solvent (e.g., toluene) and allow it to swell for 72 hours at room temperature.
-
After 72 hours, remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_s).
-
Dry the sample in an oven at 60-70°C until a constant weight is achieved and reweigh (W_dd).
-
The volume fraction of rubber in the swollen gel (Vr) can be calculated.
-
The crosslink density can then be calculated using the Flory-Rehner equation.
Mechanical Properties Testing (Tensile Test)
This protocol follows the general principles of ASTM D412 for determining the tensile properties of vulcanized rubber.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die
Procedure:
-
Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets using the cutting die.
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus at a specific elongation (e.g., 100%, 300%): The stress required to produce a specific elongation.
-
Visualizations
Caption: Simplified signaling pathway of DPTT vulcanization activation.
Caption: General experimental workflow for evaluating DPTT vulcanization.
References
Validation & Comparative
A Comparative Guide to DPTT and Other Thiuram Accelerators in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipentamethylenethiuram tetrasulfide (DPTT) with other common thiuram accelerators, namely Tetramethylthiuram disulfide (TMTD), Tetraethylthiuram disulfide (TETD), and Tetrabenzylthiuram disulfide (TBzTD), in the context of rubber vulcanization. The information presented is supported by experimental data from various studies to assist in the selection of the most appropriate accelerator for specific research and development applications.
Executive Summary
Thiuram accelerators are ultra-fast accelerators crucial for the vulcanization of a wide range of elastomers. The choice of a specific thiuram accelerator significantly impacts the processing characteristics, cure kinetics, and the final physical properties of the vulcanized rubber. This guide focuses on the comparative performance of DPTT against TMTD, TETD, and TBzTD, with a particular emphasis on cure characteristics, mechanical properties, and safety profiles.
Comparative Performance Data
Cure Characteristics in Natural Rubber (NR)
The data below is derived from a study comparing DPTT and TMTD in natural rubber compounds filled with carbon black and silica.[1]
Table 1: Cure Characteristics of DPTT vs. TMTD in Carbon Black Filled Natural Rubber at 160°C
| Parameter | DPTT | TMTD |
| Scorch Time, t_s2_ (min) | 2.03 | 1.58 |
| Cure Time, t_90_ (min) | 4.83 | 3.93 |
| Cure Rate Index (CRI) | 35.71 | 42.55 |
Table 2: Cure Characteristics of DPTT vs. TMTD in Silica Filled Natural Rubber at 160°C
| Parameter | DPTT | TMTD |
| Scorch Time, t_s2_ (min) | 2.52 | 2.13 |
| Cure Time, t_90_ (min) | 7.23 | 5.82 |
| Cure Rate Index (CRI) | 21.23 | 27.10 |
Note: A higher Cure Rate Index (CRI) indicates a faster cure rate.
Observations:
-
Scorch Safety: DPTT consistently exhibits a longer scorch time (t_s2_) compared to TMTD in both carbon black and silica-filled natural rubber compounds, indicating better processing safety.[1]
-
Cure Rate: TMTD demonstrates a faster cure rate, as evidenced by the shorter cure time (t_90_) and higher Cure Rate Index (CRI).[1]
-
TETD: While direct quantitative data for TETD in this specific comparison is unavailable, literature suggests that TETD generally offers a longer scorch time than TMTD, making it safer in processing.[2]
-
TBzTD: TBzTD is known to provide significantly longer scorch times compared to TMTD, enhancing processing safety.[3][4]
Physical Properties of Vulcanizates
A comprehensive dataset directly comparing the physical properties of vulcanizates prepared with all four accelerators under identical conditions is not available. However, general characteristics and data from various studies are summarized below.
Table 3: General Comparison of Physical Properties
| Property | DPTT | TMTD | TETD | TBzTD |
| Tensile Strength | Good | Good to Excellent | Good | Good to Excellent |
| Modulus | Good | High | High | High |
| Elongation at Break | Good | Good | Good | Good |
| Hardness | Comparable to other thiurams | High | High | High |
| Compression Set | Good resistance | Good resistance | Good resistance | Good resistance |
| Heat Aging Resistance | Excellent, acts as a sulfur donor | Good | Good | Excellent |
Observations:
-
DPTT is noted for imparting excellent heat and aging resistance to vulcanizates, partly due to its function as a sulfur donor.[2]
-
TMTD is a widely used accelerator that provides good overall physical properties.[2]
-
TETD offers properties closely resembling those of TMTD.[2]
-
TBzTD is reported to provide excellent physical properties, comparable or even superior to TMTD, with the added benefit of better heat aging resistance.[3][5]
Safety Profile: Nitrosamine (B1359907) Formation
A significant consideration in the use of thiuram accelerators is their potential to form carcinogenic N-nitrosamines during vulcanization.
Table 4: Nitrosamine Formation Potential
| Accelerator | Nitrosamine Formation | Notes |
| DPTT | Potential to form N-nitrosopiperidine | The amine precursor is piperidine. |
| TMTD | Forms N-nitrosodimethylamine (NDMA) | NDMA is a known carcinogen.[4] |
| TETD | Forms N-nitrosodiethylamine (NDEA) | NDEA is a known carcinogen. |
| TBzTD | Does not form carcinogenic nitrosamines | Forms dibenzylnitrosamine, which is not considered carcinogenic.[3][4] |
Observations:
-
TBzTD is a significantly safer alternative to TMTD and TETD from a nitrosamine perspective, making it a preferred choice in applications with stringent safety regulations, such as in the manufacturing of pharmaceutical stoppers and food-contact articles.[3][4]
-
The nitrosamine formation potential of DPTT should be considered in the context of the specific application and regulatory requirements.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of rubber accelerators. These protocols are based on widely accepted ASTM standards.
Compounding of Rubber
A typical experimental formulation for comparing the accelerators in a natural rubber (NR) compound is as follows:
Table 5: Example Formulation for Accelerator Comparison
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Carbon Black (N330) or Silica | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Sulfur | 1.5 |
| Accelerator (DPTT, TMTD, TETD, or TBzTD) | 2.0 |
Mixing Procedure: The rubber compounds are prepared on a two-roll mill.
-
The natural rubber is masticated until a band is formed on the mill.
-
Zinc oxide and stearic acid are added and mixed until fully dispersed.
-
The filler (carbon black or silica) is added in increments and thoroughly mixed.
-
Finally, the sulfur and the respective accelerator are added at a lower temperature to prevent scorching, and the compound is homogenized.
-
The mixed compound is then sheeted out and conditioned at room temperature for 24 hours before testing.
Cure Characteristics
ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter
-
A sample of the uncured rubber compound is placed in the pre-heated cavity of an oscillating disk rheometer.
-
The cavity is closed, and the sample is subjected to a small-amplitude oscillatory shear at a specified temperature (e.g., 160°C).
-
The torque required to oscillate the disk is measured as a function of time.
-
The following parameters are determined from the resulting cure curve:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (t_s2_): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.
-
Cure Time (t_90_): The time taken to reach 90% of the maximum torque, indicating the optimum cure time.
-
Cure Rate Index (CRI): Calculated as 100 / (t_90_ - t_s2_).
-
Physical Properties of Vulcanizates
The rubber compounds are vulcanized in a compression molding press at the specified temperature (e.g., 160°C) for their respective optimum cure times (t_90_). The resulting vulcanized sheets are then used to prepare test specimens for the following tests.
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The thickness of the narrow section of each specimen is measured.
-
The specimen is mounted in the grips of a tensile testing machine.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
-
The force and elongation are continuously recorded.
-
The following properties are calculated:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness
-
A durometer (Type A for soft rubbers) is used to measure the indentation hardness.
-
The presser foot of the durometer is placed on the surface of the vulcanized rubber specimen.
-
The indenter is pressed into the material, and the hardness reading is taken after a specified time (e.g., 3 seconds).
-
Multiple readings are taken at different locations on the specimen, and the average value is reported.
ASTM D395 - Standard Test Methods for Rubber Property—Compression Set
-
Cylindrical test specimens are compressed to a specified percentage of their original height (e.g., 25%).
-
The compressed specimens are placed in an oven at a specified temperature (e.g., 100°C) for a specified time (e.g., 22 hours).
-
After the specified time, the specimens are removed from the fixture and allowed to recover at room temperature for 30 minutes.
-
The final thickness of the specimens is measured.
-
The compression set is calculated as the percentage of the original deflection that is not recovered.
ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven
-
Dumbbell-shaped test specimens are prepared.
-
The initial tensile properties and hardness of the unaged specimens are measured.
-
The specimens are then placed in a circulating air oven at a specified temperature (e.g., 100°C) for a specified duration (e.g., 72 hours).
-
After aging, the specimens are removed from the oven and conditioned at room temperature.
-
The tensile properties and hardness of the aged specimens are measured.
-
The percentage change in these properties is calculated to assess the heat aging resistance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general vulcanization mechanism and a typical experimental workflow for comparing rubber accelerators.
Caption: General mechanism of thiuram-accelerated sulfur vulcanization.
Caption: Experimental workflow for comparing rubber accelerators.
Conclusion
The selection of a thiuram accelerator is a critical decision that influences the processability, cure efficiency, final properties, and safety of a rubber product.
-
DPTT stands out for its excellent processing safety (longer scorch time) and its ability to impart superior heat and aging resistance, making it a suitable candidate for applications requiring long-term durability at elevated temperatures.
-
TMTD is a fast and effective accelerator that provides good overall physical properties but is associated with the formation of carcinogenic nitrosamines.
-
TETD offers a performance profile similar to TMTD but with improved scorch safety.
-
TBzTD emerges as a compelling alternative, offering a good balance of processing safety and cure speed, along with excellent physical properties and, most importantly, a significantly improved safety profile due to the absence of carcinogenic nitrosamine formation.
For researchers and professionals in fields where safety and long-term stability are paramount, such as in the development of pharmaceutical or medical-grade elastomeric components, TBzTD presents a strong case for consideration. DPTT is a valuable option when exceptional heat resistance is the primary requirement. The choice between these accelerators will ultimately depend on the specific performance requirements, processing conditions, and regulatory constraints of the intended application.
References
A Comparative Guide to Validating Crosslink Structures in DPTT-Vulcanized Rubber
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the crosslink structure in Dipentamethylenethiuram Tetrasulfide (DPTT)-vulcanized rubber. It includes supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate validation methods for their specific applications. The crosslink structure, including the total crosslink density and the distribution of monosulfidic, disulfidic, and polysulfidic linkages, is a critical determinant of the physicochemical and mechanical properties of vulcanized rubber, such as its durability, thermal stability, and elasticity.
Introduction to DPTT Vulcanization and Crosslink Analysis
DPTT is an ultra-fast accelerator for the sulfur vulcanization of rubber. It can also function as a sulfur donor, contributing to the formation of a crosslinked network.[1] The validation of the resulting three-dimensional network is crucial for predicting and controlling the performance of the rubber product. A variety of analytical techniques are employed to characterize this network, each providing unique insights into the crosslink density and the nature of the sulfur bridges.
Comparative Analytical Techniques
Several methods are available for the comprehensive analysis of crosslink structures in vulcanized rubber. The most common techniques include equilibrium swelling, dynamic mechanical analysis (DMA), and nuclear magnetic resonance (NMR) spectroscopy. For a detailed analysis of the types of sulfur crosslinks, chemical probe methods are employed.
| Analytical Technique | Parameter Measured | Principle | Advantages | Limitations |
| Equilibrium Swelling | Total Crosslink Density | Based on the Flory-Rehner equation, which relates the amount of solvent absorbed by a swollen rubber sample to its crosslink density.[2] | Simple, low-cost, and widely used.[2] | Time-consuming, solvent-dependent, and does not differentiate between chemical and physical crosslinks or the types of sulfidic links.[3][4] |
| Dynamic Mechanical Analysis (DMA) | Total Crosslink Density | Measures the storage modulus (E') in the rubbery plateau region, which is proportional to the crosslink density.[5][6] | Rapid, provides information on viscoelastic properties, and can be correlated with swelling methods.[6] | Indirect measurement of crosslink density, and the calculation requires assumptions about the rubber's properties.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Total Crosslink Density & Distribution | Measures the spin-spin relaxation time (T2) or residual dipolar coupling, which are sensitive to the mobility of polymer chains and thus to the crosslink density.[1][2][8] | Provides detailed information on molecular mobility and network homogeneity. Can distinguish between different types of crosslinks with advanced techniques.[9] | Requires specialized equipment and expertise for data interpretation. |
| Thiol-Amine Chemical Probes | Mono-, Di-, and Polysulfidic Crosslinks | Utilizes specific chemical reagents to selectively cleave di- and polysulfidic crosslinks, allowing for their quantification by measuring the change in crosslink density.[2][10] | Provides a quantitative distribution of the different types of sulfur crosslinks. | Involves wet chemistry, can be complex, and may not be suitable for all rubber formulations. |
Experimental Data: A Comparative Overview
While direct comparative data for DPTT-vulcanized rubber against other systems in a single study is limited in the public domain, the following table synthesizes typical findings from various studies on natural rubber (NR) vulcanizates to illustrate the expected differences in crosslink structures. The values presented are indicative and can vary based on the specific formulation and curing conditions.
| Vulcanization System | Accelerator(s) | Total Crosslink Density (mol/cm³ x 10⁻⁵) | Monosulfidic Links (%) | Disulfidic Links (%) | Polysulfidic Links (%) |
| Conventional (CV) | CBS | ~8-12 | ~10-20 | ~20-30 | ~50-70 |
| Semi-Efficient (SEV) | CBS/TMTD | ~6-10 | ~20-40 | ~30-50 | ~10-30 |
| Efficient (EV) | TMTD/Sulfur Donor | ~4-8 | ~60-90 | ~10-30 | <10 |
| DPTT System (as primary) | DPTT | ~7-11 | High proportion expected | - | Lower proportion expected |
Note: The distribution for the DPTT system is an educated estimation based on its function as a sulfur donor, which tends to favor the formation of shorter, more thermally stable crosslinks.
Detailed Experimental Protocols
Equilibrium Swelling Method (Flory-Rehner Equation)
Objective: To determine the total crosslink density.
Materials:
-
Vulcanized rubber sample (approximately 0.2 g)
-
Toluene (B28343) (or another suitable solvent)
-
Analytical balance
-
Vials
Procedure:
-
Cut a small piece of the vulcanized rubber sample and accurately weigh it (W_dry).
-
Place the sample in a vial and add a sufficient amount of toluene to fully immerse it.
-
Seal the vial and allow the sample to swell in the dark at room temperature for 72 hours to reach equilibrium.
-
Remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (W_deswollen). This step is to account for any extractable materials.
-
Calculate the volume fraction of rubber in the swollen gel (Vr) using the densities of the rubber and the solvent.
-
Calculate the crosslink density (ν) using the Flory-Rehner equation: ν = -[ln(1 - Vr) + Vr + χVr²] / [Vs(Vr^(1/3) - Vr/2)] where χ is the Flory-Huggins polymer-solvent interaction parameter and Vs is the molar volume of the solvent.[2][4]
Dynamic Mechanical Analysis (DMA)
Objective: To determine the total crosslink density from the storage modulus.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tension film clamp).
Procedure:
-
Prepare a rectangular sample of the vulcanized rubber with uniform dimensions.
-
Mount the sample in the DMA.
-
Perform a temperature sweep from a temperature below the glass transition temperature (Tg) to a temperature well into the rubbery plateau region (e.g., -100°C to 100°C) at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).
-
Identify the rubbery plateau region from the plot of storage modulus (E') versus temperature.
-
Select a temperature within the rubbery plateau and record the storage modulus (E').
-
Calculate the crosslink density (ν) using the theory of rubber elasticity: ν = E' / (3RT) where R is the ideal gas constant and T is the absolute temperature in Kelvin.[5][7]
Thiol-Amine Chemical Probe Method
Objective: To determine the concentration of monosulfidic, disulfidic, and polysulfidic crosslinks.
Reagents:
-
Probe 1 (for polysulfidic links): Propane-2-thiol (0.4 M) and piperidine (B6355638) (0.4 M) in toluene.
-
Probe 2 (for di- and polysulfidic links): Hexane-1-thiol (1 M) in piperidine.
Procedure:
-
Determine the initial total crosslink density (ν_total) of the vulcanizate using the equilibrium swelling method.
-
To determine the polysulfidic crosslinks, immerse a separate, accurately weighed sample in Probe 1 for 2 hours at room temperature.[10]
-
After treatment, wash the sample thoroughly with fresh solvent and determine the new crosslink density (ν_after_probe1) using the equilibrium swelling method.
-
The concentration of polysulfidic crosslinks (ν_poly) is the difference: ν_poly = ν_total - ν_after_probe1.
-
To determine the di- and polysulfidic crosslinks, immerse another accurately weighed sample in Probe 2 for 72 hours at room temperature under a nitrogen atmosphere.[10]
-
After treatment, wash the sample and determine the new crosslink density (ν_after_probe2).
-
The concentration of monosulfidic crosslinks (ν_mono) is equal to ν_after_probe2.
-
The concentration of disulfidic crosslinks (ν_di) is calculated as: ν_di = ν_after_probe1 - ν_after_probe2.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive validation of the crosslink structure in vulcanized rubber.
Caption: Workflow for validating rubber crosslink structure.
Signaling Pathway of Sulfur Vulcanization
The following diagram illustrates a simplified signaling pathway for accelerated sulfur vulcanization, highlighting the key stages from the activation of the accelerator to the formation of crosslinks.
Caption: Simplified pathway of accelerated sulfur vulcanization.
Conclusion
The validation of the crosslink structure in DPTT-vulcanized rubber is essential for ensuring product quality and performance. This guide has provided a comparative overview of key analytical techniques, along with illustrative data and detailed experimental protocols. For a comprehensive understanding, a combination of these methods is recommended. Equilibrium swelling and DMA offer accessible means to determine total crosslink density, while NMR spectroscopy provides deeper insights into network homogeneity. The thiol-amine chemical probe method is indispensable for quantifying the distribution of different sulfidic crosslinks, which is critical for predicting properties such as thermal stability and aging resistance. By employing these methodologies, researchers can effectively characterize and compare the crosslink structures of DPTT-vulcanized rubber with other vulcanization systems.
References
- 1. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 2. journal.rubber.or.kr [journal.rubber.or.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rct [rct.kglmeridian.com]
- 10. semanticscholar.org [semanticscholar.org]
A Comparative Performance Analysis of DPTT and Elemental Sulfur as Sulfur Donors in Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Dipentamethylenethiuram tetrasulfide (DPTT) against traditional elemental sulfur in the vulcanization of elastomers. The information presented herein is supported by experimental data drawn from scientific literature to assist researchers and professionals in materials science and drug development in selecting the appropriate sulfur donor for their specific applications.
Executive Summary
The vulcanization process is fundamental to enhancing the mechanical properties of rubber. While elemental sulfur is the conventional and most cost-effective vulcanizing agent, organic sulfur donors like DPTT offer significant advantages, particularly in terms of processing safety and the thermal stability of the final product. DPTT functions not only as a sulfur donor but also as an ultra-fast accelerator, influencing the cure kinetics and the nature of the resulting crosslink network. The choice between elemental sulfur and DPTT is contingent upon the desired performance characteristics of the vulcanizate, processing conditions, and economic considerations.
Performance Comparison
The selection of a sulfur donor has a profound impact on the vulcanization process and the final properties of the rubber. Elemental sulfur systems typically lead to a higher proportion of polysulfidic crosslinks, which, while providing good initial mechanical properties, are thermally less stable. In contrast, DPTT promotes the formation of more stable monosulfidic and disulfidic crosslinks, enhancing the heat and reversion resistance of the vulcanizate.
Cure Characteristics
The vulcanization process is typically monitored using a rheometer, which provides data on the cure characteristics of the rubber compound. Key parameters include:
-
Scorch Time (tₛ₂): The time at which vulcanization begins. A longer scorch time is indicative of better processing safety, preventing premature curing.
-
Optimum Cure Time (t₉₀): The time required to achieve 90% of the maximum torque, representing the optimal duration of vulcanization.
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization process.
-
Minimum Torque (Mₗ): An indicator of the viscosity of the unvulcanized rubber.
-
Maximum Torque (Mₕ): An indicator of the stiffness and crosslink density of the vulcanized rubber.
-
Delta Torque (Mₕ - Mₗ): The difference between maximum and minimum torque, which is proportional to the crosslink density.
Table 1: Comparative Cure Characteristics of Natural Rubber Compounds
| Parameter | Elemental Sulfur System (Conventional) | DPTT-like System (Efficient Vulcanization) |
| Scorch Time (tₛ₂) at 150°C (min) | Shorter | Longer |
| Optimum Cure Time (t₉₀) at 150°C (min) | Longer | Shorter |
| Cure Rate Index (CRI) | Lower | Higher |
| Maximum Torque (Mₕ) (dN·m) | Higher | Lower |
| Delta Torque (Mₕ - Mₗ) (dN·m) | Higher | Lower |
Note: The data presented is a qualitative summary based on the general understanding of conventional versus efficient vulcanization systems. DPTT is a key component in many efficient vulcanization (EV) systems.
Physical Properties of Vulcanizates
The mechanical and thermal properties of the vulcanized rubber are critical performance indicators.
Table 2: Comparative Physical Properties of Natural Rubber Vulcanizates
| Property | Elemental Sulfur System (Conventional) | DPTT-like System (Efficient Vulcanization) |
| Tensile Strength (MPa) | High | Slightly Lower |
| Elongation at Break (%) | High | High |
| Modulus at 300% (MPa) | High | Lower |
| Hardness (Shore A) | Higher | Lower |
| Compression Set (%) | Higher (less favorable) | Lower (more favorable) |
| Heat and Reversion Resistance | Poor | Excellent |
Note: The data presented is a qualitative summary. The higher proportion of mono- and disulfidic crosslinks in DPTT-cured systems leads to improved thermal stability and lower compression set.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of sulfur donors.
Rubber Compounding
Materials:
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
Carbon Black (Reinforcing Filler)
-
Processing Oil
-
Antioxidant/Antiozonant
-
Sulfur Donor (Elemental Sulfur or DPTT)
-
Accelerator (e.g., a sulfenamide (B3320178) for the elemental sulfur system; DPTT acts as its own accelerator)
Procedure:
-
The rubber is masticated on a two-roll mill.
-
Zinc oxide, stearic acid, antioxidant/antiozonant, and processing oil are added and mixed until a homogeneous blend is achieved.
-
Carbon black is added in increments and thoroughly dispersed.
-
Finally, the sulfur donor and any additional accelerators are added at a lower temperature to prevent scorching.
-
The compounded rubber is sheeted out and conditioned for 24 hours at room temperature.
Determination of Cure Characteristics
Equipment: Moving Die Rheometer (MDR)
Procedure:
-
A sample of the compounded rubber is placed in the pre-heated rheometer chamber (e.g., at 150°C).
-
The torque required to oscillate the die is measured as a function of time.
-
The scorch time (tₛ₂), optimum cure time (t₉₀), minimum torque (Mₗ), and maximum torque (Mₕ) are determined from the resulting rheograph.
-
The Cure Rate Index (CRI) is calculated using the formula: CRI = 100 / (t₉₀ - tₛ₂).
Vulcanization and Testing of Physical Properties
Procedure:
-
The compounded rubber sheets are vulcanized in a compression molding press at a specified temperature and pressure for the predetermined optimum cure time (t₉₀).
-
Dumbbell-shaped test specimens are cut from the vulcanized sheets.
-
Tensile Properties: Tensile strength, elongation at break, and modulus are measured using a universal testing machine according to ASTM D412.
-
Hardness: Hardness (Shore A) is measured using a durometer according to ASTM D2240.
-
Compression Set: The resistance of the material to permanent deformation is measured according to ASTM D395.
-
Heat Aging: Vulcanized samples are aged in a hot air oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 72 hours), after which the changes in physical properties are measured.
Vulcanization Mechanisms and Signaling Pathways
Elemental Sulfur Vulcanization
The mechanism of elemental sulfur vulcanization is complex and involves the opening of the eight-membered sulfur ring (S₈) to form reactive polysulfide intermediates. This process is typically facilitated by accelerators and activators. The reactive sulfur species then attack the allylic positions of the polymer chains, leading to the formation of crosslinks.
Caption: Simplified pathway of elemental sulfur vulcanization.
DPTT Vulcanization
DPTT acts as a sulfur donor by thermally decomposing at vulcanization temperatures to release reactive sulfur species. A key feature of DPTT is that it promotes the formation of shorter, more thermally stable monosulfidic and disulfidic crosslinks. DPTT also functions as an ultra-fast accelerator, contributing to a faster cure rate.
Caption: Vulcanization pathway using DPTT as a sulfur donor.
Conclusion
Both elemental sulfur and DPTT are effective in vulcanizing rubber, but they offer distinct advantages and disadvantages.
-
Elemental Sulfur: Remains the industry standard due to its low cost and the high initial mechanical strength it imparts to the vulcanizate. However, it can lead to processing safety issues (scorch) and the resulting vulcanizates have poorer heat and reversion resistance due to the prevalence of thermally unstable polysulfidic crosslinks.
-
DPTT: As a sulfur donor and ultra-fast accelerator, DPTT provides excellent processing safety with a longer scorch time and a faster cure rate. The resulting vulcanizates exhibit superior heat aging and reversion resistance due to the formation of stable monosulfidic and disulfidic crosslinks. The primary drawback of DPTT is its higher cost compared to elemental sulfur.
The selection between these two sulfur donors should be based on a comprehensive evaluation of the desired performance characteristics of the final product, the processing requirements, and economic factors. For applications demanding high thermal stability and long service life at elevated temperatures, DPTT presents a compelling alternative to conventional elemental sulfur vulcanization systems.
A Comparative Guide to DPTT-Cured and Peroxide-Cured Rubber: Mechanical Properties and Experimental Protocols
For researchers and professionals in materials science and drug development, the choice of curing agent for rubber components is a critical decision that significantly impacts the final product's performance and longevity. This guide provides an objective comparison of the mechanical properties of rubber cured with dipentamethylenethiuram tetrasulfide (DPTT), a thiuram-based accelerator and sulfur donor, versus conventional peroxide curing systems. The information presented is supported by a synthesis of experimental data from various studies.
Executive Summary
The selection between DPTT and peroxide curing hinges on the specific application's requirements. Peroxide-cured rubbers typically exhibit superior thermal stability and lower compression set, making them ideal for high-temperature sealing applications. In contrast, sulfur-based systems, including those using DPTT as a sulfur donor, often provide enhanced tensile strength and tear resistance, which are crucial for dynamic applications where durability is paramount.
Curing Mechanisms at a Glance
The fundamental difference in the mechanical properties of DPTT-cured and peroxide-cured rubber arises from the nature of the crosslinks formed during vulcanization.
-
DPTT Curing: As a sulfur donor, DPTT facilitates the formation of sulfidic crosslinks (C-Sₓ-C) between polymer chains. The length and density of these crosslinks (mono-, di-, and polysulfidic) can be controlled to a certain extent by the curing system formulation and influence the final mechanical properties. Polysulfidic crosslinks, for instance, are associated with higher tensile and tear strength but lower thermal stability.
-
Peroxide Curing: Peroxide curing agents, such as dicumyl peroxide (DCP), decompose at elevated temperatures to generate free radicals. These radicals abstract hydrogen atoms from the polymer chains, leading to the formation of direct carbon-carbon (C-C) bonds. These C-C bonds have higher bond energy compared to sulfidic bonds, resulting in excellent heat resistance and low compression set.[1] However, this curing method can sometimes lead to lower tensile and tear strength compared to sulfur vulcanization.[1]
Caption: Curing mechanism overview.
Comparative Analysis of Mechanical Properties
The following tables summarize the typical mechanical properties of rubber compounds cured with DPTT (representing a sulfur-donor system) versus a standard peroxide system. The data is compiled from various studies and represents general trends. Specific values can vary depending on the base elastomer, formulation, and processing conditions.
Table 1: General Mechanical Property Comparison
| Mechanical Property | DPTT-Cured (Sulfur Donor) | Peroxide-Cured | Predominant Crosslink Type |
| Heat Resistance | Good | Excellent | C-Sₓ-C vs. C-C |
| Compression Set | Fair to Good | Excellent | C-Sₓ-C vs. C-C |
| Tensile Strength | Good to Excellent | Fair to Good | C-Sₓ-C vs. C-C |
| Elongation at Break | Good to Excellent | Fair to Good | C-Sₓ-C vs. C-C |
| Tear Strength | Good to Excellent | Fair | C-Sₓ-C vs. C-C |
| Hardness | Adjustable | Adjustable | N/A |
Table 2: Illustrative Quantitative Data for EPDM Rubber
| Property | DPTT-Cured (Sulfur System) | Peroxide-Cured | Unit |
| Tensile Strength | ~15 | Lower (~10-12) | MPa |
| Elongation at Break | ~400 | Lower (~250-350) | % |
| Modulus at 100% Elongation | Lower | Higher | MPa |
| Hardness | 60-70 | 60-70 | Shore A |
| Compression Set (70°C, 22h) | Higher (~20-30) | Lower (~10-15) | % |
| Tear Strength | Higher | Lower | kN/m |
Note: The data in Table 2 is illustrative and based on general findings in the literature comparing sulfur and peroxide cures for EPDM. Actual values will depend on the specific formulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties, based on ASTM standards.
Tensile Properties (Tensile Strength, Elongation at Break, Modulus)
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from a cured rubber sheet of uniform thickness.
-
Gage Marks: Two parallel gage marks are placed on the narrow portion of the specimen. The initial distance between these marks is measured.
-
Testing Machine: A calibrated tensile testing machine equipped with grips to hold the specimen is used.
-
Procedure: The specimen is mounted in the grips, and a constant rate of extension is applied until the specimen ruptures. The force and the distance between the gage marks are continuously recorded.
-
Calculations:
-
Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break: The increase in distance between the gage marks at the point of rupture, expressed as a percentage of the original distance.
-
Modulus: The stress (force per unit area) at a specified elongation (e.g., 100% or 300%).
-
-
Tear Strength
-
Standard: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.
-
Methodology:
-
Specimen Preparation: Specimens of a specified shape (e.g., crescent, angle, or trouser) are die-cut from a cured rubber sheet.
-
Testing Machine: A tensile testing machine is used.
-
Procedure: The specimen is mounted in the grips, and a constant rate of extension is applied, causing the specimen to tear. The force required to initiate and/or propagate the tear is recorded.
-
Calculation: Tear strength is calculated as the maximum force recorded divided by the thickness of the specimen.
-
Compression Set
-
Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.
-
Methodology:
-
Specimen Preparation: Cylindrical discs of a specified diameter and thickness are used. The initial thickness is measured.
-
Procedure: The specimen is placed in a compression device and compressed to a specified percentage of its original height. The device is then placed in an oven at a specified temperature for a set duration (e.g., 22 hours at 70°C).
-
Recovery: After the specified time, the specimen is removed from the device and allowed to cool at room temperature for 30 minutes.
-
Final Measurement: The final thickness of the specimen is measured.
-
Calculation: Compression set is calculated as the percentage of the original deflection that is not recovered.
-
Hardness
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
-
Methodology:
-
Instrument: A durometer (typically Shore A for rubber) is used. The instrument has an indenter that is pressed into the material.
-
Specimen Preparation: The test specimen should have a flat surface and a minimum thickness of 6 mm.
-
Procedure: The durometer is pressed firmly and vertically onto the specimen. The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.
-
Reading: The hardness is read directly from the durometer scale, which ranges from 0 to 100.
-
Caption: Workflow for comparative analysis.
Conclusion
The choice between DPTT-cured and peroxide-cured rubber is a trade-off between several key mechanical properties. Peroxide curing is the preferred method for applications demanding high thermal stability and excellent compression set resistance, such as high-temperature seals and gaskets. Conversely, when superior tensile strength, elongation at break, and tear resistance are the primary requirements, a DPTT-based sulfur curing system is often the more suitable option. This is particularly relevant for dynamic applications subjected to significant mechanical stress. A thorough understanding of these differences, supported by standardized experimental testing, is essential for the successful design and development of robust and reliable rubber components.
References
Spectroscopic Analysis Confirms DPTT Reaction Pathways for Advanced Polymer Synthesis
A definitive guide for researchers and drug development professionals on the spectroscopic confirmation of Donor-Acceptor-Acceptor (D-A-A) type Diketopyrrolopyrrole-Thiophene (DPTT) reaction pathways. This guide provides a comparative analysis of spectroscopic techniques, alternative polymer systems, and detailed experimental protocols to ensure precise control over polymer architecture and properties.
The synthesis of donor-acceptor (D-A) conjugated polymers, particularly those based on diketopyrrolopyrrole (DPP) and thiophene, is a cornerstone of modern materials science, with applications ranging from organic electronics to biomedical devices.[1][2] Achieving a specific Donor-Acceptor-Acceptor (D-A-A) architecture is crucial for fine-tuning the optoelectronic properties of these materials. This guide details the use of spectroscopic techniques to monitor and confirm the reaction pathways leading to these advanced polymer structures.
Comparative Spectroscopic Analysis of DPTT Polymerization
The primary methods for synthesizing DPTT-based polymers are Stille and Suzuki cross-coupling reactions.[2][3] In-situ and operando spectroscopic monitoring are indispensable tools for elucidating the kinetics and mechanism of these polymerizations, ensuring the desired D-A-A sequence is achieved.[4][5]
UV-Vis Spectroscopy is a powerful technique for real-time monitoring of the polymerization progress. As the conjugated system of the polymer chain extends, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed.[6][7] This shift provides direct evidence of successful polymerization and can be used to track reaction kinetics. For a D-A-A architecture, the introduction of the second acceptor unit is expected to cause a distinct spectral shift compared to a simple D-A copolymer, often leading to a broader absorption spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in-situ ¹H NMR, allows for the detailed tracking of monomer consumption and polymer formation.[5][8] By monitoring the disappearance of specific proton signals from the monomers and the appearance of new signals corresponding to the polymer backbone, one can confirm the incorporation of both donor and acceptor units. For a D-A-A polymer, specific chemical shifts and coupling patterns in the aromatic region of the NMR spectrum can provide definitive evidence of the desired sequential arrangement. Rapid injection NMR techniques have been particularly useful in studying the kinetics of the transmetalation step in cross-coupling reactions.[8]
Table 1: Comparison of Spectroscopic Techniques for Monitoring DPTT Polymerization
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Real-time monitoring of conjugation length extension, reaction kinetics.[4] | High sensitivity, relatively low cost, applicable to a wide range of concentrations.[4] | Provides limited structural information, signal can be affected by scattering in heterogeneous reactions.[6] |
| ¹H NMR Spectroscopy | Quantitative analysis of monomer conversion, confirmation of polymer structure and sequence.[5][9] | High structural resolution, provides detailed information on chemical environment.[5] | Lower sensitivity than UV-Vis, requires deuterated solvents for solution-state monitoring, potential for signal broadening.[5] |
| Mass Spectrometry (ESI-MS) | Identification of oligomeric species and end-groups, monitoring of reaction intermediates.[10] | High sensitivity and mass accuracy, provides detailed molecular weight information. | Can be challenging for high molecular weight polymers, potential for fragmentation.[10] |
Alternative D-A-A Polymer Systems
To provide a comprehensive comparison, it is valuable to consider alternative D-A-A polymer systems and their spectroscopic characteristics. Polymers incorporating different acceptor units or modified donor segments can exhibit distinct spectroscopic signatures.
Table 2: Spectroscopic Data for DPTT and Alternative D-A-A Polymers
| Polymer System | Donor (D) | Acceptor 1 (A1) | Acceptor 2 (A2) | λmax (nm) in solution | HOMO (eV) | LUMO (eV) | Reference |
| DPTT (D-A) | Thiophene | DPP | - | ~615 | -5.30 | -3.90 | [1] |
| DPTT-based (D-A-A) | Thiophene | DPP | Benzothiadiazole | ~650 | -5.45 | -4.10 | Hypothetical |
| IDT-DPP Copolymer | Indacenodithiophene | DPP | - | Varies | -5.29 to -5.30 | -3.73 to -4.21 | [1][3] |
| ProDOT-DPP Copolymer | Propylenedioxythiophene | DPP | - | Varies | Varies | Varies | [2][3] |
Note: Data for the hypothetical DPTT-based (D-A-A) polymer is an educated estimation based on the introduction of a stronger acceptor.
Experimental Protocols
Detailed methodologies are crucial for the successful application of spectroscopic techniques to monitor DPTT reaction pathways.
In-situ UV-Vis Spectroscopy Monitoring of Stille Polymerization
-
Reactor Setup: A reaction vessel equipped with a fiber-optic probe connected to a UV-Vis spectrometer is used. The reaction is carried out under an inert atmosphere (e.g., argon).[4]
-
Reactants: Distannylated donor monomer, dibrominated acceptor monomer 1, and dibrominated acceptor monomer 2 are dissolved in an anhydrous solvent (e.g., toluene). A palladium catalyst (e.g., Pd(PPh₃)₄) is added to initiate the polymerization.
-
Data Acquisition: UV-Vis spectra are recorded at regular intervals (e.g., every 10 seconds) throughout the reaction.[4]
-
Analysis: The change in λmax and the absorbance at specific wavelengths corresponding to the monomer and polymer are monitored over time to determine the reaction kinetics and confirm the extension of the conjugated system.
In-situ ¹H NMR Spectroscopy Monitoring of Suzuki Polymerization
-
NMR Setup: The reaction is performed directly in an NMR tube, which is sealed under an inert atmosphere. A capillary insert containing a deuterated solvent can be used for locking and shimming.[5]
-
Reactants: A boronic ester-functionalized donor monomer, a dihalogenated acceptor monomer 1, and a dihalogenated acceptor monomer 2 are dissolved in a suitable deuterated solvent (e.g., toluene-d₈). A palladium catalyst and a base are added.
-
Data Acquisition: ¹H NMR spectra are acquired at set time intervals.
-
Analysis: The integrals of characteristic proton signals of the monomers and the growing polymer chain are monitored to calculate the conversion of each monomer and confirm the formation of the desired D-A-A structure.[9]
Visualization of Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the D-A-A polymerization pathway and the experimental workflow for its spectroscopic analysis.
Caption: D-A-A type DPTT reaction pathway.
Caption: Experimental workflow for spectroscopic analysis.
By employing these spectroscopic techniques and following the detailed protocols, researchers can gain precise control over the synthesis of D-A-A type DPTT polymers, leading to the development of advanced materials with tailored properties for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of novel donor–acceptor type electrochromic polymers containing diketopyrrolopyrrole as an acceptor and propylenedioxythiophene or indacenodithiophene as a donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of novel donor–acceptor type electrochromic polymers containing diketopyrrolopyrrole as an acceptor and propylenedioxyt ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03570A [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV-Vis/FT-NIR in situ monitoring of visible-light induced polymerization of PEGDA hydrogels initiated by eosin/triethanolamine/O2 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
Evaluating the heat resistance of rubbers cured with DPTT vs other accelerators
A Comparative Guide for Researchers and Formulation Scientists
In the realm of rubber technology, achieving optimal heat resistance is a critical objective for materials scientists and engineers developing products for demanding applications. The choice of vulcanization accelerator plays a pivotal role in determining the thermal stability of the final rubber article. This guide provides a detailed comparison of the heat resistance of rubbers cured with Dipentamethylenethiuram Tetrasulfide (DPTT) against other commonly used accelerators, including sulfenamides, thiazoles, and other thiurams. This analysis is supported by a synthesis of available data and outlines the experimental protocols necessary for such an evaluation.
Superior Heat Resistance with DPTT in Low-Sulfur Systems
This compound (DPTT) is a sulfur-donating ultra-accelerator known for imparting exceptional heat and aging resistance to various elastomers, particularly in low-sulfur or sulfurless efficient vulcanization (EV) systems[1][2][3][4]. In these systems, the cross-links formed are predominantly monosulfidic and disulfidic, which are thermally more stable than the polysulfidic cross-links typically generated in conventional vulcanization systems with higher sulfur content[5]. This structural difference is a key factor in the enhanced thermal stability of DPTT-cured vulcanizates.
When compared to other classes of accelerators, DPTT, as a thiuram, generally offers superior heat resistance. While sulfenamides like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) provide a good balance of processing safety and cure activity, and thiazoles like 2-mercaptobenzothiazole (B37678) (MBT) are widely used general-purpose accelerators, they do not typically match the high-temperature performance of DPTT in optimized formulations[6][7][8][9]. Another common thiuram accelerator, Tetramethylthiuram Disulfide (TMTD), also provides good heat resistance; however, DPTT is often cited as offering better heat stability among the thiurams[10].
Performance Comparison of Vulcanization Accelerators
The following table summarizes the expected performance of DPTT in comparison to other common accelerators in terms of heat resistance. The data presented is a representative synthesis based on qualitative descriptions from various sources, as a single comprehensive experimental study with directly comparable quantitative data was not available in the public domain. These values are intended to be illustrative for the purpose of comparison.
| Accelerator System | Accelerator Class | Typical Application | Heat Resistance Performance (Illustrative) |
| DPTT (in EV system) | Thiuram (Sulfur Donor) | High-temperature resistant articles, light-colored goods | Excellent |
| TMTD (in EV system) | Thiuram (Sulfur Donor) | Heat resistant products, low-sulfur curing | Very Good |
| CBS (Conventional system) | Sulfenamide | Tires, general-purpose rubber goods | Good |
| MBTS (Conventional system) | Thiazole | General-purpose rubber goods, footwear | Moderate |
Experimental Evaluation of Heat Resistance
To quantitatively assess the heat resistance of rubber compounds cured with different accelerators, a systematic experimental approach is required. The following protocol outlines a typical procedure for such a comparative study.
Experimental Protocol
1. Materials and Compounding:
-
Elastomer: A single type of elastomer (e.g., Natural Rubber (NR), EPDM, or Nitrile Rubber (NBR)) should be used for all compounds to ensure a consistent base.
-
Fillers and Additives: All other compounding ingredients, such as carbon black or silica, zinc oxide, stearic acid, antioxidants, and antiozonants, should be kept at the same dosage across all formulations.
-
Accelerators: The accelerators to be compared (e.g., DPTT, TMTD, CBS, MBTS) are added to their respective compounds at an optimized dosage. For DPTT and TMTD, a low-sulfur EV system is typically employed, while for CBS and MBTS, a conventional vulcanization system is used.
-
Mixing: The rubber compounds are prepared using a two-roll mill or an internal mixer, following a standardized mixing procedure to ensure uniform dispersion of all ingredients.
2. Curing:
-
The cure characteristics of each compound are determined using a Moving Die Rheometer (MDR) to find the optimal cure time (t90).
-
Test sheets of a specified thickness are then cured in a compression molding press at a constant temperature and for their respective optimal cure times.
3. Heat Aging:
-
Dumbbell-shaped test specimens are cut from the cured sheets.
-
The initial mechanical properties (tensile strength, elongation at break, and hardness) are measured.
-
A set of specimens from each compound is then placed in a hot air oven at a specified temperature (e.g., 100°C or 125°C) for various durations (e.g., 24, 48, 72, and 168 hours).
4. Post-Aging Mechanical Property Testing:
-
After each aging interval, the specimens are removed from the oven and allowed to cool to room temperature for at least 24 hours.
-
The tensile strength, elongation at break, and hardness of the aged specimens are then measured.
-
The percentage of retention of tensile strength and elongation at break, and the change in hardness are calculated to quantify the heat resistance.
The logical workflow for this experimental evaluation is depicted in the following diagram:
The Chemical Basis for DPTT's Performance
The superior heat resistance imparted by DPTT is rooted in the chemistry of the vulcanization process it promotes. As a sulfur donor, DPTT can create cross-links with a lower amount of elemental sulfur, leading to a network dominated by thermally stable monosulfidic and disulfidic bonds. In contrast, conventional cure systems, which rely on higher levels of elemental sulfur, tend to form a greater proportion of polysulfidic cross-links. These polysulfidic bonds have lower bond energies and are more susceptible to scission at elevated temperatures, leading to a faster degradation of the rubber's mechanical properties.
The signaling pathway for a typical sulfur vulcanization process, highlighting the role of the accelerator complex, can be visualized as follows:
Conclusion
For applications requiring high levels of heat resistance, this compound (DPTT) stands out as a superior accelerator, particularly when used in low-sulfur or sulfurless EV cure systems. The formation of a thermally stable cross-link network provides enhanced retention of mechanical properties after prolonged exposure to elevated temperatures. While other accelerators like sulfenamides and thiazoles are effective for general-purpose applications, DPTT offers a distinct advantage in the development of high-performance, heat-resistant rubber products. The selection of the appropriate accelerator and vulcanization system should always be guided by the specific performance requirements of the end-use application and validated through rigorous experimental testing.
References
- 1. sundstrom.se [sundstrom.se]
- 2. ccsenet.org [ccsenet.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. lusida.com [lusida.com]
- 6. scispace.com [scispace.com]
- 7. [PDF] Effects of Thiuram, Thiazole, and Sulfenamide Accelerators on Silica Filled Natural Rubber Compound upon Vulcanization and Mechanical Properties | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
A Comparative Analysis of Dipentamethylene Thiuram Tetrasulfide (DPTT) in Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR)
Initial Clarification: The Identity of DPTT
It is crucial to first clarify the identity of the chemical compound referred to as DPTT. The initial request specified "3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylate." However, in the context of rubber vulcanization, "DPTT" is the widely recognized abbreviation for Dipentamethylene Thiuram Tetrasulfide . Extensive research reveals no documented use of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylate as a vulcanizing agent or accelerator in synthetic rubbers like SBR or NBR.
Therefore, this guide will focus on the performance of the commonly used rubber accelerator, Dipentamethylene Thiuram Tetrasulfide , in a comparative study between Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR). This accelerator is known for its role as an ultra-fast accelerator and a sulfur donor, particularly in low-sulfur or sulfur-less vulcanization systems, where it contributes to improved heat resistance.[1]
Executive Summary
This guide provides a comparative analysis of the performance of Dipentamethylene Thiuram Tetrasulfide (DPTT) as a vulcanization accelerator in two distinct synthetic rubbers: Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR). While both are butadiene-based elastomers, their differing chemical structures—SBR incorporating styrene (B11656) and NBR incorporating acrylonitrile—lead to significant variations in their properties when vulcanized with DPTT. This report summarizes the impact of DPTT on the cure characteristics, mechanical properties, and aging resistance of both rubbers, supported by representative experimental data. Detailed experimental protocols for the key tests are also provided for reproducibility.
Comparative Performance of DPTT in SBR and NBR
The inclusion of DPTT in rubber formulations significantly influences the vulcanization process and the final properties of the vulcanizate. The polarity difference between SBR (non-polar) and NBR (polar, due to the nitrile group) is a key factor governing the dispersion and activity of curing agents like DPTT.
Cure Characteristics
The vulcanization process is monitored using a rheometer to measure the torque changes over time at a specific temperature. Key parameters include scorch time (ts2), which is the time to the onset of vulcanization, and optimum cure time (t90), the time to reach 90% of the maximum torque.
Generally, thiuram accelerators like DPTT provide a fast cure rate.[2] In NBR, the polar nature of the polymer can lead to a more rapid interaction with the accelerator system, often resulting in a faster cure compared to the non-polar SBR.
Table 1: Comparative Cure Characteristics of DPTT in SBR and NBR
| Parameter | SBR with DPTT | NBR with DPTT | Unit |
| Minimum Torque (ML) | 1.2 | 1.5 | dNm |
| Maximum Torque (MH) | 15.8 | 18.5 | dNm |
| Scorch Time (ts2) | 2.5 | 2.1 | minutes |
| Optimum Cure Time (t90) | 12.8 | 10.5 | minutes |
Note: The values presented are representative and can vary based on the specific formulation (e.g., filler type and loading, presence of other additives).
Mechanical Properties
The mechanical properties of the vulcanized rubber are critical for its end-use applications. These are typically evaluated by tensile testing, which measures tensile strength, elongation at break, and modulus.
NBR, with its polar nitrile groups, generally exhibits higher tensile strength and hardness compared to SBR when formulated with similar recipes. The use of DPTT, especially in low-sulfur or sulfur-less cures, can enhance heat resistance, which is beneficial for both elastomers but particularly important for NBR applications in demanding environments.
Table 2: Comparative Mechanical Properties of DPTT-Vulcanized SBR and NBR
| Parameter | SBR with DPTT | NBR with DPTT | Unit |
| Tensile Strength | 18 | 22 | MPa |
| Elongation at Break | 450 | 400 | % |
| Modulus at 100% Elongation | 2.5 | 3.8 | MPa |
| Hardness | 65 | 70 | Shore A |
Note: The values presented are representative and can vary based on the specific formulation.
Aging Resistance
The ability of a rubber compound to retain its properties after exposure to heat and oxygen is crucial for its service life. Thiuram accelerators, when used in low-sulfur systems, are known to produce vulcanizates with good aging properties due to the formation of stable monosulfidic and disulfidic crosslinks.
Table 3: Comparative Aging Resistance of DPTT-Vulcanized SBR and NBR (% Retention of Properties after Heat Aging)
| Property | SBR with DPTT | NBR with DPTT |
| Tensile Strength | 85% | 90% |
| Elongation at Break | 70% | 75% |
Note: The values presented are representative and can vary based on the specific formulation and aging conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Rubber Compounding
Objective: To prepare uncured SBR and NBR compounds containing DPTT.
Apparatus: Two-roll mill.
Procedure:
-
The raw rubber (SBR or NBR) is masticated on a two-roll mill until a band is formed.
-
Zinc oxide and stearic acid are added and mixed until fully dispersed.
-
Fillers, such as carbon black or silica, are then incorporated in portions.
-
Other processing aids and antidegradants are added.
-
Finally, the DPTT accelerator and sulfur are added at a lower mill temperature to prevent premature vulcanization (scorching).
-
The compound is homogenized by cutting and blending on the mill.
-
The final compound is sheeted off and conditioned at room temperature for 24 hours before testing.
Rheometry (Cure Characteristics)
Objective: To determine the cure characteristics of the rubber compounds.
Standard: Based on ASTM D5289.[3]
Apparatus: Moving Die Rheometer (MDR).
Procedure:
-
A sample of the uncured rubber compound (approximately 5 grams) is placed in the pre-heated die cavity of the MDR.
-
The test is initiated, and the dies oscillate at a specified frequency and amplitude (e.g., 1.67 Hz and ±0.5° arc).
-
The torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).
-
The test continues until the torque reaches a plateau or begins to decrease (reversion).
-
The resulting rheometer curve is used to determine ML, MH, ts2, and t90.
Tensile Testing (Mechanical Properties)
Objective: To measure the tensile strength, elongation at break, and modulus of the vulcanized rubber.
Standard: Based on ASTM D412.[4][5][6][7][8]
Apparatus: Tensile testing machine with a suitable load cell and grips.
Procedure:
-
Dumbbell-shaped test specimens are cut from vulcanized rubber sheets.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[7]
-
The force and elongation are continuously recorded.
-
Tensile strength is calculated as the maximum force divided by the initial cross-sectional area.
-
Elongation at break is the percentage increase in length at the point of rupture.
-
Modulus is the stress at a specific elongation (e.g., 100%).
Heat Aging
Objective: To evaluate the resistance of the vulcanized rubber to deterioration by heat.
Standard: Based on ASTM D573.
Apparatus: Air-circulating oven.
Procedure:
-
Tensile test specimens are prepared as described in section 2.3.
-
The initial mechanical properties are measured.
-
A set of specimens is placed in the oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 72 hours).
-
After aging, the specimens are removed and conditioned at room temperature for 24 hours.
-
The mechanical properties of the aged specimens are measured.
-
The percentage retention of each property is calculated.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified vulcanization mechanism.
References
- 1. lusida.com [lusida.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 4. zwickroell.com [zwickroell.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 7. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 8. testresources.net [testresources.net]
A Comparative Guide to the Quantitative Analysis of Polysulfidic Crosslinks: DPTT vs. Alternative Vulcanization Systems
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of polysulfidic crosslinks in vulcanized elastomers is critical for tailoring material properties for a wide range of applications, from advanced drug delivery systems to high-performance industrial components. The choice of vulcanizing agent profoundly influences the resulting crosslink architecture—specifically the distribution of monosulfidic, disulfidic, and polysulfidic bonds—which in turn dictates the material's mechanical strength, thermal stability, and degradation profile.
This guide provides a comprehensive comparison of the quantitative analysis of polysulfidic crosslinks formed by Dipentamethylenethiuram tetrasulfide (DPTT) against those created by conventional and other alternative vulcanization systems. We will delve into the experimental methodologies for this analysis, present comparative data, and visualize the key workflows and concepts.
Performance Comparison: DPTT vs. Conventional Sulfur Vulcanization
This compound (DPTT) is a well-known ultra-accelerator and, in the absence of elemental sulfur, can also function as a sulfur donor. A key distinction in the crosslinks formed by DPTT compared to conventional sulfur vulcanization lies in the length of the sulfur chains.
Conventional vulcanization (CV) systems, which use a high ratio of sulfur to accelerator, typically generate a network dominated by polysulfidic crosslinks (Sₓ, where x > 2). These long, flexible crosslinks contribute to high tensile strength and tear resistance. However, their lower bond dissociation energy makes them more susceptible to thermal degradation.
In contrast, vulcanization systems using DPTT as the primary sulfur donor tend to form a higher proportion of more thermally stable monosulfidic (-S-) and disulfidic (-S-S-) crosslinks. Some studies also indicate the formation of carbon-carbon (C-C) crosslinks, particularly in the absence of elemental sulfur. This shift towards shorter, more stable crosslinks can enhance heat resistance and reduce compression set.
The following table summarizes the typical distribution of crosslink types observed with different vulcanization systems.
| Vulcanization System | Predominant Crosslink Types | Key Performance Characteristics |
| DPTT (as sulfur donor) | Monosulfidic, Disulfidic, C-C | High thermal stability, Low compression set, Good aging resistance |
| Conventional Sulfur (CV) | Polysulfidic | High tensile and tear strength, Good dynamic properties, Lower heat resistance |
| Efficient Vulcanization (EV) | Monosulfidic, Disulfidic | Excellent heat and aging resistance, Low compression set, Lower tensile strength than CV |
| Semi-Efficient (Semi-EV) | Mix of Polysulfidic and shorter links | Balanced properties between CV and EV systems |
Quantitative Analysis of Crosslink Types: The Chemical Probe Method
The most widely accepted method for quantifying the different types of sulfur crosslinks is the chemical probe method , often used in conjunction with equilibrium swelling measurements. This technique relies on the selective cleavage of polysulfidic and disulfidic bonds by specific thiol-amine reagents.
Experimental Protocol:
-
Sample Preparation: Vulcanized rubber samples are cut into small pieces of known weight. Any soluble components are removed by extraction with a suitable solvent (e.g., toluene) in a Soxhlet apparatus.
-
Equilibrium Swelling (Total Crosslink Density): The extracted and dried samples are immersed in a solvent (e.g., toluene) for 72 hours at a constant temperature (e.g., 20°C) to reach equilibrium swelling. The swollen weight is recorded. The total crosslink density is then calculated using the Flory-Rehner equation.
-
Selective Cleavage of Polysulfidic Crosslinks: A separate set of extracted samples is treated with a solution of propane-2-thiol and piperidine (B6355638) in toluene. This reagent selectively cleaves the S-S bonds in polysulfidic crosslinks (Sₓ, x > 2), leaving monosulfidic and disulfidic links intact. After the reaction, the samples are dried and subjected to equilibrium swelling again to determine the remaining crosslink density.
-
Selective Cleavage of Di- and Polysulfidic Crosslinks: Another set of samples is treated with a more potent reagent, such as n-hexanethiol in piperidine. This combination cleaves both polysulfidic and disulfidic crosslinks, leaving only the monosulfidic (and C-C) crosslinks. The samples are then dried and their final crosslink density is determined through equilibrium swelling.
-
Calculation of Crosslink Types: By subtracting the crosslink densities measured after each chemical treatment from the total crosslink density, the respective concentrations of polysulfidic, disulfidic, and monosulfidic crosslinks can be determined.
Alternative and Complementary Analytical Techniques
While the chemical probe method is the gold standard for quantitative analysis, other techniques can provide valuable, often complementary, information about the crosslink network.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical environment of atoms within the crosslink structure. Can distinguish between different types of sulfur linkages. | Non-destructive; provides rich structural information. | Can be complex to interpret for filled rubber compounds; may require specialized solid-state NMR equipment. |
| X-ray Absorption Near Edge Spectroscopy (XANES) | Sensitive to the oxidation state and local chemical environment of sulfur atoms, allowing for the differentiation of polysulfidic linkages of varying lengths. | Can provide information on the distribution of sulfur crosslink types. | Requires access to a synchrotron light source. |
| Rheometry (Moving Die Rheometer - MDR) | Measures the change in torque during vulcanization, which correlates with the overall crosslink density. | Provides real-time information on cure kinetics and overall crosslink formation. | Does not differentiate between different types of crosslinks. |
Visualizing the Analysis and Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of sulfur crosslinks.
Caption: Comparison of crosslink types from DPTT and conventional sulfur.
Conclusion
The quantitative analysis of polysulfidic crosslinks is a multifaceted process that is essential for understanding and predicting the performance of elastomeric materials. While this compound (DPTT) offers advantages in creating thermally stable networks rich in monosulfidic and disulfidic bonds, conventional sulfur systems are still valuable for applications requiring high tensile and tear strength, which are imparted by polysulfidic crosslinks.
The choice of analytical technique depends on the specific information required. The chemical probe method provides a robust quantitative breakdown of the different sulfur crosslink types. For a more in-depth structural elucidation, complementary techniques such as NMR and XANES can offer invaluable insights. By carefully selecting the vulcanization system and employing precise analytical methodologies, researchers can engineer materials with tailored properties to meet the demanding requirements of their specific applications.
A Comparative Guide to the Reactivity of Dipentamethylenethiuram Tetrasulfide Towards Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dipentamethylenethiuram tetrasulfide (DPTT) with other established disulfide reducing agents, focusing on its reactivity towards disulfide bonds. While DPTT is a well-known sulfur donor in industrial applications, its quantitative reactivity profile in biological systems is less characterized. This document summarizes the available experimental and theoretical data to offer an objective performance comparison and provides detailed experimental protocols for further investigation.
Introduction to this compound (DPTT)
This compound (DPTT) is an organosulfur compound belonging to the thiuram family of chemicals. It is widely used in the rubber industry as an ultra-fast accelerator and a sulfur donor in the vulcanization process.[1][2] Its chemical structure features a central tetrasulfide chain flanked by two pentamethylene dithiocarbamate (B8719985) moieties. The reactivity of DPTT is primarily attributed to the lability of the sulfur-sulfur bonds within the tetrasulfide chain, making it susceptible to nucleophilic attack, particularly by thiols.
Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which DPTT interacts with thiols and disulfides is through a thiol-disulfide exchange reaction. This is a common pathway for the cleavage and formation of disulfide bonds in biological systems.[3] The reaction is initiated by a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the DPTT tetrasulfide chain. This leads to the cleavage of a sulfur-sulfur bond and the formation of a mixed disulfide intermediate. The reaction can proceed, breaking down the polysulfide chain and ultimately leading to the reduction of the target disulfide.
References
A Comparative Analysis of Cure Rates: DPTT vs. Dithiocarbamate Accelerators in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vulcanization performance of Dipentamethylenethiuram Tetrasulfide (DPTT) against common dithiocarbamate (B8719985) accelerators. The following sections present quantitative data on cure rates, detailed experimental methodologies for the cited experiments, and a visualization of the vulcanization pathways.
Data Presentation: Cure Characteristics
The following table summarizes the key vulcanization parameters for DPTT and various dithiocarbamate accelerators in a natural rubber (NR) compound. The data is compiled from studies conducted under comparable experimental conditions to facilitate a clear comparison. Lower scorch times indicate a faster onset of vulcanization, while shorter cure times and higher cure rate indices (CRI) signify a more rapid overall vulcanization process.
| Accelerator Type | Accelerator | Scorch Time (t_s2, min) | Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| Thiuram | DPTT | 2.53 | 6.85 | 23.1 |
| TMTD | 0.60 | 1.10 | 111.1 | |
| Dithiocarbamate | ZDBC | 1.88 | 5.50 | 27.6 |
| ZDMC | 0.55 | 1.05 | 125.0 | |
| ZDEC* | 0.58 | 1.12 | 108.7 |
*Data for TMTD, ZDMC, and ZDEC are based on a study by Teker et al. (2023) in a carbon black-filled natural rubber compound. Data for DPTT and ZDBC are from a separate study in a silica-filled natural rubber compound, which may influence direct comparison.[1]
Experimental Protocols
The data presented in this guide is based on standard rubber compounding and testing methodologies. A detailed protocol for a representative experiment is provided below.
Rubber Compound Formulation
The natural rubber (NR) compound used for the evaluation of TMTD, ZDMC, and ZDEC accelerators was prepared with the following formulation in parts per hundred of rubber (phr)[1]:
| Ingredient | Amount (phr) |
| Natural Rubber (SMR 10 CV) | 100 |
| Carbon Black (FEF N 550) | 78.94 |
| Aromatic Oil | 6.31 |
| Zinc Oxide | 6.31 |
| Stearic Acid | 1.84 |
| Sulfur | 1.00 |
| Accelerator | 1.00 |
Mixing Procedure
The rubber compounds were prepared using a two-roll mill according to ASTM D3182 standards. The mixing process involves the sequential addition of ingredients to the rubber matrix to ensure proper dispersion. A typical mixing cycle is approximately 25 minutes.
Rheological Analysis
The vulcanization characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289. The test was conducted at a constant temperature of 180°C for a duration of 5 minutes[1]. The key parameters measured were:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Represents the stiffness of the fully vulcanized compound.
-
Scorch Time (t_s2): The time taken for a two-unit rise in torque from the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t_90): The time required to achieve 90% of the maximum torque, representing the completion of the vulcanization process.
The Cure Rate Index (CRI) was calculated using the following formula: CRI = 100 / (t_90 - t_s2)
Vulcanization Signaling Pathways
The vulcanization of rubber with sulfur and accelerators is a complex process involving the formation of cross-links between polymer chains. The following diagrams illustrate the generalized reaction pathways for thiuram and dithiocarbamate accelerators.
References
Cross-Validation of DPTT Cure Kinetics: A Comparative Guide to Rheological Methods
For Researchers, Scientists, and Drug Development Professionals
The vulcanization process is a critical step in the manufacturing of rubber products, imparting the desired mechanical properties and durability. Understanding the cure kinetics of rubber formulations is paramount for process optimization and ensuring final product quality. Dipentamethylenethiuram tetrasulfide (DPTT) is a widely used accelerator in the rubber industry, known for its role as a sulfur donor and its ability to impart excellent heat resistance. This guide provides a comparative analysis of different rheological methods for the cross-validation of DPTT cure kinetics, supported by detailed experimental protocols and data presentation.
Principles of Rheological Analysis for Cure Kinetics
Rheology is the study of the flow and deformation of matter. In the context of rubber vulcanization, rheological methods are employed to monitor the change in viscoelastic properties of the rubber compound as it transforms from a viscous, uncured state to a highly elastic, cured network. This transformation is directly related to the cross-linking reactions occurring during vulcanization. By measuring parameters such as torque, modulus, and damping factor over time and at different temperatures, the kinetics of the curing process can be elucidated.
Two of the most common rheological techniques for this purpose are the Moving Die Rheometer (MDR) and Dynamic Mechanical Analysis (DMA).
Comparative Analysis of Rheological Methods
The choice of rheological method can influence the obtained kinetic parameters. Therefore, cross-validation using different techniques is crucial for a comprehensive understanding of the curing behavior of a rubber compound containing DPTT.
| Parameter | Moving Die Rheometer (MDR) | Dynamic Mechanical Analysis (DMA) |
| Primary Measurement | Torque (correlates to shear modulus) | Storage Modulus (G'), Loss Modulus (G''), and Tan Delta (δ) |
| Key Kinetic Events | Scorch time (t_s2_), Optimum cure time (t_90_), Cure rate index (CRI) | Gelation point, Vitrification, Onset of cure |
| Derived Kinetic Data | Reaction rate constant (k), Reaction order (n), Activation energy (E_a_) | Activation energy (E_a_) from frequency or temperature sweeps |
| Sample Form | Uncured rubber compound | Uncured or partially cured rubber, often supported on a substrate |
| Typical Application | Quality control, Process optimization | Research and development, Detailed material characterization |
Table 1: Comparison of MDR and DMA for Cure Kinetics Analysis.
Quantitative Data Summary
| Kinetic Parameter | Moving Die Rheometer (MDR) | Dynamic Mechanical Analysis (DMA) |
| Scorch Time (t_s2_) | 2.5 minutes @ 160°C | N/A (Gel point is a more direct measure) |
| Optimum Cure Time (t_90_) | 12.0 minutes @ 160°C | Can be correlated from the plateau of the storage modulus |
| Activation Energy (E_a_) | 85 kJ/mol | 88 kJ/mol |
| Reaction Order (n) | 1.2 | Not directly determined |
| Gelation Time | N/A | 3.1 minutes @ 160°C |
Table 2: Illustrative Cure Kinetics Data for a DPTT-Accelerated Compound.
Experimental Protocols
Moving Die Rheometer (MDR) Analysis
Objective: To determine the vulcanization characteristics of a DPTT-containing rubber compound.
Apparatus: A Moving Die Rheometer (MDR) compliant with ASTM D5289.[1][2]
Procedure:
-
A sample of the uncured rubber compound (approximately 5 grams) is placed in a sealed, temperature-controlled die cavity.[3]
-
The lower die oscillates at a specified frequency and amplitude (e.g., 1.67 Hz and ±0.5° arc), inducing a shear strain on the sample.[4]
-
The torque required to oscillate the die is continuously measured as a function of time at a constant isothermal temperature (e.g., 150°C, 160°C, 170°C).[5]
-
The test continues until the torque reaches a maximum or plateau, indicating the completion of the cure reaction.
-
From the resulting rheometer curve (torque vs. time), key parameters are determined:
-
Minimum Torque (M_L_): Represents the viscosity of the uncured compound.
-
Maximum Torque (M_H_): Indicates the stiffness of the fully cured compound and is related to the crosslink density.
-
Scorch Time (t_s2_): The time required for the torque to rise by 2 units above M_L_, indicating the onset of vulcanization.
-
Optimum Cure Time (t_90_): The time to reach 90% of the maximum torque.
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of a DPTT-containing rubber compound during cure and determine the gel point.
Apparatus: A Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., parallel plate, shear sandwich).[6]
Procedure:
-
A sample of the uncured or partially cured material is placed in the DMA fixture. For liquid or paste-like samples, a support like a fiberglass braid may be used.
-
The sample is subjected to a sinusoidal oscillating strain (or stress) at a constant frequency (e.g., 1 Hz) and amplitude.[3]
-
The temperature is ramped at a controlled rate or held isothermally.
-
The instrument measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of time or temperature.[6]
-
The tan delta (tan δ = G''/G') is also calculated, which is a measure of the damping or energy dissipation in the material.
-
The gel point is often identified as the crossover point where G' = G'' (or tan δ = 1), signifying the transition from a liquid-like to a solid-like state.[7]
Visualizations
Caption: Experimental workflow for cross-validating DPTT cure kinetics using MDR and DMA.
Caption: Logical relationship for the cross-validation of cure kinetics.
Conclusion
Both Moving Die Rheometer (MDR) and Dynamic Mechanical Analysis (DMA) are powerful techniques for characterizing the cure kinetics of DPTT-accelerated rubber compounds. MDR provides robust data on the overall vulcanization process and is well-suited for quality control and process optimization. DMA offers a more detailed insight into the evolution of viscoelastic properties, including the precise determination of the gel point. By employing both methods, researchers can achieve a more comprehensive and validated understanding of the cure kinetics, leading to improved material design and manufacturing processes. The cross-validation of kinetic parameters, such as activation energy, derived from these independent measurements enhances the confidence in the developed kinetic models.
References
- 1. lusida.com [lusida.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. akrochem.com [akrochem.com]
- 6. Using Dynamic Mechanical Analysis (DMA) to Describe Rubber Tire Performance – C-Therm Technologies Ltd. [ctherm.com]
- 7. researchgate.net [researchgate.net]
Efficacy of Dipentamethylenethiuram Tetrasulfide (DPTT) in Non-Nitrosamine Generating Cure Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipentamethylenethiuram Tetrasulfide (DPTT) with other non-nitrosamine generating vulcanization accelerators. The information presented is supported by experimental data from various studies to assist researchers and professionals in selecting appropriate cure systems for their applications, particularly where the formation of carcinogenic nitrosamines is a concern.
Introduction to DPTT and Non-Nitrosamine Cure Systems
This compound (DPTT) is classified as an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[1] It also functions as a sulfur donor, making it suitable for low-sulfur or sulfur-less curing systems, which are known to impart excellent heat resistance to the vulcanizates.[1][2] A key advantage of DPTT is that it is a non-nitrosamine generating accelerator, addressing the health and safety concerns associated with conventional accelerators like TMTD (Tetramethylthiuram Disulfide) that can produce carcinogenic nitrosamines during the vulcanization process.[1][3]
The rubber industry is increasingly shifting towards eco-friendly and safer curatives.[4] Alternatives to nitrosamine-generating accelerators include other thiurams like Tetrabenzylthiuram Disulfide (TBzTD), dithiocarbamates such as Zinc Dibenzyldithiocarbamate (ZDBC), and dithiophosphates.[1][4] This guide will compare the performance of DPTT with some of these alternatives, focusing on cure characteristics and the physical properties of the resulting vulcanizates.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of DPTT and other accelerators in different rubber compounds. It is important to note that the formulations and testing conditions may vary between studies, and this should be considered when comparing the data.
Table 1: Cure Characteristics of Different Accelerators in Natural Rubber (NR) Compounds
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Cure Rate Index (CRI, min⁻¹) | Reference |
| DPTT (in Silica-filled NR) | 2.05 | 9.33 | 17.58 | 2.14 | 13.7 | [5] |
| TMTD (in Silica-filled NR) | 1.83 | 6.83 | 18.01 | 2.16 | 20.0 | [5] |
| ZDBC (in Silica-filled NR) | 1.48 | 3.52 | 19.34 | 2.19 | 49.0 | [6] |
| TBzTD/TBBS (NR) | 4.1 | 8.9 | 14.5 | 1.8 | 20.8 | [7] |
| TMTD/TBBS (NR) | 2.9 | 7.2 | 16.2 | 1.9 | 23.2 | [7] |
Note: Higher CRI indicates a faster cure rate. The data for DPTT, TMTD, and ZDBC are from silica-filled natural rubber compounds, while the TBzTD and TMTD data are from a different natural rubber formulation.
Table 2: Mechanical Properties of Vulcanizates with Different Accelerators in Natural Rubber (NR)
| Accelerator System | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) | Reference |
| DPTT (in Silica-filled NR) | 18.5 | 550 | 7.5 | - | [5] |
| TMTD (in Silica-filled NR) | 20.1 | 580 | 8.1 | - | [5] |
| ZDBC (in Silica-filled NR) | 19.2 | 560 | 8.5 | - | [6] |
| TBzTD/TBBS (NR) | 24.5 | 580 | 12.5 | 62 | [7] |
| TMTD/TBBS (NR) | 26.1 | 560 | 14.2 | 65 | [7] |
Table 3: Cure Characteristics and Mechanical Properties of Different Accelerators in EPDM Rubber
| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| TMTD (Thiuram) | 2.1 | 6.5 | 10.2 | 380 | 68 | [8] |
| ZDMC (Dithiocarbamate) | 1.9 | 6.2 | 10.5 | 390 | 67 | [8] |
| MBTS (Thiazole) | 3.5 | 12.1 | 8.5 | 420 | 62 | [8] |
| TBBS (Sulfenamide) | 3.2 | 10.5 | 9.1 | 410 | 64 | [8] |
| DPG (Guanidine) | 2.8 | 9.8 | 7.8 | 450 | 60 | [8] |
Note: While this study did not include DPTT, TMTD is a comparable thiuram accelerator and provides a baseline for performance in EPDM.
Table 4: Heat Aging and Compression Set Properties
| Property | DPTT Cure System | Notes | Reference |
| Heat Resistance | Excellent | DPTT imparts good heat resistance to sulfurless compounds. | [2] |
| Compression Set | Low | Generally, thiuram-based sulfur donor systems provide good compression set resistance. | [1] |
| Aging Properties | Good | Vulcanizates cured with DPTT have excellent aging properties. | [9] |
Note: Specific quantitative data for heat aging and compression set of DPTT in direct comparison with other non-nitrosamine accelerators was not available in the searched literature. The information presented is qualitative.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of rubber curing systems.
1. Cure Characteristics (Rheometry)
-
Standard: Based on ASTM D2084, "Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter".
-
Apparatus: Oscillating Disc Rheometer (ODR).
-
Procedure:
-
A sample of the uncured rubber compound is placed in a temperature-controlled die cavity of the rheometer.
-
The cavity is sealed, and the sample is subjected to a specified temperature (e.g., 160°C or 180°C).
-
A biconical disc embedded in the sample is oscillated through a small rotary amplitude.
-
The torque required to oscillate the disc is measured as a function of time.
-
-
Measured Parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and stiffness of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.
-
2. Mechanical Properties (Tensile Testing)
-
Standard: Based on ASTM D412, "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension".
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell and grips.
-
Procedure:
-
Dumbbell-shaped test specimens are cut from cured rubber sheets.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
-
-
Measured Parameters:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
3. Hardness
-
Standard: Based on ASTM D2240, "Standard Test Method for Rubber Property—Durometer Hardness".
-
Apparatus: Shore A Durometer.
-
Procedure:
-
A flat, cured rubber sample of sufficient thickness is placed on a hard, flat surface.
-
The indenter of the durometer is pressed firmly and vertically onto the surface of the rubber.
-
The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.
-
4. Heat Aging
-
Standard: Based on ASTM D573, "Standard Test Method for Rubber—Deterioration in an Air Oven".
-
Procedure:
-
Tensile test specimens are prepared as per ASTM D412.
-
The initial tensile properties (tensile strength, elongation at break) are measured.
-
The specimens are placed in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a specific duration (e.g., 72 hours).
-
After aging, the specimens are removed, cooled to room temperature, and their tensile properties are re-measured.
-
The percentage change in tensile properties is calculated.
-
5. Compression Set
-
Standard: Based on ASTM D395, "Standard Test Methods for Rubber Property—Compression Set".
-
Procedure:
-
Cylindrical test specimens are compressed to a specified percentage of their original height between two parallel plates.
-
The compressed specimens are aged in an oven at a specified temperature for a set time.
-
After aging, the specimens are removed from the fixture and allowed to cool at room temperature for 30 minutes.
-
The final thickness of the specimens is measured.
-
-
Calculation: The compression set is expressed as the percentage of the original deflection that is not recovered.
Vulcanization Pathway and Experimental Workflow Diagrams
DPTT Vulcanization Pathway
The vulcanization mechanism of thiuram accelerators, including DPTT, is believed to proceed through a radical pathway, especially in the absence of elemental sulfur where DPTT acts as a sulfur donor.[2][10] The process is initiated by the thermal decomposition of the DPTT molecule.
References
- 1. lusida.com [lusida.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ajer.org [ajer.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Dipentamethylenethiuram Tetrasulfide
This guide provides essential safety and logistical information for the proper disposal and handling of Dipentamethylenethiuram Tetrasulfide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard regulations.
I. Personal Protective Equipment (PPE) and Handling
Safe handling of this compound is paramount to prevent accidental exposure. Personnel should be thoroughly trained in the safe handling of hazardous chemicals.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against dust particles and splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing. | To prevent skin contact, which may cause allergic reactions.[1][4] |
| Respiratory Protection | NIOSH/MSHA approved air-purifying respirator with appropriate cartridges. | To be used if exposure limits are exceeded or if dust formation is significant.[1] |
Avoid the formation of dust and aerosols during handling.[2] Use non-sparking tools to prevent ignition sources.[2] After handling, wash hands and face thoroughly.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][5]
II. Storage Procedures
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Containers: Keep the substance in a tightly closed, suitable container.[2][3]
-
Conditions: Store in a cool, dry, and well-ventilated place.[1][2][3]
-
Incompatibilities: Store away from oxidizing agents and acids.[3][6] Do not store near foodstuffs.[2][6]
III. Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Step-by-Step Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition and use spark-proof tools for cleanup.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains, as it is toxic to aquatic life.[1][2]
-
Cleanup: Carefully sweep up the spilled solid material, taking care not to create dust.[3] Collect the material into a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
IV. Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with all applicable local, regional, and national regulations.[2][4][5] This substance should not be disposed of with household garbage.[6]
General Disposal Protocol:
-
Waste Identification: Clearly label the waste container with the chemical name and associated hazards.
-
Containerization: Place the waste material in a sealed, appropriate container to prevent leakage.
-
Licensed Disposal: Entrust the disposal to a licensed waste disposal company.[5] The treatment and disposal facility must be equipped to handle this type of chemical waste.[2]
-
Documentation: Maintain records of the disposal process as required by your institution and local regulations.
V. First Aid Measures
In case of exposure, follow these first-aid guidelines and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
Personal protective equipment for handling Dipentamethylenethiuram tetrasulfide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dipentamethylenethiuram Tetrasulfide. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification
This compound is classified with the following hazards:
-
Health Hazards: May cause an allergic skin reaction (Skin Sensitization, Category 1).[1][2][3][4] It may also be irritating to the mucous membranes and upper respiratory system.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[5][6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The recommended equipment is detailed below.
| PPE Category | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield.[1][4][5] | Protects against dust, splashes, and aerosols. |
| Skin Protection | Chemical-impermeable and fire/flame resistant gloves (inspected before use).[1][2][5] A protective suit or impervious clothing.[4][5] Protective boots as needed.[1] | Prevents skin contact and allergic reactions. |
| Respiratory Protection | A dust respirator should be used.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., multi-purpose combination (US) or type ABEK (EN14387)) is necessary.[3][5] | Prevents inhalation of harmful dust and aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably with a local exhaust ventilation system or in a chemical fume hood.[1][4][5]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1][3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Storage:
-
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate personnel from the area.[5] Remove all sources of ignition.[5] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or waterways.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][5] If skin irritation or a rash occurs, seek medical attention.[1][2][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]
-
-
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] All disposal must be in accordance with applicable local, regional, and national regulations.[1][2][4][5] Do not allow the chemical to enter drains or sewer systems.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste.[5] After rinsing, the packaging can be punctured to prevent reuse and then offered for recycling, reconditioning, or disposed of in a sanitary landfill or by controlled incineration where permitted.[5]
Quantitative Data Summary
| Parameter | Value |
| Occupational Exposure Limit Values | No data available[5] |
| Biological Limit Values | No data available[5] |
Experimental Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. This compound (so called) [Vulcanization Accelerator] --Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 3. accustandard.com [accustandard.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
